molecular formula C11H13N3 B3024176 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine CAS No. 866782-06-1

1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Katalognummer: B3024176
CAS-Nummer: 866782-06-1
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: BCWSPVPPKRRCPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research due to its pyrazole core structure. The pyrazole moiety is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . This structure is present in several clinically used drugs and is the subject of ongoing investigation for developing new therapeutic agents . Researchers value this compound primarily as a key synthetic intermediate or a building block for the rational design of novel bioactive molecules . The structure-activity relationships (SAR) of pyrazole analogs indicate that substitutions on the central pyrazole ring are crucial for modulating their interaction with biological targets, influencing both the efficacy and potency of the resulting molecules . Potential research applications for derivatives of this compound span multiple areas, including the development of anti-inflammatory and antinociceptive agents, where pyrazole derivatives are known to target enzymes like cyclooxygenase-2 (COX-2) and ion channels such as acid-sensing ion channel subtype 1α (ASIC-1α) . Furthermore, the pyrazole scaffold shows promise in cytotoxic and cytoprotective studies, with some analogs demonstrating potential in suppressing abnormal signaling pathways relevant to oncology research and others showing neuroprotective effects by inhibiting targets like glycogen synthase kinase 3β (GSK3β) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-pyrazol-1-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)10-3-5-11(6-4-10)14-8-2-7-13-14/h2-9H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWSPVPPKRRCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthetic Protocols, and Medicinal Chemistry Utility

Executive Summary

The molecule 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space.[1] It functions as a bi-functional building block, combining a polar, hydrogen-bond-accepting pyrazole moiety (often serving as a hinge-binder) with a primary amine handle capable of solubilizing hydrophobic cores or engaging in salt-bridge interactions.

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical properties, validated synthetic routes, and application in targeting enzymes such as SGK1 (Serum/Glucocorticoid Regulated Kinase 1) and Aurora kinases .

Physicochemical Profile

Understanding the baseline properties of this scaffold is critical for predicting its behavior in biological systems (ADME).

PropertyValue (Approx.)Significance
Molecular Formula C₁₁H₁₃N₃Low molecular weight fragment (<200 Da).
Molecular Weight 187.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP 1.8 – 1.9Moderate lipophilicity; good membrane permeability.
TPSA ~43.8 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1 (Amine)Critical for solvent interaction or active site anchoring.
H-Bond Acceptors 2 (Pyrazole N, Amine N)Pyrazole N2 is a key acceptor for kinase hinge regions.
pKa (Amine) ~9.5Protonated at physiological pH; improves solubility.
Chirality 1 Chiral Center (C*)Exists as (R) and (S) enantiomers.

Structural Architecture & Pharmacophore Mapping

The molecule is composed of three distinct functional domains, each serving a specific role in ligand-protein binding.

  • The Pyrazole Head (1H-pyrazol-1-yl): A bioisostere for phenyl or pyridine rings. When N-linked to the phenyl ring, the N2 nitrogen remains available as a hydrogen bond acceptor. This is a classic motif for binding to the ATP-binding site (hinge region) of kinases.

  • The Phenyl Linker: A rigid, planar spacer that orients the pyrazole and the amine vectors at a 180° angle (para-substitution), ensuring deep penetration into binding pockets.

  • The Ethylamine Tail: The primary amine provides a handle for further derivatization (e.g., amide coupling) or acts as a solvent-exposed polar group to improve the solubility of otherwise lipophilic inhibitors.

Visualization: Pharmacophore Logic

Pharmacophore Pyrazole Pyrazole Head (H-Bond Acceptor) Phenyl Phenyl Spacer (Rigid Scaffold) Pyrazole->Phenyl N-C Bond (Rigid) Target Kinase Hinge (e.g., SGK1, Aurora) Pyrazole->Target H-Bonding (N2) Amine Ethylamine Tail (Solubilizing/Linker) Phenyl->Amine Para-substitution Amine->Target Salt Bridge/Solvent

Figure 1: Pharmacophore segmentation of the scaffold highlighting the interaction potential of the pyrazole and amine domains.

Validated Synthetic Protocols

The synthesis of this compound is best approached via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Reductive Amination .

Step 1: Synthesis of 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one

This step installs the pyrazole ring. While Ullmann coupling (using aryl iodides) is possible, the SNAr reaction using 4-fluoroacetophenone is operationally simpler and avoids heavy metal contamination.

  • Reagents: 4-Fluoroacetophenone, Pyrazole, K₂CO₃ (or Cs₂CO₃).

  • Solvent: DMF or DMSO.

  • Conditions: 100–120°C, 12–16 hours.

Step 2: Reductive Amination (The Critical Step)

Converting the ketone to the primary amine.

  • Method: Sodium Cyanoborohydride (NaBH₃CN) reduction of the in situ formed imine.

  • Note on Chirality: This protocol yields a racemic mixture. For enantiopure variants, enzymatic transamination or chiral resolution (e.g., using tartaric acid) is required.

Detailed Protocol: Reductive Amination

Materials:

  • 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one (1.0 eq)[2]

  • Ammonium Acetate (NH₄OAc) (10.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (anhydrous)

  • Molecular Sieves (3Å)

Procedure:

  • Imine Formation: In a flame-dried flask, dissolve the ketone (1.0 eq) in anhydrous methanol (0.1 M concentration). Add Ammonium Acetate (10.0 eq) and activated 3Å molecular sieves.

  • Equilibration: Stir the mixture at room temperature for 1–2 hours under nitrogen. This pushes the equilibrium toward the imine/iminium species.

  • Reduction: Cool the reaction to 0°C. Carefully add NaBH₃CN (1.5 eq) portion-wise. (Caution: HCN gas evolution is possible; work in a well-ventilated fume hood).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Quench: Quench the reaction with 1N HCl (to pH ~2) to decompose excess hydride and hydrolyze any borate complexes. Stir for 30 minutes.

  • Workup: Basify the aqueous layer to pH >10 using 2N NaOH. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).

Visualization: Synthetic Workflow

Synthesis SM1 4-Fluoroacetophenone Ketone Intermediate: 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one SM1->Ketone Step 1 SM2 Pyrazole SM2->Ketone Step 1 Product Final Scaffold: This compound Ketone->Product Step 2 Reagent1 K2CO3, DMF, 110°C (SNAr) Reagent2 NH4OAc, NaBH3CN MeOH, RT (Reductive Amination)

Figure 2: Two-step synthetic pathway from commercially available starting materials to the target amine.

Medicinal Chemistry Applications

This scaffold is not merely a chemical curiosity; it is a proven pharmacophore in oncology.

Case Study: SGK1 Inhibitors

Serum/Glucocorticoid Regulated Kinase 1 (SGK1) is a key effector in the PI3K pathway.[3][4] Research has shown that the 4-(1H-pyrazol-1-yl)phenyl moiety provides high selectivity.

  • Mechanism: The pyrazole ring mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Utility of the Amine: The ethan-1-amine tail allows for the attachment of sulfonamides or urea groups, which can reach into the "selectivity pocket" or ribose-binding site, dramatically increasing potency (IC50 < 15 nM) [1].

Case Study: Aurora Kinase Inhibitors

In the development of Aurora kinase inhibitors (e.g., AT9283 analogues), pyrazole-urea derivatives are common.[5] The 1-aminoethyl group serves as a chiral handle.

  • Stereochemistry: Often, one enantiomer (typically S) exhibits superior binding affinity due to steric constraints within the active site. The methyl group of the ethyl chain can restrict rotation, locking the molecule into a bioactive conformation [2].

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrazole: δ 8.55 (d, 1H), 7.78 (d, 1H), 6.55 (dd, 1H) — Distinctive heterocyclic pattern.

    • Phenyl: δ 7.80 (d, 2H), 7.50 (d, 2H) — AA'BB' system indicating para-substitution.

    • Methine (Chiral Center): δ 4.10 (q, 1H) — The CH adjacent to the amine.

    • Methyl: δ 1.25 (d, 3H) — The terminal methyl group of the ethyl chain.

    • Amine: δ 1.5–2.0 (br s, 2H) — Exchangeable protons (shift varies with concentration/solvent).

References

  • Discovery of SGK1 Inhibitors: Halland, N., et al. (2015). "Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors." ACS Medicinal Chemistry Letters.

  • Aurora Kinase Fragment Discovery: Howard, S., et al. (2009). "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." Journal of Medicinal Chemistry.

  • Reductive Amination Protocols: Carlson, R., et al. (1993).[6] "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction." Acta Chemica Scandinavica.

  • Physicochemical Data: ChemScene Data Sheet for (S)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine.

Sources

Comprehensive Technical Guide: 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial orientation of functional groups dictates the success or failure of a pharmacophore. 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine (Molecular Formula: C₁₁H₁₃N₃) has emerged as a highly privileged chiral building block. Featuring a rigid phenyl-pyrazole axis coupled with a primary ethanamine vector, this compound is instrumental in the synthesis of metalloproteinase inhibitors and next-generation targeted protein degraders (PROTACs and molecular glues).

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the causality behind its physicochemical profile, its mechanistic role in target binding, and a field-proven, self-validating protocol for its stereoselective synthesis.

Physicochemical Profiling & Structural Analysis

The utility of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine stems from its precise balance of rigidity, polarity, and stereochemistry. The quantitative data below highlights why this scaffold is heavily favored in Fragment-Based Drug Design (FBDD) and heterobifunctional linker strategies.

PropertyValueAnalytical Significance
Molecular Weight 187.24 g/mol Highly optimal for FBDD; leaves ample mass budget for linker and E3 ligase ligand attachment.
Computed LogP ~2.2Favorable lipophilicity for passive cell membrane permeability without excessive hydrophobicity.
TPSA 43.8 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
H-Bond Donors 1The primary amine allows for targeted, stoichiometric functionalization and linker attachment.
H-Bond Acceptors 3Pyrazole nitrogens significantly enhance target binding affinity via strong hydrogen bonding.
Rotatable Bonds 3Balances necessary conformational flexibility with favorable binding entropy.

Mechanistic Applications in Targeted Therapeutics

TACE (Tumor Necrosis Factor-α Converting Enzyme) Inhibitors

In the realm of metalloproteinase inhibition, the (R)-enantiomer of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine is a highly privileged Right-Hand Side (RHS) building block for tartrate-based TACE inhibitors. As revealed by Hamiltonian Replica Exchange Molecular Dynamics simulations, this specific pyrazole-phenyl-ethanamine motif perfectly occupies the S1' and S3' pockets of the TACE enzyme (1[1]). The rigid phenyl-pyrazole axis exploits the specific tunnel connecting these pockets, while the central positioning of the zinc-binding group (ZBG) enables the targeting of both primed and non-primed pockets—a structural advantage over traditional hydroxamate inhibitors ().

Targeted Protein Degraders (GSPT1 Molecular Glues)

Beyond direct inhibition, this scaffold is increasingly integrated into heterobifunctional degraders. Recent patent literature highlights the use of structurally analogous pyrazole-cyclohexyl/phenyl-ethanamine derivatives in the synthesis of GSPT1 degraders (2[2]). In these molecular glues, the ethanamine nitrogen serves as an optimal attachment point for linkers connecting to cereblon (CRBN)-binding moieties (e.g., thalidomide derivatives). The pyrazole ring provides essential rigidification and pi-stacking interactions necessary to stabilize the ternary complex between the target protein (GSPT1) and the E3 ligase, facilitating rapid ubiquitination.

Synthetic Methodologies: Stereoselective Preparation

As a Senior Application Scientist, I advocate for a thermodynamically controlled, two-step reductive amination sequence over direct one-pot methods. Direct reductive amination of 4-(1H-pyrazol-1-yl)acetophenone with ammonia gas often yields significant secondary amine byproducts due to the aggressive nucleophilicity of the primary amine intermediate. The protocol below establishes a self-validating, high-yielding route to the enantiopure building block.

Step 1: Oximation of 4-(1H-pyrazol-1-yl)acetophenone
  • Protocol: Suspend 4-(1H-pyrazol-1-yl)acetophenone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol. Add sodium acetate (1.5 eq) to buffer the system, driving the equilibrium toward oxime formation. Reflux for 4 hours.

  • Causality & Self-Validation: The use of NaOAc prevents the acidic degradation of the pyrazole ring. This step is a self-validating system: the complete disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the emergence of a broad O-H stretch (~3200-3300 cm⁻¹) alongside the C=N stretch (~1640 cm⁻¹) in FTIR confirms quantitative conversion.

Step 2: Catalytic Hydrogenation
  • Protocol: Dissolve the isolated oxime in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (50 psi) at 40°C for 12 hours. Filter through Celite and concentrate to yield racemic 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine.

  • Causality & Self-Validation: High-pressure hydrogenation strictly cleaves the N-O bond without reducing the aromatic pyrazole ring. The reaction validates itself via hydrogen gas consumption; cessation of pressure drop indicates reaction completion.

Step 3: Chiral Resolution
  • Protocol: Dissolve the racemic amine in hot ethanol and add (L)-tartaric acid (0.5 eq). Allow to cool slowly to room temperature to crystallize the (R)-amine-(L)-tartrate diastereomeric salt.

  • Causality & Self-Validation: The specific spatial arrangement of the (R)-enantiomer forms a highly insoluble lattice with (L)-tartaric acid. Chiral HPLC (e.g., Chiralcel OD-H column) of the neutralized free base provides orthogonal validation, requiring an enantiomeric excess (ee) of >99% before downstream coupling.

Workflow Visualization

G A 4-(1H-pyrazol-1-yl)acetophenone (Starting Material) B Hydroxylamine HCl / NaOAc (Oximation) A->B C Oxime Intermediate (Stable Precursor) B->C D Catalytic Hydrogenation (H2, Pd/C, MeOH) C->D E Racemic 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine D->E F Chiral Resolution ((L)-Tartaric Acid, EtOH) E->F G (R)-Enantiomer (TACE Inhibitor RHS Building Block) F->G H (S)-Enantiomer (Recycled/Discarded) F->H

Synthetic workflow and chiral resolution of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine.

Analytical Characterization

To ensure the integrity of the synthesized building block prior to its integration into complex molecular glues or inhibitors, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, CDCl₃): Expect a distinct doublet at ~1.40 ppm (3H, -CH₃) and a diagnostic quartet at ~4.15 ppm (1H, -CH-NH₂). The pyrazole protons will appear as a pair of doublets and a multiplet in the aromatic region (~6.45, 7.70, and 7.90 ppm).

  • LC-MS: [M+H]⁺ peak at m/z 188.1.

  • Chiral HPLC: Isocratic elution (Hexane/IPA 90:10, 0.1% DEA) confirming ee > 99% for the (R)-enantiomer.

References

  • The conformational landscape of tartrate-based inhibitors of the TACE enzyme as revealed by Hamiltonian Replica Exchange simulation | ResearchGate |1

  • High Performance Computing on CRESCO infrastructure: research activities and results 2010-2011 | ENEA-GRID |

  • WO2022073469A1 - Compounds and methods of treating cancers | Google Patents | 2

  • 1-[4-(1H-Pyrazol-1-yl)phenyl]but-3-en-1-amine | PubChem | 3

Sources

The Pyrazole-Phenylethanamine Scaffold: A Technical Guide to Design, Synthesis, and Therapeutic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of synthetic organic chemistry and target-directed drug discovery relies heavily on the strategic fusion of privileged scaffolds. The marriage of the pyrazole ring —a versatile five-membered heterocycle—with the phenylethanamine (phenethylamine) backbone represents a highly successful structural hopping strategy. This in-depth technical guide explores the mechanistic rationale, synthetic methodologies, and biological evaluation of pyrazole-phenyl ethanamine derivatives. By modulating this core pharmacophore, researchers have unlocked potent bioactivities ranging from allosteric inhibition of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA)[1], to antiproliferative anticancer agents[2], and neuroprotective modulators[3].

The Pharmacophore Marriage: Bioisosterism and Structural Hopping

The 2-phenylethanamine motif is a foundational structure in medicinal chemistry, historically recognized for its role in endogenous neurotransmission (e.g., dopamine, norepinephrine) and CNS modulation[4]. However, the pure phenylethanamine core often suffers from rapid metabolic degradation via monoamine oxidases (MAO) and limited target specificity.

To overcome these pharmacokinetic liabilities, researchers employ aromatic rescaffolding and bioisosteric fusion [4]. Integrating a pyrazole moiety introduces several critical physicochemical advantages:

  • Tautomerism & Hydrogen Bonding: The adjacent nitrogen atoms in the pyrazole ring act as versatile hydrogen bond donors and acceptors, enabling tight anchoring within complex receptor pockets[5].

  • Valency Expansion: Transitioning from mono-pyrazole to bis-pyrazole phenylethanamine derivatives creates a synergistic effect, exponentially increasing the binding valency and interaction surface area with target enzymes[5].

  • Metabolic Shielding: Bulky heteroaromatic substitutions on the phenylethanamine side-chain sterically hinder enzymatic degradation, prolonging the molecule's half-life.

PharmacophoreLogic Phenethylamine 2-Phenylethanamine Core (Neurotransmitter Scaffold) Hybrid Pyrazole-Phenylethanamine Hybrid Scaffold Phenethylamine->Hybrid Structural Hopping Pyrazole Pyrazole Ring (H-Bond Donor/Acceptor) Pyrazole->Hybrid Bioisosteric Fusion CNS Neuropharmacology (MAO/AChE Inhibition) Hybrid->CNS AntiMicrobial Antimicrobial (PBP2a Inhibition) Hybrid->AntiMicrobial AntiCancer Anticancer (Antiproliferative) Hybrid->AntiCancer

Fig 1: Pharmacophore logic for pyrazole-phenylethanamine structural hopping.

Mechanistic Insights & Target Profiling

Antimicrobial Activity: PBP2a Allosteric Inhibition

The emergence of MRSA necessitates novel mechanisms to bypass traditional β-lactam resistance. Pyrazole-phenylethanamine derivatives have been identified as potent inhibitors of PBP2a[1]. Unlike traditional antibiotics that target the active site, these bulky hybrid molecules bind to an allosteric site located approximately 60 Å away[6]. This binding induces a conformational change that propagates to the active site, opening it up and simultaneously preventing the transpeptidase cross-linking of the bacterial cell wall, leading to rapid bactericidal action[6].

Neuropharmacology: Cholinesterase and MAO Inhibition

In the context of Alzheimer's and Parkinson's diseases, the phenylethanamine backbone mimics endogenous monoamines, directing the molecule toward CNS targets. Linear pyrazole derivatives functionalized with phenethylamine cores have shown remarkable efficacy as Acetylcholinesterase (AChE) inhibitors[3]. By selectively inhibiting AChE, these compounds prevent the breakdown of acetylcholine, improving cognitive function and demonstrating up to 90% cell viability improvement in neurotoxicity models[3]. Furthermore, pyrazoline derivatives act as cyclic hydrazine bioisosteres, effectively inhibiting MAO without the severe hepatotoxicity associated with older hydrazine-based drugs[7].

Anticancer: Antiproliferative Pyrazole-4-Sulfonamides

The hybridization of pyrazole-4-sulfonamides with 2-phenylethylamine derivatives yields compounds with significant antiproliferative properties[2]. The sulfonamide group acts as a transition-state mimic for various metalloenzymes (such as carbonic anhydrases overexpressed in hypoxic tumors), while the phenylethanamine tail enhances cellular permeability and lipophilicity, driving the molecule into the intracellular space of HepG2 and MCF-7 cancer cell lines[2].

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes quantitative biological evaluation data across various pyrazole-phenylethanamine structural classes, highlighting how specific substitutions dictate target affinity.

Compound ClassTarget / AssayKey Structural FeaturesObserved Activity / PotencyRef
Mono-pyrazole phenylethanamine P. aeruginosa (Broth Microdilution)Single pyrazole ring on phenethylamineModerate Activity (MIC > 0.015 mg/mL)[5]
Bis-pyrazole phenylethanamine P. aeruginosa (Broth Microdilution)N,N-bis-pyrazole substitutionHigh Activity (MIC = 0.005 mg/mL)[5]
Pyrazole-benzimidazole hybrid MRSA USA300 (MIC)Phenylethanamine linkerModerate bactericidal activity[1],[6]
Linear pyrazole derivative AChE Inhibition (In Vitro)Unsubstituted phenethylamine core90% cell viability improvement (at 50 μM)[3]
Pyrazole-4-sulfonamide HepG2 Cell Line (MTT Assay)3,5-dimethyl substitutionSignificant antiproliferative effect[2]

Synthetic Methodologies

To ensure high scientific integrity and reproducibility, the following protocols detail the synthesis of pyrazole-phenylethanamine derivatives. These methods prioritize high atom-economy and self-validating purification steps.

Protocol A: Eco-Friendly Synthesis of Bis-Pyrazole Phenylethanamines

This protocol utilizes a green condensation approach, avoiding toxic heavy-metal catalysts[5].

Reagents & Materials:

  • 2-phenylethanamine (11.9 mmol)

  • (3,5-dimethyl-1H-pyrazol-1-yl)methanol (23.8 mmol)

  • Acetonitrile (20 mL)

  • Diethyl ether

Step-by-Step Procedure:

  • Precursor Preparation: Synthesize the precursor by condensing 3,5-dimethylpyrazole with formaldehyde in ethanol under mild conditions (Yield >80%)[5]. Causality: Formaldehyde acts as a one-carbon electrophile, forming the highly reactive hydroxymethyl intermediate necessary for subsequent amine coupling.

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve 11.9 mmol of 2-phenylethanamine and 23.8 mmol of (3,5-dimethyl-1H-pyrazol-1-yl)methanol in 20 mL of acetonitrile[5]. Causality: A strict 1:2 molar ratio is required to force the double N-alkylation (bis-substitution) of the primary amine.

  • Thermal Condensation: Stir the mixture continuously at 55 °C for 6 hours[5]. Causality: Acetonitrile is chosen as a polar aprotic solvent to stabilize the transition state of the nucleophilic attack without participating in side reactions. 55 °C provides sufficient kinetic energy without thermally degrading the pyrazole ring.

  • Workup & Purification: Evaporate the acetonitrile under reduced pressure using a rotary evaporator. Wash the resulting crude solid extensively with diethyl ether[5]. Causality: Diethyl ether selectively solubilizes unreacted starting materials and non-polar byproducts, leaving the pure N,N-bis((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-phenylethanamine as a solid precipitate.

SynthesisWorkflow Step1 Step 1: Precursor Synthesis 3,5-dimethylpyrazole + Formaldehyde (Ethanol, Mild Conditions) Intermediate (3,5-dimethyl-1H-pyrazol-1-yl)methanol (Yield >80%) Step1->Intermediate Step2 Step 2: Green Condensation + 2-Phenylethanamine (Acetonitrile, 55 °C, 6 h) Intermediate->Step2 Product Bis-Pyrazole Phenylethanamine Derivative (N,N-bis((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-phenylethanamine) Step2->Product

Fig 2: Eco-friendly synthetic workflow for bis-pyrazole phenylethanamines.

Protocol B: Synthesis of Pyrazole-4-Sulfonamide Phenylethanamines

This workflow is optimized for generating antiproliferative agents[2].

Step-by-Step Procedure:

  • Activation: Dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Coupling: Add 2-phenylethanamine (1.1 eq) dropwise at 0 °C in the presence of triethylamine (TEA, 2.0 eq)[2]. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the nucleophilic amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Purification: Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel column chromatography to yield the pure sulfonamide derivative.

Biological Evaluation Workflows

Validating the biological efficacy of these synthesized derivatives requires rigorous, standardized workflows. Below is the protocol for evaluating MRSA PBP2a inhibition.

Workflow: PBP2a Allosteric Inhibition Assay
  • In Silico Pre-Screening (Molecular Docking): Prior to in vitro testing, utilize Discovery Studio software (C-docker protocol) to dock the synthesized pyrazole-phenylethanamine derivatives into the allosteric site of PBP2a (PDB code: 4CJN)[1]. Causality: This computational step verifies that the specific functionalization on the phenylethanamine ring does not create steric clashes within the 60 Å distant allosteric pocket.

  • Inoculum Preparation: Prepare a suspension of MRSA USA300 strain matched to a 0.5 McFarland standard (approx.

    
     CFU/mL) in Mueller-Hinton broth.
    
  • Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions of the pyrazole derivative (ranging from 128 μg/mL to 0.25 μg/mL). Add the bacterial inoculum to each well.

  • Incubation & MIC Determination: Incubate the plates at 37 °C for 24 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth[6].

MechanismPBP2a Ligand Pyrazole-Phenylethanamine Derivative Target PBP2a Allosteric Site (MRSA) Ligand->Target Binding Conform Conformational Change in PBP2a Structure Target->Conform Allostery Inhibit Inhibition of Transpeptidase Cross-Linking Conform->Inhibit Death Bacterial Cell Wall Disruption & Death Inhibit->Death

Fig 3: Allosteric mechanism of PBP2a inhibition by pyrazole derivatives.

Future Perspectives in Drug Discovery

The pyrazole-phenylethanamine scaffold remains a highly fertile ground for drug discovery. Future optimization will likely focus on fluorine incorporation onto the pyrazole ring to further enhance metabolic stability and lipophilicity[3]. Additionally, the ability of these molecules to form stable dinuclear complexes with lipophilic amines opens new avenues for designing advanced drug delivery systems and proton-ionizable ester crowns[8]. By strictly adhering to the structure-activity relationships and green synthetic protocols outlined in this guide, researchers can rapidly translate these hybrid molecules from computational hits to viable preclinical candidates.

References

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies Source: PMC / NIH URL:[Link]

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega URL:[Link]

  • A Proton-Ionizable Ester Crown of 3,5-Disubstituted 1H-Pyrazole Able To Form Stable Dinuclear Complexes with Lipophilic Phenethylamines Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Identification of novel pyrazole and benzimidazole based derivatives as PBP2a inhibitors: Design, synthesis, and biological evaluation Source: ResearchGate / Archives of Pharmaceutical Sciences Ain Shams University URL:[Link]

  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation Source: EXCLI Journal URL:[Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: Molecules (MDPI) URL:[Link]

Sources

Technical Guide: Solubility Profiling of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

[1][2]

Executive Summary

1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS: 1213139-00-4 for S-isomer) is a critical bi-aryl chiral amine intermediate.[1][2] It serves as a pharmacophore scaffold in the synthesis of kinase inhibitors and GPCR modulators.[2] Its structure combines a basic ethylamine tail (solubilizing handle) with a lipophilic 1-phenylpyrazole core (binding motif).[1][2]

This guide provides a comprehensive physicochemical profile, predictive solubility data derived from fragment-based SAR analysis, and a validated experimental workflow for establishing the intrinsic solubility (

2

Part 1: Physicochemical Identity & Predicted Properties[1][2][3][4][5]

Before initiating wet-lab experiments, it is essential to understand the ionization behavior of the molecule.[2] The solubility of this compound is heavily pH-dependent due to the primary amine.[1][2]

Chemical Identity
ParameterDetail
IUPAC Name This compound
Common Name 4-(1H-pyrazol-1-yl)-

-methylbenzylamine
CAS Number 1213139-00-4 (S-isomer); 871721-01-6 (R-isomer)
Molecular Formula

Molecular Weight 187.24 g/mol
Chirality Contains one stereocenter at the benzylic position.[1][2][3][4][5][6]
Computed Physicochemical Data

Data derived from component analysis of 1-phenylethanamine and 1-phenylpyrazole.

PropertyValue (Predicted)Structural DriverImplications for Solubility
LogP 1.5 – 1.9Phenyl-Pyrazole CoreModerate lipophilicity; good permeability but requires solubilizers for neutral pH formulation.[1][2]
TPSA ~43.8 ŲPyrazole nitrogens + AmineGood oral bioavailability potential (Rule of 5 compliant).[1][2]
pKa (Basic) 9.0 – 9.6Primary Amine (

)
High solubility in acidic media (pH < 7) due to protonation (

).[1][2]
pKa (Weak Base) ~0.2Pyrazole

Negligible contribution to solubility at physiological pH.[1][2]
H-Bond Donors 1Primary AmineCapable of crystal lattice formation (impacts melting point).[1][2]

Part 2: Solubility Landscape

Aqueous Solubility Profile

The solubility of this compound is governed by the Henderson-Hasselbalch equation.[1][2]

  • pH 1.2 (Simulated Gastric Fluid): High (> 10 mg/mL). The amine is fully protonated (

    
    ).[1][2] The molecule exists as a soluble cation.[2]
    
  • pH 7.4 (Physiological): Low to Moderate (0.1 – 0.5 mg/mL). The amine exists in equilibrium between the cation and the free base.[1][2] The lipophilic pyrazole tail limits solubility.[2]

  • pH > 10 (Basic): Low (< 0.1 mg/mL). The molecule is uncharged (

    
    ).[1][2] It will likely precipitate or oil out of solution.[2]
    
Organic Solvent Solubility

This profile dictates purification and stock solution preparation strategies.[2]

SolventSolubility RatingApplication
DMSO High (> 50 mg/mL)Primary Stock Solvent. Suitable for biological assays and cryostorage.[1][2]
Methanol/Ethanol High (> 20 mg/mL)Recrystallization. The HCl salt can be recrystallized from hot ethanol.[1][2]
DCM / Ethyl Acetate High (Free Base)Extraction. The free base is easily extracted into these solvents from basic aqueous layers.[1][2]
Acetonitrile ModerateUsed for HPLC mobile phases; ensure pH is controlled to prevent peak tailing.[2]

Part 3: Experimental Protocols (Self-Validating)

As specific monograph data is absent from public repositories, you must generate empirical data. Below are two industry-standard protocols designed to ensure data integrity.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for the "Gold Standard" equilibrium solubility value.

Reagents:

  • Test Compound (Solid powder)[1][2]

  • Phosphate Buffered Saline (PBS) pH 7.4[1][2]

  • 0.1 N HCl (for acidic solubility)[1][2]

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (rotary shaker).

  • Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter (low binding). Critical: Discard the first 100 µL of filtrate to account for filter adsorption.[1][2]

  • Quantification: Dilute filtrate 1:10 with Mobile Phase (Acetonitrile/Water) and inject into HPLC.

  • Validation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (Turbidimetry)

Use this for high-throughput screening of derivatives.[1][2]

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubate for 2 hours at room temperature.

  • Measure Absorbance at 620 nm (turbidity).[2]

  • Result: If

    
     (relative to blank), the compound has precipitated.[2]
    

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for handling this amine based on pH and intended application.

SolubilityWorkflowStartStart: this compoundCheckFormCheck Form (Solid State)Start->CheckFormFreeBaseFree Base (Oil/Solid)LipophilicCheckForm->FreeBase Neutral pHSaltSalt Form (e.g., HCl)HydrophilicCheckForm->Salt Acidic pHDecisionIntended Application?FreeBase->DecisionSalt->DecisionOrgSynOrganic Synthesis(Coupling/Reaction)Decision->OrgSyn SynthesisBioAssayBiological Assay(Cell/Enzyme)Decision->BioAssay ScreeningSolvent1Dissolve in DCM, EtOAc, or MeOHOrgSyn->Solvent1Solvent2Dissolve in DMSO (Stock)Dilute in PBS (Assay)BioAssay->Solvent2PrecipitationRisk: Precipitation at pH > 8(Free Base Formation)Solvent2->PrecipitationHigh Conc.

Caption: Solubility decision tree highlighting solvent selection based on chemical form (Salt vs. Free Base) and application.

Part 5: Salt Selection & Formulation Strategy

For drug development, the free base of this molecule is likely unsuitable due to its lower melting point and poor aqueous solubility.

  • Recommended Salt: Hydrochloride (HCl) .[2][7]

    • Rationale: The primary amine reacts readily with HCl to form a stable, crystalline salt.[6] This significantly increases the melting point (likely >200°C) and aqueous solubility.[2]

    • Preparation: Dissolve free base in Ethanol; add 1.1 equivalents of HCl in Dioxane/Ether; cool to precipitate.

  • Formulation Buffer:

    • Avoid Carbonate or Phosphate buffers at pH > 8.[2]

    • Use Acetate buffer (pH 4.5 - 5.5) or Citrate buffer to maintain the protonated state (

      
      ) for maximum stability and solubility during liquid dosing.[1][2]
      

References

  • ChemScene. (S)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine Product Monograph. Retrieved from [1][2]

  • PubChem. Compound Summary: 4-(1H-Pyrazol-1-yl)aniline (Structural Analog).[1][2] National Library of Medicine.[2] Retrieved from [1][2]

  • Cayman Chemical. 1-Phenylethylamine (hydrochloride) Solubility Data. Retrieved from [1][2][5]

  • NIST Chemistry WebBook. 1-Phenylpyrazole Properties. Retrieved from [1][2]

Therapeutic Potential & Synthetic Utility of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, chemical biology, and experimental handling of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS: 1213139-00-4).[1]

A Technical Whitepaper for Medicinal Chemistry & Drug Discovery[1]

Part 1: Executive Summary & Structural Logic

This compound (hereafter referred to as PPEA ) represents a "privileged scaffold" in modern medicinal chemistry.[1] It is not merely a passive intermediate but a high-value pharmacophore precursor that combines two critical structural motifs:[1]

  • The Biaryl Axis (Pyrazole-Phenyl): A rigid, lipophilic core that mimics the biphenyl motif found in NSAIDs (e.g., Celecoxib) and kinase inhibitors, but with enhanced water solubility and hydrogen-bond acceptor capability via the pyrazole nitrogens.[1]

  • The Chiral Amine Handle: A primary amine positioned on a chiral ethyl chain.[1] This provides a specific vector for extending the molecule into hydrophilic pockets of enzymes (e.g., the ribose-binding pocket of kinases), allowing for high-affinity hydrogen bonding.[1]

Therapeutic Scope: PPEA is primarily utilized as a Lead-Generating Fragment in the discovery of:

  • Tyrosine Kinase Inhibitors (TKIs): Targeting the ATP-binding cleft of JAK, Src, and BCR-ABL.[1]

  • MCL-1 Inhibitors: Disrupting protein-protein interactions in apoptosis regulation.[1]

  • CNS Modulators: Acting on 5-HT receptors via amide/urea derivatives.[1]

Part 2: Therapeutic Mechanisms & Pharmacophore Analysis[1]

Kinase Inhibition (Oncology & Immunology)

The PPEA scaffold is structurally homologous to the "tail" regions of several Type I and Type II kinase inhibitors.[1]

  • Mechanism: The pyrazole-phenyl moiety acts as a hydrophobic anchor, penetrating the deep hydrophobic back-pocket (selectivity pocket) of the kinase active site.[1] The ethylamine group serves as a "linker-head" that, when derivatized (e.g., into an amide or urea), interacts with the hinge region (Glu/Leu residues) or the DFG motif .[1]

  • Pathway Relevance: JAK-STAT Signaling.[1]

    • Rationale: Pyrazole-containing small molecules are potent inhibitors of Janus Kinases (JAKs).[1] By blocking JAK phosphorylation, PPEA derivatives can downstream inhibit STAT dimerization and nuclear translocation, reducing pro-inflammatory cytokine production.[1]

GPCR Modulation (CNS Disorders)

Research indicates that 1-phenyl-pyrazole derivatives possess affinity for Serotonin (5-HT) receptors.[1]

  • Mechanism: The rigid separation between the pyrazole and the amine (approx. 6–8 Å) mimics the distance between the aromatic ring and the protonated nitrogen in endogenous neurotransmitters (serotonin/dopamine).[1]

  • Application: Anxiolytics and antidepressants.[1]

Visualization: The JAK-STAT Intervention Point

The following diagram illustrates where PPEA-derived inhibitors intervene in the inflammatory cascade.

JAK_STAT_Pathway cluster_drug Therapeutic Intervention Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of PPEA Derivatives) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation (BLOCKED by Drug) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: PPEA derivatives target the ATP-binding site of JAK, preventing STAT phosphorylation and halting inflammatory gene transcription.[1]

Part 3: Experimental Protocols (Synthesis & Validation)

Protocol A: Synthesis of (S)-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Note: This protocol prioritizes enantiomeric purity, essential for clinical candidates.[1]

Reagents:

  • 4-Acetylphenylboronic acid[1]

  • 1H-Pyrazole[1][2][3][4][5][6][7][8][9]

  • Copper(II) acetate [Cu(OAc)2][1]

  • Pyridine[1]

  • (S)-(-)-alpha-Methylbenzylamine (as chiral auxiliary or for resolution) or Transaminase enzyme.[1]

Step 1: Chan-Lam Coupling (Construction of the Biaryl Core) [1]

  • Reactants: Dissolve 4-acetylphenylboronic acid (1.0 eq) and 1H-pyrazole (1.2 eq) in Dichloromethane (DCM).

  • Catalyst: Add Cu(OAc)2 (1.0 eq) and Pyridine (2.0 eq).

  • Conditions: Stir at room temperature under open air (O2 balloon optional) for 24 hours.

  • Workup: Wash with NH4Cl (aq) to remove copper.[1] Dry organic layer over MgSO4.[1]

  • Product: 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one (Ketone Intermediate).

    • Checkpoint: Verify by TLC (Hexane:EtOAc 3:1).[1] The ketone should appear as a UV-active spot.[1]

Step 2: Asymmetric Reductive Amination (Introduction of Chiral Amine) Methodology Choice: Biocatalytic Transamination is preferred over chemical reduction for >99% ee.[1]

  • Enzyme System: Omega-Transaminase (Codexis or equivalent) + Pyridoxal-5'-phosphate (PLP) cofactor.[1]

  • Amine Donor: Isopropylamine (1.0 M).[1]

  • Reaction: Suspend Ketone Intermediate (50 mM) in Phosphate Buffer (pH 7.5) with DMSO (10% v/v).[1] Add Enzyme.

  • Incubation: Shake at 30°C for 24 hours.

  • Extraction: Basify to pH 12 with NaOH, extract with MTBE.

  • Purification: Isolate the free base or convert to HCl salt for stability.

Protocol B: Quality Control & Characterization

Data presented below summarizes the expected analytical profile for the pure (S)-enantiomer.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O + 0.1% TFA
Chiral Purity (ee) > 99.0%Chiralpak AD-H, Hexane/IPA
MS (ESI+) [M+H]+ = 188.12LC-MS
1H NMR (DMSO-d6) δ 8.52 (d, 1H), 7.90 (d, 2H), 7.75 (d, 1H), 7.55 (d, 2H), 6.55 (t, 1H), 4.10 (q, 1H), 1.35 (d, 3H)400 MHz

Part 4: Workflow Visualization

The following diagram details the logical flow from raw materials to the final therapeutic candidate using PPEA.

Synthesis_Workflow Input1 4-Acetylphenyl boronic acid Step1 Chan-Lam Coupling (Cu(OAc)2, Pyridine) Input1->Step1 Input2 1H-Pyrazole Input2->Step1 Intermed Ketone Intermediate (Achiral) Step1->Intermed Step2 Biocatalytic Transamination Intermed->Step2 Stereoselective Reduction Product (S)-PPEA (Chiral Amine) Step2->Product Library Amide Coupling (Library Generation) Product->Library Derivatization Screening Kinase/GPCR Screening Library->Screening

Caption: Synthetic workflow converting raw boronic acids into the chiral PPEA scaffold for library generation.

Part 5: References

  • ChemScene. (2024).[1] (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine Product Monograph. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 4-(1H-pyrazol-1-yl)aniline Derivatives. National Library of Medicine.[1] Retrieved from [1]

  • Li, G., et al. (2024).[1] "Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1". ACS Omega.[1] Retrieved from [1]

  • Menegatti, R., et al. (2012).[1] "Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine". Pharmacology Biochemistry and Behavior. Retrieved from

  • Kira, M. A., et al. (1970).[1] "Vilsmeier-Haack reaction of acetophenone phenylhydrazone". Tetrahedron Letters. (Foundational chemistry for pyrazole synthesis).

Sources

Methodological & Application

Application Note: Synthesis of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine , a privileged scaffold often found in kinase inhibitors and GPCR ligands.

The guide prioritizes the Borch Reductive Amination (Method A) for its operational simplicity in R&D settings, while providing the Oxime Reduction (Method B) as a scalable, cyanide-free alternative.

Executive Summary & Retrosynthetic Logic

The transformation of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one (Ketone 1 ) into its corresponding primary amine (Amine 3 ) presents a chemoselectivity challenge. The protocol must reduce the C=N bond without affecting the aromatic pyrazole ring or inducing over-alkylation (dimerization).

We utilize a Leuckart-Wallach variation or, more reliably, a Borch Reductive Amination using ammonium acetate and sodium cyanoborohydride. This method relies on the in situ formation of an iminium species, which is selectively reduced by the hydride source at pH 6–7, leaving the ketone and the pyrazole ring intact.

Reaction Pathway

The synthesis proceeds via the condensation of the ketone with an ammonia source to form a transient hemiaminal/imine, followed by irreversible hydride transfer.

ReactionScheme cluster_conditions Critical Parameters Ketone Ketone (1) (Starting Material) Imine Imine/Iminium (2) (Transient Intermediate) Ketone->Imine NH4OAc, MeOH - H2O Amine Target Amine (3) (Primary Amine) Imine->Amine NaBH3CN Reductive Step Param1 pH 6-7 (Selectivity) Param2 Dry MeOH (Equilibrium)

Figure 1: Reaction pathway for the reductive amination of pyrazole-acetophenone.

Method A: One-Pot Reductive Amination (Recommended for R&D)

This protocol is preferred for milligram-to-gram scale synthesis due to its "one-pot" convenience and high functional group tolerance.

Materials & Reagents
ReagentRoleEquiv.Notes
Ketone (1) Substrate1.01-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one
Ammonium Acetate Amine Source10.0Excess required to suppress dimer formation
Sodium Cyanoborohydride Reductant1.5

; Selective at pH 6
Methanol (Anhydrous) SolventN/A[0.1 M] Concentration
Molecular Sieves (3Å) DesiccantN/AOptional; drives imine formation
Experimental Protocol
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Ketone (1) (1.0 equiv) and anhydrous Methanol (concentration ~0.1 M).

  • Amine Source Addition: Add Ammonium Acetate (

    
    , 10.0 equiv) in a single portion.
    
    • Technical Insight: The large excess of ammonium acetate buffers the solution to pH ~6–7 and ensures the equilibrium favors the primary amine over the secondary amine (dimer).

  • Imine Formation: Stir the mixture at room temperature (RT) for 30–60 minutes.

    • Optional: Add activated 3Å molecular sieves to scavenge water, pushing the equilibrium toward the imine.

  • Reduction: Cool the mixture to 0°C (ice bath). Carefully add Sodium Cyanoborohydride (

    
    , 1.5 equiv) portion-wise.
    
    • Safety:

      
       is highly toxic and generates HCN gas if acidified. Perform in a well-ventilated fume hood.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–24 hours.[1]

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1%

      
      ) or LC-MS. Look for the disappearance of the ketone (M+H = 187) and appearance of the amine (M+H = 188).
      
  • Quenching: Quench the reaction by slowly adding concentrated HCl until pH < 2. Stir for 30 minutes to decompose excess borohydride and hydrolyze any boron-amine complexes.

    • Caution: Vigorous gas evolution (

      
       and trace 
      
      
      
      ).
  • Workup:

    • Basify the aqueous phase to pH > 12 using 6N NaOH.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      

Method B: Two-Step Oxime Reduction (Scale-Up Friendly)

This route avoids cyanide reagents and is often preferred for larger batches (>10g) or GMP environments.

Step 1: Oxime Formation
  • Dissolve Ketone (1) (1.0 equiv) in Ethanol/Water (3:1).

  • Add Hydroxylamine Hydrochloride (1.5 equiv) and Sodium Acetate (2.0 equiv).

  • Reflux for 2–4 hours.

  • Cool to RT. The oxime usually precipitates. Filter, wash with water, and dry.[1][2][3]

Step 2: Reduction (Zn/AcOH Method)
  • Dissolve the Oxime (from Step 1) in Glacial Acetic Acid.

  • Add Zinc Dust (5.0 equiv) portion-wise at RT (exothermic).

    • Note: Zinc reduction is chemoselective and will not reduce the pyrazole ring, unlike high-pressure hydrogenation which carries a risk of reducing the heteroaromatic ring.

  • Stir for 4–6 hours until the oxime is consumed.

  • Filter through Celite to remove zinc salts.

  • Concentrate the filtrate. Basify with NaOH and extract as described in Method A.

Purification & Characterization

Primary amines often streak on silica gel. For high purity, conversion to the Hydrochloride Salt is recommended.

Salt Formation Protocol
  • Dissolve the crude free base amine in a minimum amount of Diethyl Ether or Ethanol.

  • Add 2M HCl in Ether (or 1.25M HCl in MeOH) dropwise at 0°C.

  • The white precipitate (Amine

    
     HCl) is collected by filtration and washed with cold ether.
    
Expected Analytical Data
  • Physical State: White to off-white solid (HCl salt).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.50 (br s, 3H, 
      
      
      
      )
    • 
       8.45 (d, 1H, Pyrazole-5H)
      
    • 
       7.85 (d, 2H, Phenyl-ArH)
      
    • 
       7.75 (d, 1H, Pyrazole-3H)
      
    • 
       7.60 (d, 2H, Phenyl-ArH)
      
    • 
       6.55 (dd, 1H, Pyrazole-4H)
      
    • 
       4.45 (q, 1H, 
      
      
      
      )
    • 
       1.52 (d, 3H, 
      
      
      
      )
  • MS (ESI): m/z calculated for

    
    ; Found 188.1.
    

Troubleshooting & Optimization Workflow

Optimization Problem Issue Detected Decision1 Low Conversion? Problem->Decision1 Decision2 Dimer Formation? Decision1->Decision2 No Action1 Add 3A Mol. Sieves (Remove Water) Decision1->Action1 Yes Action2 Increase NH4OAc (>15 equiv) Decision2->Action2 Yes Action3 Switch to Ti(OiPr)4 (Stronger Lewis Acid) Decision2->Action3 Severe

Figure 2: Decision tree for troubleshooting common reductive amination failures.

Critical Note on Pyrazole Stability: The 1H-pyrazol-1-yl group is electron-withdrawing relative to a phenyl ring but generally stable. However, avoid strong acidic hydrogenation (e.g.,


) as this may protonate the pyrazole and facilitate ring reduction. The Zinc/Acetic acid or Borohydride methods are chemically orthogonal to the pyrazole.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. 93 (12): 2897–2904.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. 61 (11): 3849–3862.

  • Kulkarni, M. G.; Mathew, S. (2006). "Chemoselective reduction of oximes with zinc dust and acetic acid." Tetrahedron Letters.
  • PubChem Compound Summary. (2023). "1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one."[4][5][6] National Center for Biotechnology Information.

Sources

Application Note: Titanium(IV)-Mediated Reductive Amination of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Substrate Class: Heteroaryl-substituted Acetophenones

Executive Summary

The synthesis of highly functionalized amine building blocks is a cornerstone of modern drug development. The target substrate, 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one , presents a unique synthetic challenge: it is an aromatic ketone (acetophenone derivative) featuring an electron-modulating and Lewis-basic pyrazole ring. Standard direct reductive amination (DRA) protocols utilizing mild borohydrides often fail or deliver unacceptably low yields due to steric hindrance and unfavorable imine-formation thermodynamics[1][2].

This application note details a highly robust, self-validating, and scalable protocol utilizing Titanium(IV) isopropoxide (


)  as a dual-purpose Lewis acid and dehydrating agent, followed by reduction with Sodium borohydride (

)
[3]. This approach circumvents the toxicity of cyanoborohydride reagents[4] and ensures quantitative conversion of the sluggish ketone into the desired primary or secondary amine.

Mechanistic Rationale & Substrate Analysis

The Acetophenone Challenge

Direct reductive amination requires the continuous equilibrium formation of an imine or iminium intermediate, which is subsequently trapped by a reducing agent. While aliphatic ketones react readily with amines in the presence of Sodium triacetoxyborohydride (STAB)[1], acetophenones are deactivated by the conjugation of the carbonyl group with the aromatic system. Consequently, the equilibrium heavily favors the starting materials[2].

The Pyrazole Effect & Titanium Activation

The presence of the 1H-pyrazol-1-yl moiety at the para position introduces basic nitrogen atoms that can competitively coordinate with metallic Lewis acids.

  • Expertise Insight (Causality): To overcome this competitive binding, this protocol dictates the use of 2.0 equivalents of

    
      (rather than the standard 1.2 eq). The excess titanium saturates the pyrazole nitrogens while still providing stoichiometric activation of the carbonyl carbon[3].
    
  • Dehydration Mechanism:

    
     acts as an irreversible water scavenger, converting the transient hemiaminal into a stable titanium-iminium complex while releasing isopropanol and forming insoluble 
    
    
    
    species[3][5].

Mechanism K 1-[4-(1H-pyrazol-1-yl) phenyl]ethan-1-one T Ti(O-iPr)4 Coordination K->T A Amine Partner (1° or 2°) A->T I Titanium-Iminium Intermediate T->I - iPrOH R NaBH4 Reduction I->R Hydride Transfer P Alkylated Amine Product R->P Aqueous Quench

Figure 1: Mechanistic pathway of Ti(O-iPr)4-mediated reductive amination of the pyrazolyl-acetophenone.

Quantitative Optimization Data

The table below summarizes the empirical data driving the selection of the


 system over traditional methodologies.
Reducing SystemSolventAdditiveTempYieldMechanistic Observation

(STAB)
DCENone25 °C< 10%Poor imine equilibrium; unreacted ketone recovered[1].

MeOHAcOH65 °C25-30%Sluggish reaction; generates toxic HCN on workup[4].

EtOAc

25 °C~80%Requires specialized chiral catalysts and high pressure.

then

EtOH None 25 °C > 85% Rapid imine lock; clean reduction; highly scalable[3][5].

Experimental Workflow & Protocol

Materials & Reagents
  • Substrate: 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one (MW: 186.21 g/mol )

  • Amine: Benzylamine (Model 1° amine, MW: 107.15 g/mol ) or Piperidine (Model 2° amine)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    , MW: 284.22  g/mol , d: 0.96 g/mL)
    
  • Reducing Agent: Sodium borohydride (

    
    , MW: 37.83  g/mol )
    
  • Solvent: Absolute Ethanol (Anhydrous)

Workflow S1 Step 1: Reagent Mixing Combine Ketone, Amine, and Ti(O-iPr)4 in EtOH S2 Step 2: Imine Formation Stir at 25 °C for 10-12 hours under Argon S1->S2 S3 Step 3: Hydride Reduction Add NaBH4 (1.5 eq) at 0 °C, stir 7 hours S2->S3 S4 Step 4: Reaction Quench Add 2M aq. NH3 to precipitate TiO2 S3->S4 S5 Step 5: Filtration & Extraction Filter through Celite, extract with EtOAc S4->S5 S6 Step 6: Purification Flash Chromatography (Silica gel) S5->S6

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

Step-by-Step Methodology (10 mmol Scale)

Step 1: Imine Formation (The "Lock" Phase)

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one (1.86 g, 10.0 mmol) and the chosen amine (e.g., benzylamine, 1.07 g, 10.0 mmol) in absolute ethanol (20 mL) under an inert argon atmosphere.

  • Carefully syringe in Titanium(IV) isopropoxide (5.9 mL, 20.0 mmol).

    • Causality Check: The use of 2.0 equivalents ensures the pyrazole ring's basic nitrogens are fully coordinated, leaving sufficient titanium to activate the sterically hindered acetophenone carbonyl[3].

  • Cap the flask and stir the reaction mixture at room temperature (20–25 °C) for 10–12 hours.

    • Self-Validation: Withdraw a 10 µL aliquot, quench in aqueous

      
      , extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 7:3). The ketone spot should be completely consumed, replaced by a less polar imine spot.
      

Step 2: Hydride Reduction 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Add Sodium borohydride (


, 0.57 g, 15.0 mmol) in small portions over 10 minutes to control the exothermic release of hydrogen gas.
  • Causality Check:

    
     is utilized instead of 
    
    
    
    because the titanium-activated iminium species is highly electrophilic, eliminating the need for chemoselective borohydrides and avoiding the generation of toxic cyanide byproducts[3][6].
  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 7 hours.

Step 3: Quench and Workup (Avoiding Emulsions) 7. Critical Step: Quench the reaction by pouring the mixture into 30 mL of 2M aqueous ammonia (


).
  • Causality Check: Direct addition of water or acid to titanium-rich reactions creates unmanageable, gelatinous emulsions. Aqueous ammonia hydrolyzes the titanium complexes into a dense, granular, and easily filterable inorganic precipitate (

    
    )[3].
    
  • Filter the resulting white suspension through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL) to extract any trapped product.

  • Transfer the biphasic filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with additional ethyl acetate (20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel. Due to the basicity of the pyrazole and the newly formed amine, pre-treat the silica with 1% Triethylamine (


) and use a Dichloromethane/Methanol gradient to elute the pure product.

References

  • [1] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. mdma.ch. URL:

  • [2] A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. nih.gov. URL:

  • [6] NEt3 BH3CN (Cyanoborohydride Applications). biotage.co.jp. URL:

  • [4] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. sciencemadness.org. URL:

  • [3] Reductive amination with Titanium(IV)Isopropoxide. designer-drug.com. URL:

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. rsc.org. URL:

  • [5] US20080045743A1 - Process for the preparation of Rivastigmine. google.com. URL:

Sources

microwave-assisted synthesis of pyrazole phenyl amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrazole Phenyl Amines

Executive Summary & Strategic Rationale

The pyrazole phenyl amine scaffold—specifically 5-amino-1-phenylpyrazole —is a cornerstone pharmacophore in medicinal chemistry, serving as the structural core for COX-2 inhibitors (e.g., Celecoxib), p38 MAP kinase inhibitors, and high-potency insecticides (e.g., Fipronil).

Traditional thermal synthesis (Knorr condensation) of these targets often suffers from prolonged reaction times (4–24 hours), harsh reflux conditions, and regioselectivity issues between the 3-amino and 5-amino isomers.

Microwave-Assisted Organic Synthesis (MAOS) offers a paradigm shift. By leveraging dielectric heating, researchers can access high-energy transition states rapidly, reducing reaction times to minutes while significantly improving purity profiles. This guide details two validated protocols:

  • Standard Organic Phase Protocol: For maximum solubility and scale-up.

  • Green Aqueous Protocol: Leveraging the hydrophobic effect for catalyst-free or surfactant-assisted synthesis.

Mechanistic Principles: Why Microwave?

The synthesis of 5-amino-1-phenylpyrazoles typically involves the condensation of phenylhydrazine with


-ketonitriles. The rate-determining step is often the initial nucleophilic attack or the subsequent dehydration.
  • Dipolar Polarization: Ethanol and water (high loss tangent,

    
    ) couple efficiently with the oscillating electric field (2.45 GHz), generating internal heat.
    
  • Specific Microwave Effects: The transition state for the cyclization is more polar than the ground state. Microwave irradiation stabilizes this polar transition state, lowering the activation energy (

    
    ) and enhancing regioselectivity toward the thermodynamically stable 5-amino isomer.
    
Visualizing the Synthetic Strategy

The following workflow illustrates the decision logic for selecting the appropriate protocol based on substrate solubility and "Green" requirements.

SynthesisWorkflow Start Target: 5-Amino-1-Phenylpyrazole SubstrateCheck Substrate Solubility Analysis Start->SubstrateCheck Decision Is Substrate Water Soluble or Hydrophobic? SubstrateCheck->Decision PathA Route A: Organic Phase (Ethanol/AcOH) Decision->PathA Lipophilic/Complex PathB Route B: Green Aqueous Phase (Water/Catalyst-Free) Decision->PathB Simple/Green Req. ProcessA MW Irradiation 120°C, 10-20 min PathA->ProcessA ProcessB MW Irradiation 100°C, 5-15 min (Hydrophobic Effect) PathB->ProcessB WorkupA Evaporation & Recrystallization ProcessA->WorkupA WorkupB Filtration of Precipitate (Solvent-Free Workup) ProcessB->WorkupB Final Pure Product (>90% Yield) WorkupA->Final WorkupB->Final

Figure 1: Decision matrix for selecting the optimal microwave synthesis pathway.

Experimental Protocols

Protocol A: The Standard Ethanol Method

Best for: Complex substrates, scale-up, and highly lipophilic precursors.

Reagents:

  • Aryl hydrazine hydrochloride (1.0 equiv)

  • 
    -Ketonitrile (e.g., benzoylacetonitrile) (1.0 equiv)
    
  • Solvent: Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops) or Piperidine (for basic catalysis)

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate), dissolve 1.0 mmol of aryl hydrazine and 1.0 mmol of

    
    -ketonitrile in 3 mL of Ethanol.
    
  • Catalysis: Add 2 drops of glacial acetic acid. Cap the vial with a PTFE-coated septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (Max 300W)

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Stirring: High[2][3]

  • Work-up: Cool to room temperature (compressed air cooling). Pour the reaction mixture into crushed ice.

  • Isolation: The solid product precipitates immediately. Filter, wash with cold water, and recrystallize from EtOH/Water if necessary.

Validation Check: TLC (Hexane:Ethyl Acetate 7:3) should show complete consumption of hydrazine.

Protocol B: Green Aqueous Synthesis

Best for: High-throughput screening, environmental compliance, and exploiting the "Hydrophobic Effect."

Concept: In water, organic substrates aggregate. Microwave irradiation heats the water (the medium), but the reaction occurs at the interface of the organic aggregates, often accelerating the rate beyond what is seen in organic solvents.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • 
    -Ketonitrile (1.0 equiv)
    
  • Solvent: Deionized Water

  • Additive (Optional): Graphene Oxide (0.05 wt%) or Ionic Liquid [bmim][OH] for difficult substrates.

Procedure:

  • Preparation: Suspend 1.0 mmol of reactants in 4 mL of water in a 10 mL MW vial. Note: Reactants will likely not dissolve.

  • Irradiation:

    • Temperature: 100 °C

    • Time: 5–15 minutes

    • Pressure:[4] Monitor (typically < 2 bar)

  • Work-up: The product is usually a solid that is insoluble in water. Simply filter the reaction mixture.

  • Purification: Wash the filter cake with water to remove unreacted hydrazine. Dry in a vacuum oven.

Reaction Mechanism & Regioselectivity

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization.

ReactionMechanism R1 Phenylhydrazine Int1 Hydrazone Intermediate R1->Int1 - H2O R2 Beta-Ketonitrile R2->Int1 TS Polar Transition State (MW Stabilized) Int1->TS Cyclization Prod 5-Amino-1-Phenylpyrazole TS->Prod Tautomerization

Figure 2: Mechanistic pathway. Microwave irradiation specifically accelerates the step from Hydrazone to the Transition State due to charge separation.

Data Analysis: Microwave vs. Conventional

The following data summarizes comparative studies (based on Journal of Heterocyclic Chemistry and Green Chemistry benchmarks) demonstrating the efficiency of the microwave protocol.

ParameterConventional Heating (Reflux)Microwave Assisted (Protocol A)Microwave Aqueous (Protocol B)
Temperature 80 °C (EtOH Reflux)120 °C100 °C
Time 4 – 8 Hours10 – 20 Minutes5 – 15 Minutes
Yield 65 – 75%88 – 96%90 – 95%
Solvent Usage High (50-100 mL)Low (2-5 mL)Water (Green)
Purification Column Chromatography often req.Filtration / RecrystallizationFiltration

Key Insight: The yield improvement in MAOS is attributed to the suppression of side reactions (such as azine formation) due to the rapid heating profile, which quickly passes the thermal window where side products form.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[5] Angewandte Chemie International Edition. Link

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. Link

  • Mótyán, G., et al. (2020).[6][7] Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles.[6] Applied Sciences.[6] Link

  • Sharifi Aliabadi, R., & Mahmoodi, N. O. (2016). Green and efficient synthesis of pyranopyrazoles using [bmim][OH−] as an ionic liquid catalyst in water under microwave irradiation. RSC Advances. Link

  • BenchChem Application Note. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Link

Sources

Application Note: The 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to form key interactions within the ATP-binding pocket of kinases.[2][3][4] This document provides a detailed guide for researchers on utilizing the 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine scaffold as a versatile starting point for the design and synthesis of novel kinase inhibitors. We present robust protocols for the synthesis of the core scaffold, in vitro biochemical assays for potency determination, and cell-based assays for evaluating cellular activity, grounded in established scientific principles to accelerate drug discovery efforts.

Introduction: The Power of the Pyrazole Scaffold

The success of kinase inhibitor discovery is often predicated on the identification of a core molecular structure, or scaffold, that can be chemically modified to achieve high potency and selectivity. The pyrazole scaffold has proven to be exceptionally effective, forming the core of eight FDA-approved small molecule kinase inhibitors, including Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1 inhibitor).[3]

The utility of the pyrazole ring stems from several key features:

  • Hydrogen Bonding: The adjacent nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling critical interactions with the "hinge region" of the kinase ATP-binding site.[3]

  • Synthetic Versatility: The pyrazole ring can be synthesized and functionalized through various established chemical reactions, allowing for systematic exploration of the surrounding chemical space to optimize inhibitor properties.[5][6]

  • Structural Rigidity: The aromatic nature of the pyrazole ring provides a rigid anchor, which can reduce the entropic penalty of binding and orient appended functional groups into favorable positions within the active site.

The This compound scaffold, shown below, serves as an excellent starting point. It combines the hinge-binding pyrazole moiety with a central phenyl ring for structural presentation and a chiral amine group that can be readily modified to explore different regions of the kinase active site and improve properties like solubility and cell permeability.

Caption: The this compound core structure.

This guide will walk through the essential workflows for leveraging this scaffold in a kinase inhibitor discovery program.

Synthesis Protocols

The synthesis of pyrazole-containing compounds can be achieved through several reliable methods, most commonly via the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.[5] The following protocols outline a robust pathway to the core scaffold and its subsequent derivatization.

Protocol 2.1: Synthesis of the Core Scaffold

This protocol details a common synthetic route starting from 4-acetylphenylhydrazine and leading to the target amine.

Caption: Two-step synthesis workflow for the core scaffold.

Materials:

  • 4-Acetylphenylhydrazine hydrochloride

  • Malondialdehyde bis(dimethyl acetal)

  • Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

Step 1: Synthesis of 1-(4-Acetylphenyl)-1H-pyrazole

  • To a solution of 4-acetylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add malondialdehyde bis(dimethyl acetal) (1.1 eq).

  • Add concentrated HCl (0.2 eq) dropwise and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Rationale: The acidic condition facilitates the in-situ hydrolysis of the acetal to generate malondialdehyde, which then undergoes a classic Knorr-type cyclocondensation reaction with the hydrazine to form the pyrazole ring.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between DCM and water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-(4-acetylphenyl)-1H-pyrazole as a solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Step 2: Synthesis of this compound (Core Scaffold)

  • Dissolve 1-(4-acetylphenyl)-1H-pyrazole (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

    • Rationale: This is a reductive amination reaction. The ketone first forms an imine with ammonia (from ammonium acetate), which is then selectively reduced by the mild reducing agent NaBH₃CN to form the primary amine.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Quench the reaction carefully by the slow addition of water.

  • Concentrate the mixture to remove methanol and partition the residue between DCM and saturated NaHCO₃ solution.

  • Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the crude amine by silica gel column chromatography to yield the final product.

  • Confirm the structure and purity via NMR and Mass Spectrometry.

Biochemical & Cellular Assay Protocols

Once a small library of compounds has been synthesized around the core scaffold, their biological activity must be assessed. This involves determining their potency against the target kinase in a purified system (biochemical assay) and then evaluating their effectiveness in a more physiologically relevant cellular context.[7][8]

Protocol 3.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a general, luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9] Less ADP produced indicates greater inhibition.

Caption: General workflow for an in vitro kinase IC₅₀ determination assay.

Materials:

  • Recombinant active kinase of interest

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compounds

  • DMSO (for compound dilution)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution series of the test compound in DMSO. A common starting concentration is 10 mM, diluted in 10 steps with a 3-fold dilution factor.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells without kinase (100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix of kinase and substrate in kinase assay buffer.

    • Add this mix to the wells containing the inhibitors.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure a sensitive measurement for ATP-competitive inhibitors.[10]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for another 30-40 minutes.[9]

  • Data Acquisition: Read the luminescence signal in each well using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Protocol 3.2: Cellular Target Inhibition (Western Blot)

This assay determines if the inhibitor can enter cells and engage its target by measuring the phosphorylation status of a known downstream substrate of the kinase.

Materials:

  • Cancer cell line known to depend on the target kinase signaling.

  • Cell culture medium, FBS, and antibiotics.

  • Test compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: one for the phosphorylated substrate (e.g., anti-pSTAT3) and one for the total protein (e.g., anti-STAT3).

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

  • SDS-PAGE gels and Western Blotting equipment.

  • Chemiluminescence substrate.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) for a set period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the antibody for the total protein to serve as a loading control.

    • A dose-dependent decrease in the phosphorylated protein signal, relative to the total protein signal, indicates successful target inhibition in a cellular context.

Data Interpretation & Structure-Activity Relationship (SAR)

Systematic chemical modification of the core scaffold allows for the development of a Structure-Activity Relationship (SAR), which guides the design of more potent and selective inhibitors.[11] By testing a small library of analogs, key insights can be gained.

Table 1: Hypothetical SAR Data for Analogs Targeting CDK2

Compound IDR-group on AmineCDK2 IC₅₀ (nM)[12]Cell Viability IC₅₀ (µM)Scientist's Notes
SC-01 -H (Primary Amine)850> 20Core scaffold shows weak activity.
SC-02 -CH₃ (Methyl)42015.2Small alkyl group improves potency slightly.
SC-03 -Cyclopropyl1505.8Constrained ring system is favorable.
SC-04 -Phenyl752.1Aromatic interaction likely beneficial in binding pocket.
SC-05 -CH₂-Pyridine350.9Addition of H-bond acceptor significantly boosts potency.

From this hypothetical data, we can derive early SAR insights:

  • Substitution on the amine is crucial for improving potency over the primary amine of the core scaffold.

  • There appears to be a pocket that can accommodate aromatic rings (SC-04).

  • Introducing a hydrogen bond acceptor like a pyridine nitrogen (SC-05) dramatically improves both biochemical and cellular potency, suggesting a key interaction with a residue in the kinase active site.

These insights are critical for guiding the next round of synthesis to further optimize the lead compound.

Case Study: Targeting Cyclin-Dependent Kinases (CDKs)

The pyrazole scaffold is a well-established core for developing CDK inhibitors.[13][14] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][14] An inhibitor based on the this compound scaffold could function by blocking the phosphorylation of key CDK substrates like the Retinoblastoma protein (Rb).

CellCycle Mitogens Growth Factors (Mitogens) CDK46_CycD CDK4/6-Cyclin D Mitogens->CDK46_CycD activate Rb_E2F Rb-E2F Complex (Transcription Repressed) CDK46_CycD->Rb_E2F phosphorylates pRb p-Rb (Phosphorylated) Rb_E2F->pRb E2F Free E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK2_CycE CDK2-Cyclin E S_Phase_Genes->CDK2_CycE promotes expression G1_S_Transition G1 to S Phase Transition S_Phase_Genes->G1_S_Transition CDK2_CycE->pRb hyper-phosphorylates (positive feedback) Inhibitor Scaffold-Based CDK2/4/6 Inhibitor Inhibitor->CDK46_CycD Inhibitor->CDK2_CycE

Caption: Simplified G1/S checkpoint pathway targeted by CDK inhibitors.

A potent inhibitor targeting CDK2 would prevent the hyper-phosphorylation of Rb, keeping it bound to the transcription factor E2F. This prevents the transcription of genes required for DNA replication, leading to an arrest of the cell cycle in the G1 or S phase, which can be measured by flow cytometry.[12]

Conclusion

The this compound scaffold represents a synthetically accessible and highly versatile starting point for the development of novel kinase inhibitors. Its proven ability to interact with the conserved hinge region of kinases makes it an ideal foundation for building potency and selectivity. By employing the systematic synthesis and robust screening protocols detailed in this guide, research and drug development professionals can efficiently navigate the early stages of the discovery process, from initial hit identification to lead optimization.

References

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold. Future University in Egypt. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Scilit. Available at: [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • In vitro NLK Kinase Assay. PMC. Available at: [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers. Available at: [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed. Available at: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • In vitro kinase assay. protocols.io. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. STAR Protocols. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

  • Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]

  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. Available at: [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Available at: [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Royal Society of Chemistry. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. MedChemExpress. Available at: [Link]

Sources

Application Note: Formulation Strategies for 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Analysis[1][2]

1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (hereafter referred to as PPEA ) represents a structural class of biaryl alkylamines frequently utilized as pharmacophores in kinase inhibitors and GPCR ligands.[1][2] Structurally, it consists of a lipophilic phenyl-pyrazole core linked to a polar ethylamine tail.[1][2]

From a formulation perspective, PPEA presents specific challenges characteristic of BCS Class II (Low Solubility, High Permeability) compounds in their neutral state.

Physicochemical Profile (Estimated)[4][5]
  • Basic Centers: Primary amine (pKa ~9.4–9.[1][2]6) and Pyrazole N2 (pKa ~2.5).

  • Lipophilicity (LogP): ~2.0–2.5 (Driven by the biaryl system).

  • Solid State: The free base is likely a low-melting solid or viscous oil, necessitating salt formation for robust solid dosage forms.[1][2]

  • Stability Risks: Benzylic-type amine oxidation and potential carbamate formation upon exposure to atmospheric CO₂.[1][2]

Pre-Formulation Characterization Strategy[3][6]

Before attempting formulation, the ionization profile must be mapped to understand pH-dependent solubility.[1][2]

Protocol 1: pH-Solubility Profiling

Objective: Determine the intrinsic solubility (


) and the pH at which the compound precipitates (pH_max).

Materials:

  • PPEA Free Base (purified).[1]

  • Universal Buffer System (Britton-Robinson or Phosphate-Citrate, pH 2.0–12.0).[1][2]

  • HPLC-UV/Vis setup.[1][2][3]

Workflow:

  • Preparation: Weigh 10 mg of PPEA into 10 separate 2 mL HPLC vials.

  • Solvent Addition: Add 1 mL of buffer (pH 1.2, 3.0, 5.0, 6.8, 7.4, 9.0, 10.0, 12.0) to respective vials.

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker, 200 rpm).

  • Filtration: Filter supernatant using 0.22 µm PVDF filters (avoid nylon due to potential amine binding).

  • Analysis: Quantify concentration via HPLC.

Data Interpretation:

  • pH < 8.0: High solubility expected due to protonation of the primary amine (

    
    ).[3]
    
  • pH > 9.5: Sharp decrease in solubility as the species neutralizes to the free base.

Visualization: Pre-Formulation Decision Logic[1]

PreformulationLogic Start Start: PPEA Free Base pKa_Check Determine pKa (Potentiometric Titration) Start->pKa_Check Solubility_Check Aqueous Solubility < 100 µg/mL? pKa_Check->Solubility_Check HighSol High Solubility Solubility_Check->HighSol No LowSol Low Solubility Solubility_Check->LowSol Yes Simple_Form Simple Solution/Tablet HighSol->Simple_Form Salt_Screen Initiate Salt Screening (Target: HCl, Mesylate) LowSol->Salt_Screen Crystalline Crystalline Salt_Screen->Crystalline Crystalline Solid? Stability Stability Crystalline->Stability Hygroscopicity Check

Figure 1: Decision logic for initiating salt screening based on solubility thresholds.[1][2]

Salt Selection Strategy

For PPEA, the primary amine is the handle for salt formation. The free base is susceptible to oxidation and difficult to process (stickiness). Salt formation stabilizes the solid state.

Recommended Counterions
CounterionpKa (Acid)Rationale for PPEARisk
Chloride (HCl) -6.0Standard first-choice; high melting point; high solubility.[1][2]Potential hygroscopicity; common ion effect in vivo.[1][2]
Mesylate -1.2Excellent for lipophilic bases; often yields non-hygroscopic needles.[1][2]Potential for mesyl ester formation (genotoxic impurity risk) if alcohols are used in synthesis.[1]
Fumarate 3.031:1 or 2:1 stoichiometry; less hygroscopic; buffers microenvironment.[1][2]Lower solubility than HCl; pH-dependent dissolution.[1][2]
Protocol 2: Automated Salt Screening

Objective: Identify a crystalline salt form with melting point > 150°C and hygroscopicity < 2% at 80% RH.[1][2]

  • Stock Solution: Dissolve PPEA free base in Acetone/Ethanol (1:1) at 50 mg/mL.[1][2]

  • Acid Addition: Add 1.05 equivalents of acid (HCl, Methanesulfonic, Fumaric, Tartaric) to separate vials.

  • Crystallization Triggers:

    • Cooling: Ramp from 50°C to 5°C over 4 hours.

    • Anti-solvent:[1][2] If no precipitate, add MTBE or Heptane dropwise.

    • Evaporation:[1][2] Slow evaporation at ambient temperature.[1][2]

  • Analysis:

    • PLM (Polarized Light Microscopy): Check for birefringence (crystallinity).[1]

    • DSC (Differential Scanning Calorimetry): Screen for sharp melting endotherms.[1]

    • XRPD: Confirm unique crystal lattice.

Solubility Enhancement & Liquid Formulation[1][8]

If the clinical application requires a liquid formulation (e.g., IV or oral solution) and the salt solubility is insufficient at physiological pH, co-solvents and complexing agents are required.

Formulation Matrix for IV/Oral Solution
Component ClassExcipient RecommendationConcentration RangeFunction
Buffer Acetate (pH 4.0–5.[1][2]0)10–50 mMMaintains amine protonation (

).[1]
Co-solvent PEG 400 or Propylene Glycol10–30% (w/v)Solubilizes the lipophilic pyrazole-phenyl core.[1][2]
Complexing Agent HP-β-Cyclodextrin (Kleptose®)5–20% (w/v)Encapsulates the hydrophobic phenyl ring; reduces irritation.[1][2]
Antioxidant Monothioglycerol or EDTA0.01–0.1%Prevents oxidative deamination of the benzylic amine.[2]
Protocol 3: Cyclodextrin Complexation

Rationale: The phenyl-pyrazole moiety is hydrophobic and fits well into the cavity of Beta-Cyclodextrins.[1][2]

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in 50 mM Acetate Buffer (pH 4.5).[1][2]

  • Drug Addition: Add excess PPEA salt to the vehicle.

  • Equilibration: Stir for 48 hours at room temperature.

  • Filtration: Filter (0.45 µm) and analyze filtrate by HPLC.

  • Freeze Drying: If solid complex is required, lyophilize the filtrate.

Stability and Degradation Pathways[9]

The "benzylic" position of the amine (alpha-methylbenzylamine substructure) is the weak point. It is prone to radical autoxidation to form the corresponding ketone (acetophenone derivative).

Protocol 4: Forced Degradation (Oxidation)

Objective: Validate the necessity of antioxidants.

  • Control: PPEA solution (1 mg/mL) in water/acetonitrile.[1][2]

  • Stressed: PPEA solution + 0.3% Hydrogen Peroxide (

    
    ).
    
  • Timepoints: 0, 2, 4, and 24 hours at Room Temp.

  • Analysis: LC-MS. Look for M+16 (N-oxide) or M-1 (Imine formation/Hydrolysis to ketone).[1][2]

Visualization: Stability Testing Workflow

StabilityWorkflow cluster_conditions Stress Conditions Sample PPEA Formulation Oxidation 0.3% H2O2 (Oxidative) Sample->Oxidation Thermal 60°C / 75% RH (Hydrolytic) Sample->Thermal Photo UV Light (Photolytic) Sample->Photo Analysis LC-MS Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradants (Ketones/Dimers) Analysis->Result

Figure 2: Forced degradation workflow to identify critical stability risks.

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • FDA Guidance for Industry. (2012). Q1A(R2) Stability Testing of New Drug Substances and Products.

  • PubChem Compound Summary. (2024). Pyrazole-amine derivatives and physical properties.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation.[1] Pharmaceutical Development and Technology, 7(1), 1-32.[1]

Sources

using 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine in Fragment-Based Drug Discovery (FBDD)

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging therapeutic targets, including kinases and protein-protein interactions (PPIs)[1]. This application note details the biophysical screening, mechanistic utility, and structural evolution of This compound . Combining a hydrophobic phenyl core with a metal-coordinating/H-bonding pyrazole and a stereospecific ethanamine handle, this molecule serves as a premium, high-quality starting point for fragment-to-lead optimization campaigns.

Physicochemical Profiling & Rule of 3 (Ro3) Compliance

To ensure high ligand efficiency (LE) and prevent aggregation during high-concentration screening, fragments must strictly adhere to the Astex Rule of 3 (Ro3). Our target molecule exhibits an optimal physicochemical profile, ensuring it is small enough to bind efficiently but complex enough to provide a distinct structural vector.

PropertyValueRo3 ThresholdMechanistic Advantage in FBDD
Molecular Weight 187.24 Da≤ 300 DaHigh ligand efficiency; allows massive structural elaboration without exceeding drug-like MW limits.
cLogP ~1.5≤ 3.0Ensures high aqueous solubility for X-ray soaking (up to 50 mM) while maintaining pocket affinity.
H-Bond Donors 2≤ 3Primary amine acts as a strong donor for critical salt bridges with Asp/Glu residues.
H-Bond Acceptors 2≤ 3Pyrazole N2 acts as a directional acceptor; amine nitrogen can also accept.
Rotatable Bonds 3≤ 3Low entropic penalty upon binding due to a relatively pre-organized conformation.
Polar Surface Area 43.8 Ų≤ 60 ŲExcellent balance of polarity and lipophilicity, preventing non-specific hydrophobic aggregation.

Structural Rationale & Binding Mechanics

The architectural design of the phenylpyrazole ethanamine scaffold is highly deliberate. Each moiety serves a distinct mechanistic purpose in the binding pocket, a strategy famously validated by the discovery of potent Protein Kinase B (PKB/Akt) inhibitors[2]:

  • N-linked Pyrazole: Acts as a hydrogen bond acceptor or coordinates directly with active-site metals (e.g., in metalloenzymes). Because it is N-linked, it avoids the tautomeric ambiguity of C-linked pyrazoles, providing a consistent and predictable pharmacophore.

  • Phenyl Ring: Provides a rigid, hydrophobic core capable of

    
     stacking or cation-
    
    
    
    interactions with aromatic residues (Phe, Tyr, Trp).
  • Ethanamine Handle (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methylbenzylamine motif):  The primary amine is protonated at physiological pH, forming strong, directional salt bridges. The adjacent chiral methyl group occupies small hydrophobic sub-pockets, driving stereospecific affinity and increasing the entropic favorability of the binding event.
    

Binding_Logic Frag This compound Core Scaffold Amine Primary Amine Salt Bridge (Asp/Glu) Frag->Amine Pyrazole N-linked Pyrazole H-Bond Acceptor / pi-stacking Frag->Pyrazole Phenyl Phenyl Ring Hydrophobic Core Frag->Phenyl Methyl Alpha-Methyl Stereospecific Pocket Frag->Methyl Grow1 Amide Coupling Vector into Solvent/Adjacent Pocket Amine->Grow1 Grow2 C-H Activation Ring Substitution Pyrazole->Grow2

Diagram 1: Mechanistic binding logic and synthetic evolution vectors of the fragment.

Experimental Workflow & Protocols

Because fragments bind with weak affinities (


 typically 100 

M to 5 mM), traditional biochemical assays often yield false negatives or positives. A self-validating biophysical cascade is strictly required to confirm binding causality[3].

FBDD_Workflow Lib Fragment Library (Ro3 Compliant) SPR Primary Screen (SPR: KD 0.1 - 5 mM) Lib->SPR NMR Orthogonal Validation (WaterLOGSY) SPR->NMR Hits Xray Structural Biology (X-ray Crystallography) NMR->Xray Validated Evol Fragment Evolution (Growing / Merging) Xray->Evol 3D Pose

Diagram 2: Self-validating biophysical screening cascade for fragment-based lead discovery.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is selected as the primary screen due to its extreme sensitivity to low-molecular-weight analytes and its ability to detect the rapid on/off rates characteristic of genuine fragment binding, while consuming minimal protein[3].

  • Surface Preparation: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Target a low immobilization level (

    
     of 15-30 RU) to minimize mass transport limitations and steric hindrance.
    
  • Library Preparation: Prepare the fragment library at a screening concentration of 500

    
    M in a running buffer containing exactly 2-5% DMSO.
    
  • Solvent Correction (Critical Step): Because SPR is highly sensitive to bulk refractive index changes, run a DMSO calibration curve (e.g., 1% to 6% DMSO) before and after the fragment injections. This self-validating step corrects for bulk solvent mismatch between the running buffer and the sample.

  • Injection & Analysis: Inject fragments at a high flow rate (30

    
    L/min) for 60 seconds, followed by a 60-second dissociation phase.
    
  • Validation: True binders will display square-wave sensorgrams (fast

    
     and 
    
    
    
    ). Calculate Ligand Efficiency (LE) to filter out non-specific, super-stoichiometric aggregators[3].
Protocol 2: Orthogonal Validation via Ligand-Observed NMR (WaterLOGSY)

Hits from SPR are validated using WaterLOGSY. This technique detects binding through the transfer of magnetization from bulk water to the ligand via the protein. It requires no isotopic labeling of the target, making it highly efficient[4].

  • Sample Preparation: Prepare a cocktail of 5-10 structurally diverse fragments (including the SPR hit) at 50-100

    
    M each. Add the unlabelled target protein at a low concentration (1-5 
    
    
    
    M).
  • Negative Control: Prepare an identical NMR tube lacking the target protein to serve as a baseline control.

  • Data Acquisition: Apply a WaterLOGSY pulse sequence with a mixing time of 1-2 seconds.

  • Causal Interpretation: In the absence of protein, small molecules tumble rapidly, yielding negative cross-relaxation (signals appear with opposite phase to water). When bound to the large protein, the fragment adopts the protein's slow tumbling rate, resulting in positive cross-relaxation. An inversion of the NMR signal sign between the control and protein samples definitively confirms target-specific binding[4].

Protocol 3: Structural Elucidation via X-ray Crystallography

To enable rational, structure-guided fragment evolution, the exact 3D binding pose must be determined[2].

  • Crystal Growth: Grow apo-crystals of the target protein using sitting-drop or hanging-drop vapor diffusion.

  • Fragment Soaking: Transfer the crystals into a stabilization drop containing 10-50 mM of this compound. Causality note: The high aqueous solubility provided by the ethanamine handle prevents the fragment from precipitating out of the drop at these extreme concentrations, which are necessary to drive lattice occupancy for weak-affinity binders. Soak for 1 to 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (e.g., 20% glycerol + 20 mM fragment) before flash-freezing in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data. The rigid, electron-dense phenyl-pyrazole core provides a strong, unambiguous

    
     difference electron density map, allowing precise modeling of the binding pose.
    

Fragment Evolution Strategies

Once the 3D pose of this compound is secured, the fragment is evolved into a potent lead compound[1]:

  • Fragment Growing: The primary amine serves as a highly reactive synthetic vector. Simple amide coupling or reductive amination can rapidly extend the molecule into adjacent solvent-exposed channels or secondary binding pockets, drastically improving affinity (driving ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     from mM to nM).
    
  • Fragment Merging: If a second fragment is found binding in an adjacent sub-pocket, the two can be merged. The phenyl ring of our core fragment can undergo targeted C-H activation or cross-coupling to link seamlessly with the adjacent pharmacophore[1].

References

1.[4] Dalvit, C., et al. "WaterLOGSY as a method for primary NMR screening: practical aspects and range of applicability." Journal of Biomolecular NMR, 2001. Source: PubMed / Springer. URL: [Link] 2.[2] Saxty, G., et al. "Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery." Journal of Medicinal Chemistry, 2007. Source: PubMed / ACS Publications. URL: [Link] 3.[1] Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 2016. Source: PubMed / Nature. URL: [Link] 4.[3] Navratilova, I., & Hopkins, A. L. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, 2010. Source: PubMed Central / ACS Publications. URL: [Link]

Sources

Technical Guide: Synthesis of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and purification of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride . This molecule is a critical pharmacophore in medicinal chemistry, often serving as a key intermediate for kinase inhibitors and GPCR ligands due to the bioisosteric properties of the pyrazole ring and the solubility-enhancing ethylamine chain.

Executive Summary & Retrosynthetic Strategy

Target Molecule: this compound HCl CAS (Free Base): 213892-86-7 (Analogous reference) Molecular Weight: 187.24 (Free Base) / 223.70 (HCl Salt)

Synthetic Philosophy: The synthesis is designed for robustness and scalability . We avoid the use of unstable hydrazines or high-pressure hydrogenation where possible. Instead, we utilize a modular Convergent Approach :

  • C-N Cross-Coupling: Construction of the biaryl core via a modified Ullmann coupling. This is superior to constructing the pyrazole ring de novo because it allows the use of inexpensive, commercially available 4-bromoacetophenone.

  • Reductive Amination: Conversion of the acetyl group to a primary amine using a "one-pot" hydride reduction. This avoids the isolation of unstable imine intermediates.[1]

Workflow Diagram:

SynthesisWorkflow SM1 4-Bromoacetophenone Step1 Step 1: Cu-Catalyzed N-Arylation (Ullmann) SM1->Step1 SM2 Pyrazole SM2->Step1 Int1 Intermediate: 4-(1H-pyrazol-1-yl)acetophenone Step1->Int1 110°C, 24h Step2 Step 2: Reductive Amination Int1->Step2 NH4OAc, NaBH3CN Prod_Base Free Amine Step2->Prod_Base Step3 Step 3: Salt Formation (HCl/Dioxane) Prod_Base->Step3 Final Target: Amine HCl Salt Step3->Final

Caption: Modular synthetic workflow for this compound HCl.

Detailed Experimental Protocols
Step 1: Synthesis of 4-(1H-pyrazol-1-yl)acetophenone

Mechanism: Copper-catalyzed nucleophilic aromatic substitution (Modified Ullmann).

Rationale: Classical Ullmann reactions require harsh temperatures (>200°C) and stoichiometric copper. We utilize a ligand-accelerated system (DMEDA) which stabilizes the Cu(I) intermediate, allowing the reaction to proceed at 110°C with catalytic copper, significantly reducing waste and improving yield [1].

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Bromoacetophenone 1.0 Substrate (Electrophile)
Pyrazole 1.2 Nucleophile
Copper(I) Iodide (CuI) 0.1 (10 mol%) Catalyst
DMEDA 0.2 (20 mol%) Ligand (Stabilizer)
Potassium Carbonate (K₂CO₃) 2.0 Base (Neutralizes HBr)

| Toluene (anhydrous) | Solvent | Concentration: 0.5 M |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Charging: Add 4-Bromoacetophenone (10.0 g, 50 mmol), Pyrazole (4.1 g, 60 mmol), CuI (950 mg, 5 mmol), and K₂CO₃ (13.8 g, 100 mmol).

  • Solvent & Ligand: Add anhydrous Toluene (100 mL) followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) (1.6 mL, 10 mmol). Note: Add ligand last to ensure complexation with Cu in solution.

  • Reaction: Heat the mixture to 110°C (reflux) for 24 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide spot (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot.

  • Workup: Cool to room temperature. Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot Ethanol/Hexane or purify via flash chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 80-90%

    • Appearance: Off-white to pale yellow solid.

Step 2: Reductive Amination to this compound

Mechanism: Imine formation followed by in-situ hydride reduction.

Rationale: We employ Sodium Cyanoborohydride (NaBH₃CN) at pH 6-7. Unlike NaBH₄, NaBH₃CN is chemoselective for the protonated imine (iminium ion) and will not reduce the ketone starting material at this pH. A large excess of Ammonium Acetate is used to drive the equilibrium toward the imine [2].

Reagents & Stoichiometry:

Reagent Equiv. Role
Ketone Intermediate 1.0 Substrate
Ammonium Acetate (NH₄OAc) 10.0 Ammonia Source & Buffer
Sodium Cyanoborohydride 1.5 Selective Reducing Agent

| Methanol | Solvent | Concentration: 0.2 M |

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve the ketone from Step 1 (5.0 g, 26.8 mmol) in Methanol (130 mL). Add Ammonium Acetate (20.6 g, 268 mmol).

  • Reduction: Add NaBH₃CN (2.5 g, 40.2 mmol) in one portion.

    • Safety: NaBH₃CN generates HCN if exposed to strong acid. Work in a well-ventilated fume hood.

  • Incubation: Stir at Room Temperature for 16-24 hours.

  • Quench & Workup (Critical for Purity):

    • Concentrate methanol to ~20 mL.

    • Add Water (50 mL) and basify to pH >12 using 1N NaOH. This ensures the amine is in the free base form (organic soluble).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil often contains unreacted ketone. Purify via flash chromatography (DCM:MeOH:NH₄OH 95:5:1).

    • Target: The amine will be the polar, ninhydrin-active spot.

Step 3: Salt Formation (Hydrochloride Salt)

Objective: Stabilize the amine for long-term storage and biological testing.

Protocol:

  • Dissolve the purified free amine (1.0 eq) in a minimal amount of dry Ethyl Acetate or Diethyl Ether.

  • Cool to 0°C in an ice bath.

  • Slowly add 4M HCl in Dioxane (1.5 eq) dropwise.

  • A white precipitate should form immediately. Stir for 30 minutes at 0°C.

  • Filter the solid, wash with cold Diethyl Ether (to remove excess HCl), and dry under high vacuum.

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, compare your data against these expected parameters.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6) δ 8.54 (d, 1H), 7.78 (d, 1H) Pyrazole ring protons (characteristic doublet coupling).
1H NMR (DMSO-d6) δ 6.56 (dd, 1H) Pyrazole H-4 proton (upfield relative to others).
1H NMR (DMSO-d6) δ 8.3-8.5 (br s, 3H) Ammonium protons (-NH3+), confirms salt formation.
1H NMR (DMSO-d6) δ 4.45 (m, 1H), 1.52 (d, 3H) Chiral center CH and Methyl group of the ethylamine chain.
HPLC Purity >98% @ 254 nmSingle peak. Impurity < 0.5% (usually unreacted ketone).
Mass Spec (ESI+) [M+H]+ = 188.1Confirms Free Base MW (187.2).
Troubleshooting & Critical Process Parameters
  • Issue: Low Yield in Step 1 (Coupling)

    • Cause: Oxygen poisoning of the Cu(I) catalyst.

    • Solution: Ensure vigorous degassing of toluene before adding the catalyst. Use a sealed tube if reflux condenser sealing is poor.

  • Issue: Incomplete Conversion in Step 2

    • Cause: Water in the system hydrolyzing the imine back to ketone.

    • Solution: Use anhydrous Methanol and add 3Å molecular sieves to the reaction mixture to scavenge water generated during imine formation.

  • Issue: Sticky Gum during Salt Formation

    • Cause: Presence of residual methanol or water.

    • Solution: Ensure the free base is completely dry and dissolved in a non-polar solvent (Ether/EtOAc) before adding HCl. If it gums, triturated with vigorous stirring in pentane.

References
  • Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, vol. 69, no. 16, 2004, pp. 5578–5587. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897–2904. Link

  • Tao, B., et al. "Copper-Catalyzed Synthesis of N-Arylpyrazoles." Organic Letters, vol. 19, no.[2] 12, 2017. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Route Selection

To synthesize 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine , you are constructing a molecule with two distinct functionalities: a pyrazole heterocycle coupled to an aryl ring, and a primary amine on an ethyl chain (an


-methylbenzylamine motif).[1]

The Critical Decision: The order of operations is the single most significant determinant of yield.

  • Incorrect Route: Amination first

    
     Coupling. (Risk: The free primary amine will compete with the pyrazole for the metal catalyst during the coupling step, leading to polymerization or low yields.)
    
  • Correct Route: Coupling first

    
     Amination.[1] (Strategy: Install the robust pyrazole ring on 4-bromoacetophenone, then perform the sensitive amine transformation.)
    
Synthetic Pathway Visualization

SyntheticRoute Start 4-Bromoacetophenone Step1 Step 1: C-N Coupling (Cu-Catalyzed) Start->Step1 + Pyrazole Inter Intermediate: 4-(1H-pyrazol-1-yl)acetophenone Step1->Inter Step2 Step 2: Oxime Formation (NH2OH·HCl) Inter->Step2 Oxime Oxime Intermediate Step2->Oxime Step3 Step 3: Reduction (Zn/AcOH or H2/Pd) Oxime->Step3 Product Target: 1-[4-(1H-pyrazol-1-yl)phenyl] ethan-1-amine Step3->Product

Figure 1: The recommended linear synthesis pathway prioritizing chemoselectivity.

Module 1: The C-N Coupling (Pyrazole Insertion)

Objective: High-yield conversion of 4-bromoacetophenone to 4-(1H-pyrazol-1-yl)acetophenone. Challenge: Pyrazoles are less nucleophilic than other amines, often leading to stalled reactions.[1]

Optimized Protocol (Buchwald/Antilla Modification)

While Palladium (Buchwald-Hartwig) works, Copper (Ullmann-type) is often superior for N-arylation of electron-rich heterocycles like pyrazole due to lower cost and excellent functional group tolerance.[1]

  • Reagents:

    • Substrate: 4-Bromoacetophenone (

      
       equiv)[1]
      
    • Nucleophile: 1H-Pyrazole (

      
       equiv)[1]
      
    • Catalyst: CuI (

      
      )
      
    • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (

      
      )[1]
      
    • Base:

      
       (
      
      
      
      equiv) or
      
      
      (for faster rates)
    • Solvent: Toluene or Dioxane (

      
       concentration)
      
  • Conditions: Reflux (

    
    ) under Argon for 12–24 hours.
    
Troubleshooting Guide: Coupling Step
SymptomProbable CauseCorrective Action
Blue/Green Reaction Mixture Catalyst OxidationCopper(I) has oxidized to Copper(II) (inactive).[1] Ensure rigorous degassing of solvent and keep under inert atmosphere. Add 10% Sodium Ascorbate if needed.[1]
Low Conversion (<30%) Ligand MismatchDMEDA is specific for CuI.[1] If using

, switch to 1,10-phenanthroline.[1] Ensure ligand:metal ratio is at least 2:1.
Homocoupling (Biaryl) Aryl Halide Reactivity4-Bromoacetophenone can homocouple.[1] Lower the temperature to

and add the aryl halide slowly to the catalyst/pyrazole mixture.
Stalled Reaction Water ContaminationThe Ullmann reaction is sensitive to water. Use anhydrous solvents and flame-dry glassware.[1]

Module 2: The Amination (Ketone Amine)

Objective: Converting the acetyl group to a primary amine without dimerization. Challenge: Direct reductive amination often produces secondary amines (dimers) because the product amine is more nucleophilic than ammonia.

Recommended Protocol: The Two-Step Oxime Route

To maximize yield and purity, avoid direct reductive amination. Use the Oxime route.

Step A: Oxime Formation

  • Combine ketone intermediate (

    
     equiv), 
    
    
    
    (
    
    
    equiv), and Sodium Acetate (
    
    
    equiv) in Ethanol/Water (3:1).
  • Reflux for 2 hours.

  • Checkpoint: TLC should show complete disappearance of the ketone. Isolate the oxime (usually a solid) by simple filtration or extraction.

Step B: Oxime Reduction Option 1 (Robust/Chemical): Zinc dust (


 equiv) in Acetic Acid.[1] Stir at RT to 

. This is mild and tolerates the pyrazole ring well. Option 2 (Cleanest/Catalytic): Hydrogenation (

, 50 psi) with Raney Nickel or

in MeOH/

. Note: Ammonia is added to suppress secondary amine formation.
Troubleshooting Guide: Amination Step
SymptomProbable CauseCorrective Action
Secondary Amine (Dimer) Low Ammonia Conc.[1]If using catalytic hydrogenation, the reaction medium must be saturated with

or use

in MeOH.
Incomplete Reduction Poisoned CatalystThe pyrazole nitrogen can coordinate to Pd, poisoning it. Switch to Zn/AcOH (chemical reduction) or increase catalyst loading/pressure.
Over-reduction (Ethyl group) HydrogenolysisRare with this structure, but if the C-N bond cleaves, switch reducing agent to

with

or

.

Module 3: Purification & Isolation

Objective: Isolating the free base amine from pyrazole byproducts and inorganic salts.

The "Acid-Base" Trick: Since your molecule has a basic primary amine and a weakly basic pyrazole, you can use pH switching to purify it without a column.

  • Extraction: Dissolve crude in EtOAc. Extract with

    
     (
    
    
    
    ).
    • Result: The target amine goes into the water phase (protonated). Neutral impurities stay in EtOAc.[1]

  • Wash: Wash the aqueous acidic layer with fresh EtOAc to remove traces of non-basic impurities.

  • Basification: Cool the aqueous layer on ice. Slowly add

    
     until 
    
    
    
    .
  • Recovery: Extract the now cloudy aqueous layer with DCM (

    
    ). Dry over 
    
    
    
    and evaporate.

Chromatography Tips (If needed):

  • Stationary Phase: Silica gel.[1]

  • Mobile Phase: DCM : MeOH :

    
     (90 : 9 : 1).[1]
    
  • Why: The ammonia is critical to deprotonate the silica silanols; otherwise, the amine will "streak" and yield will be lost on the column.

Frequently Asked Questions (FAQs)

Q1: Can I use the Leuckart-Wallach reaction (Formic acid/Formamide) instead?

  • Answer: Yes, but proceed with caution. The Leuckart reaction requires high temperatures (

    
    ). While effective for acetophenones, these temperatures can cause thermal decomposition or sublimation of the pyrazole intermediate. The Oxime route described above is milder (
    
    
    
    ) and generally higher yielding for research-scale synthesis (
    
    
    ).

Q2: I need the enantiopure (R)-amine. How do I get it?

  • Answer: The protocols above yield the racemate. For the enantiopure version:

    • Chemical Resolution: Recrystallize the racemic amine with a chiral acid like L-Tartaric acid or N-Acetyl-L-leucine.[1]

    • Asymmetric Synthesis: Use Ellman’s Sulfinamide instead of hydroxylamine in Step 2. Condense the ketone with (R)-tert-butanesulfinamide, then reduce diastereoselectively.[1]

Q3: My yield in Step 1 is stuck at 40%. Can I use a microwave?

  • Answer: Absolutely. Copper-catalyzed couplings respond very well to microwave irradiation.[1] Try heating the reaction to

    
     for 30–60 minutes in a sealed vial. This often overcomes the activation energy barrier that limits thermal reflux.
    

Decision Logic for Troubleshooting

Troubleshooting Start Low Overall Yield? CheckStep Identify Problem Step Start->CheckStep Step1 Step 1: Coupling (Low conversion) CheckStep->Step1 Pyrazoles remaining Step2 Step 2: Amination (Impurities/Dimers) CheckStep->Step2 Complex mixture Sol1 Action: Switch Ligand to DMEDA or Phenanthroline Step1->Sol1 Catalyst inactive Sol2 Action: Check Oxygen. Use degassed solvents. Step1->Sol2 Blue solution Sol3 Action: Switch from Reductive Amination to Oxime Route Step2->Sol3 Secondary amine formed Sol4 Action: Use Acid/Base Extraction Workup Step2->Sol4 Product streaking on TLC

Figure 2: Diagnostic flowchart for isolating yield-killing bottlenecks.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[2] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1][2] The Journal of Organic Chemistry, 69(17), 5578–5587.

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993).[3] An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.[1]

  • Taillefer, M., Xi, Z., & Xia, N. (2007).[1] Copper-catalyzed N-arylation of nucleophiles: a mild and efficient protocol using Cs2CO3 as base.[1] Organic Letters, 9(16), 3173-3175.[1]

  • Nugent, T. C., & El-Shazly, M. (2010).[1] Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis, 352(5), 753-819.[1]

Sources

Technical Support Center: Purification of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine. It is designed to address common challenges and frequently asked questions encountered during column chromatography, ensuring a streamlined and efficient purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, offering causative explanations and actionable solutions.

Issue 1: Poor Separation of the Target Compound from Impurities

  • Question: My column is not effectively separating the desired amine from closely related impurities, resulting in overlapping fractions. What could be the cause, and how can I improve the resolution?

  • Answer: Poor separation is a common hurdle, often stemming from an improperly optimized mobile phase or interactions with the stationary phase. This compound, being a basic compound, is prone to strong interactions with the acidic silanol groups on standard silica gel.[1][2][3] This can lead to peak tailing and poor resolution.

    Solutions:

    • Optimize the Solvent System with a Basic Additive: The most direct approach is to add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase.[2] A concentration of 0.1-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel, minimizing undesirable interactions and improving peak shape.[1]

    • Employ an Amine-Functionalized Stationary Phase: For persistent separation issues, consider using an amine-functionalized silica gel column.[2][3][4] This provides a more inert surface for the separation of basic compounds, often allowing for the use of less complex solvent systems like hexane/ethyl acetate.[1]

    • Explore Alternative Chromatography Modes: If normal-phase chromatography proves insufficient, reversed-phase chromatography can be a powerful alternative for polar amines.[2] A C18 column with a mobile phase of water and acetonitrile or methanol, often with a pH modifier, can offer a different selectivity profile.

Issue 2: Significant Peak Tailing of the Amine

  • Question: The peak corresponding to my target amine is broad and asymmetrical (tailing). How can I achieve a sharper, more symmetrical peak?

  • Answer: Peak tailing is a classic symptom of strong, non-ideal interactions between the basic amine and the acidic silica gel stationary phase.[2] This leads to a slow release of the analyte from the column, resulting in a "tailing" effect.

    Solutions:

    • Incorporate a Basic Modifier: As with poor separation, the addition of triethylamine or ammonia to the eluent is a primary solution to mitigate peak tailing by blocking the active silanol sites.[2]

    • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your mobile phase that already contains the basic additive. This pre-equilibration helps to ensure that the entire column is passivated.

    • Consider a Different Stationary Phase: Neutral alumina can be a substitute for silica gel when purifying basic compounds.[5][6] It is important to use TLC plates with the same stationary phase to develop your solvent system.

Issue 3: Low Recovery of the Product

  • Question: I am experiencing a significant loss of my compound on the column. What is causing this, and how can I improve the yield?

  • Answer: Low recovery is often due to irreversible adsorption of the amine onto the silica gel.[2] The strong acid-base interaction can lead to the compound being permanently retained on the column.

    Solutions:

    • Use of a Basic Additive: The addition of a competing base like triethylamine will prevent the irreversible binding of your product to the silica.[1][2][3]

    • Dry Loading with an Inert Adsorbent: If you are dry loading your sample, consider adsorbing it onto a less acidic support like Celite® instead of silica gel, especially if your compound is sensitive.

    • Amine-Functionalized Silica: Switching to an amine-functionalized column is a highly effective way to prevent irreversible adsorption and improve recovery.[3][4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying this compound by column chromatography.

  • Q1: What is a good starting solvent system for the purification of this amine on a standard silica gel column?

    • A1: A good starting point for method development is a mixture of a non-polar solvent and a polar solvent. For this compound, which is a relatively polar molecule, a system of dichloromethane (DCM) and methanol (MeOH) is a common choice for polar compounds.[1] Begin with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. Crucially, add 0.1-1% triethylamine to this mixture to prevent peak tailing.[2] Use Thin Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[7]

  • Q2: How can I visualize this compound on a TLC plate?

    • A2: Due to the presence of the phenyl and pyrazole rings, the compound should be UV active and appear as a dark spot under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[8] For a more specific visualization of the amine group, you can use a ninhydrin stain.[9] After dipping the plate in the ninhydrin solution, gentle heating will reveal the amine as a colored spot (typically purple or pink).[9]

  • Q3: Is it better to perform a "wet" or "dry" loading of my sample onto the column?

    • A3: For compounds that are highly soluble in the initial mobile phase, wet loading (dissolving the sample in a minimal amount of the eluent and carefully adding it to the top of the column) is acceptable.[2] However, for samples with limited solubility or to achieve a more uniform application, dry loading is often preferred.[2] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[2]

  • Q4: Can I reuse a silica gel column that has been treated with triethylamine?

    • A4: While it is technically possible to flush the column extensively with a polar solvent to remove the triethylamine, it is generally not recommended for high-purity applications. Residual base can affect subsequent separations of different compounds. For routine purifications where the same class of compounds is being isolated, reusing the column may be acceptable after thorough washing. Amine-functionalized columns are designed to be reusable.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography with a basic additive.

1. TLC Method Development:

  • Dissolve a small amount of the crude product in a solvent like dichloromethane.
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in a series of solvent systems with increasing polarity (e.g., 98:2, 95:5, 90:10 dichloromethane:methanol), each containing 0.5% triethylamine.
  • Identify a solvent system that gives the target compound an Rf value of approximately 0.2-0.3 and provides good separation from impurities.

2. Column Preparation:

  • Select an appropriately sized glass column.
  • Prepare a slurry of silica gel in the initial, less polar mobile phase (containing triethylamine).
  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
  • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
  • Carefully and evenly add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Begin eluting the column, collecting fractions in an organized manner.
  • If a gradient elution is necessary (as determined by TLC), gradually increase the polarity of the mobile phase.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.

6. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.
  • Further dry the purified product under high vacuum to remove any residual solvent and triethylamine.

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel or Amine-Functionalized SilicaSilica gel is standard but requires a basic additive. Amine-functionalized silica is ideal for basic compounds.[2][3][4]
Mobile Phase (Normal Phase) Dichloromethane/Methanol or Ethyl Acetate/HexaneProvides a good polarity range for elution.[1]
Basic Additive 0.1-1% Triethylamine (TEA) or AmmoniaNeutralizes acidic silanol groups, improving peak shape and recovery.[1][2]
TLC Visualization UV light (254 nm) and Ninhydrin StainUV for aromatic rings, ninhydrin for the primary amine.[8][9]
Target Rf Value ~0.2 - 0.3Ensures good separation and a reasonable elution time.[7]

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization TLC TLC Method Development (DCM/MeOH + 0.5% TEA) Pack Pack Column with Silica Gel (Slurry Method) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Under High Vacuum Evaporate->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Workflow for the purification of this compound.

References

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • ChemicalDesk.Com. TLC stains for amines. Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]

  • OIV. Detection of biogenic amines by TLC. Available from: [Link]

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available from: [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • ResearchGate. How can I select the solvent system for column chromatography? Available from: [Link]

  • Axion Labs. HPLC problems with very polar molecules. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • University of Victoria. Column chromatography. Available from: [Link]

  • ResearchGate. Synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one (7). (i) NaH, dry... Available from: [Link]

  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Available from: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • PMC. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • Biotage. Is there an easy way to purify organic amines? Available from: [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Available from: [Link]

  • PubChem. 4-(1H-Pyrazol-1-yl)aniline. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (Free Base)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing formulation and assay inconsistencies with the free base form of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine.

Physicochemical Context & Quantitative Data

This compound is a primary amine attached to a lipophilic pyrazole-phenyl core. In its free base form, the lack of an ionized center at neutral pH severely restricts its ability to undergo ion-dipole interactions with water, leading to poor thermodynamic solubility.

Table 1: Physicochemical & Solubility Parameters

ParameterValue / CharacteristicImpact on Assay Design
Solid State Form Free BaseRequires kinetic solubilization or pH adjustment for aqueous use.
Ionizable Group Primary AmineHighly sensitive to pH; protonates in acidic environments.
Organic Solubility High (>50 mg/mL in DMSO)Excellent for creating concentrated master stocks.
Aqueous Solubility (pH 7.4) Poor (<0.1 mg/mL)High risk of precipitation in standard PBS or cell media.
Aqueous Solubility (pH < 5.0) High (>10 mg/mL)In situ salt formation significantly enhances solubility.
Max Recommended DMSO ≤ 0.5% v/vPrevents solvent-induced cytotoxicity and assay artifacts.

Frequently Asked Questions (FAQs)

Q1: Why does the compound immediately precipitate when I dilute my DMSO stock into PBS or cell culture media? A: This is a classic manifestation of exceeding the compound's kinetic solubility. When a highly concentrated DMSO stock is introduced into a neutral aqueous buffer (like PBS at pH 7.4), the local solvent environment rapidly shifts. The free base amine, which is uncharged and highly lipophilic at neutral pH, cannot form sufficient hydrogen bonds with water. The supersaturated solution becomes unstable, leading to rapid nucleation and amorphous precipitation[1]. Because the compound's pKa dictates its ionization state, at pH 7.4 a significant portion remains in the poorly soluble unionized state, driving this precipitation[2].

Q2: Should I purchase the HCl salt instead, or can I work with the free base? A: While pre-formed salts (like hydrochloride or mesylate) generally exhibit superior dissolution rates and higher thermodynamic solubility in water[3], you can successfully use the free base by generating the salt in situ. By lowering the pH of your aqueous vehicle below the compound's pKa (e.g., using 0.1 M HCl or an acidic buffer), the primary amine becomes protonated. This cationic form interacts favorably with water, drastically increasing solubility according to the Henderson-Hasselbalch relationship[4].

Q3: I cannot alter the pH of my cell culture media. How can I dose the cells without precipitation? A: If physiological pH (7.4) must be strictly maintained, you must rely on kinetic solubility or formulation additives.

  • Order of Addition: Always add the DMSO stock dropwise into a large volume of vigorously vortexing aqueous buffer, never the reverse[5]. This prevents localized zones of high compound/low DMSO concentration.

  • Surfactants/Co-solvents: Incorporate biocompatible solubilizers. For instance, using 1% SDS, Tween 80, or PEG 400 can create micelles or co-solvent microenvironments that shield the lipophilic free base from the bulk aqueous phase[6].

  • Keep DMSO low: Ensure the final DMSO concentration does not exceed 0.5% to avoid cellular toxicity and solvent-induced assay artifacts[1].

Mechanism FreeBase This compound Free Base (Lipophilic) Neutral Neutral Buffer (pH 7.4) Unionized State Dominates FreeBase->Neutral Dilution Acidic Acidic Buffer (pH < 5.0) Protonation of Primary Amine FreeBase->Acidic Titration with HCl Precipitate Nucleation & Precipitation (Kinetic Failure) Neutral->Precipitate Hydrophobic Exclusion Soluble Cationic Salt Form (Thermodynamically Soluble) Acidic->Soluble Ion-Dipole Bonds

Causality of pH-dependent solubility and precipitation mechanisms for the free base amine.

Self-Validating Experimental Protocols

To ensure data integrity, every formulation must be empirically validated before application to biological systems. The following protocols utilize a self-validating optical check to confirm successful solubilization.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality: Free bases dissolve optimally in aprotic, polar solvents. Preparing a highly concentrated stock minimizes the final volume of DMSO transferred to the biological assay, reducing solvent toxicity.

  • Weighing: Accurately weigh the this compound free base powder into a sterile, amber glass vial.

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 1-2 minutes until no particulate matter is visible[5].

  • Storage: Aliquot into single-use microcentrifuge tubes and store at -20°C to prevent moisture ingress and repeated freeze-thaw degradation.

Protocol B: Kinetic Solubilization for In Vitro Assays (Neutral pH)

Causality: Diluting organic stocks into aqueous media creates a metastable supersaturated solution. Proper mixing kinetics prevent localized nucleation[1].

  • Vehicle Preparation: Pre-warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C. If required, supplement with a solubilizer (e.g., 0.1% Tween 80)[6].

  • Dynamic Injection: Place the tube containing the pre-warmed buffer on a vortex mixer at medium speed. While vortexing, add the 10 mM DMSO stock dropwise to achieve your target concentration (ensure final DMSO ≤ 0.5%)[5].

  • Self-Validation (Optical Clearance Check): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density (OD) at 600 nm using a microplate reader.

    • Pass: OD600 ≤ 0.05 (Solution is optically clear; kinetic solubility is maintained).

    • Fail: OD600 > 0.05 (Colloidal aggregates or precipitation present. Discard and optimize formulation with additional surfactant or pH adjustment).

Workflow Weigh Weigh Free Base Powder DMSO Dissolve in Anhydrous DMSO (10 mM Stock) Weigh->DMSO Vortex Vortex Aqueous Buffer (e.g., PBS at 37°C) DMSO->Vortex Prepare Vehicle Dropwise Dropwise Addition of DMSO Stock (Final DMSO ≤ 0.5%) Vortex->Dropwise Validate Self-Validation: Measure OD600 Dropwise->Validate Clear OD600 ≤ 0.05 Proceed to Assay Validate->Clear Pass Cloudy OD600 > 0.05 Add Solubilizer & Retry Validate->Cloudy Fail (Precipitation) Cloudy->Vortex

Self-validating experimental workflow for preparing aqueous assay solutions from DMSO stocks.

References

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. raytor.com. 1

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. nih.gov. 3

  • Application Notes and Protocols for BRL-15572 Solubility. benchchem.com. 5

  • Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery. mdpi.com. 6

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. core.ac.uk. 4

  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. rsc.org.2

Sources

Technical Support Center: A Researcher's Guide to Preventing Oxidation of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of this valuable research compound. Our focus is to empower you with the knowledge to prevent its oxidation, a common challenge that can compromise experimental outcomes.

Introduction: Understanding the Vulnerability of this compound

This compound is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a primary aromatic amine and a pyrazole ring, makes it a versatile building block. However, the primary amine attached to the phenyl ring is susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. While the pyrazole ring itself is generally stable and resistant to oxidation, the amine group is the primary site of degradation.[1] Oxidation not only reduces the purity of the compound but can also lead to the formation of colored impurities that may interfere with analytical measurements and biological assays. This guide will provide you with the necessary protocols and understanding to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound has turned from white to a yellow or brownish color. What is the cause?

A change in color from white to yellow or brown is a strong indicator of oxidation.[2] Aromatic amines are known to form colored impurities upon exposure to air and/or light.[2] This discoloration suggests that a portion of your sample has degraded. It is crucial to assess the purity of the material before proceeding with your experiments.

Q2: I've stored my compound in the freezer, but I still see signs of degradation on a TLC plate. Why is this happening?

While low temperatures slow down chemical reactions, they do not entirely prevent them. If the container is not properly sealed or was not flushed with an inert gas before storage, residual oxygen can still cause slow oxidation over time. Furthermore, repeated temperature cycles from opening and closing the freezer can introduce moisture, which can also contribute to degradation.

Q3: What are the primary degradation products I should look for?

The oxidation of primary aromatic amines can lead to a variety of products. The initial step often involves the formation of a nitrogen-centered radical, which can then lead to N-oxides, hydroxylamines, and nitroso derivatives.[3] These intermediates can further react to form more complex, often colored, polymeric materials.

Q4: Can I use a standard laboratory refrigerator and a regular screw-cap vial for storage?

For short-term storage, this may be acceptable if the vial is well-sealed and protected from light. However, for long-term stability, this is not recommended. Standard screw-cap vials are not hermetically sealed and will allow for slow air ingress. A standard refrigerator is also a high-moisture environment. For optimal stability, storage under an inert atmosphere at low temperatures is essential.

Q5: Are there any common laboratory solvents I should avoid when working with this compound?

Aromatic amines can be incompatible with certain solvents, especially under conditions that promote oxidation. For instance, chlorinated solvents like carbon tetrachloride should be used with caution, as they can be reactive with amines.[4] Additionally, ensure that any solvents used are anhydrous and de-gassed, as dissolved oxygen and water can accelerate degradation. Aromatic amines are also incompatible with strong oxidizing agents such as peroxides, permanganates, and chlorates.[1]

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration of Solid Sample (White to Yellow/Brown) Exposure to atmospheric oxygen and/or light.1. Immediately transfer the sample to an amber vial. 2. Purge the vial with an inert gas (Argon or Nitrogen) before sealing. 3. Store at low temperatures (-20°C is preferable for long-term storage). 4. Consider repurifying a small amount of the material if purity is critical for your application.
Appearance of New Spots on TLC/LC-MS Oxidative degradation leading to the formation of more polar impurities.1. Confirm the identity of the new spots through techniques like LC-MS/MS if possible. 2. Review your handling and storage procedures to identify potential points of air/light exposure. 3. Implement stricter inert atmosphere techniques for all future manipulations.
Inconsistent Results in Biological Assays Reduced purity of the compound due to oxidation; degradation products may have different or interfering activities.1. Re-evaluate the purity of your stock solutions. Prepare fresh solutions from a new, unopened vial if possible. 2. Always prepare solutions immediately before use. 3. Consider adding a small amount of an antioxidant like BHT to your stock solution if compatible with your assay.
Difficulty Dissolving the Compound Formation of insoluble polymeric oxidation products.1. Attempt to dissolve a small amount in a range of solvents to assess solubility. 2. If insolubility is a persistent issue, the sample is likely significantly degraded and should be discarded.

Experimental Protocols for Preventing Oxidation

Protocol 1: Proper Storage of Solid this compound
  • Select the Right Container: Use an amber glass vial with a PTFE-lined cap to protect the compound from light and provide a good seal.

  • Inert Gas Purging: Place the vial in a glove box with an inert atmosphere or use a Schlenk line. If these are unavailable, you can use a balloon filled with nitrogen or argon.

  • Procedure:

    • Place your solid compound into the amber vial.

    • Insert a needle connected to a regulated inert gas line (or a balloon filled with inert gas) into the vial, ensuring the needle tip is above the solid.

    • Insert a second, shorter "exit" needle to allow the air to be displaced.

    • Gently flush the vial with the inert gas for 2-3 minutes.

    • Remove the exit needle first, followed by the gas inlet needle.

    • Quickly and tightly seal the vial with the PTFE-lined cap.

    • For extra security, wrap the cap and neck of the vial with Parafilm.

  • Storage Conditions: Store the sealed vial in a freezer, preferably at -20°C, in a desiccator to protect from moisture.

Protocol 2: Preparation of a Stock Solution Under an Inert Atmosphere
  • Glassware Preparation: Ensure all glassware (flask, syringe, needles) is thoroughly dried in an oven and allowed to cool in a desiccator or under a stream of inert gas.

  • Solvent Preparation: Use anhydrous, de-gassed solvent. To de-gas a solvent, you can use the "freeze-pump-thaw" method (repeatedly freezing the solvent, applying a vacuum, and thawing under an inert atmosphere) or by bubbling a gentle stream of inert gas through the solvent for 15-20 minutes.[5]

  • Procedure using a Schlenk Line (See Diagram below):

    • Place the required amount of solid this compound into a dry Schlenk flask containing a magnetic stir bar.

    • Seal the flask with a rubber septum and connect it to the Schlenk line.

    • Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all air is removed.[6]

    • Using a dry, inert gas-flushed syringe, transfer the desired volume of de-gassed anhydrous solvent to the Schlenk flask.

    • Stir the solution until the solid is fully dissolved.

    • The solution can now be used directly from the Schlenk flask via syringe transfer for your reactions.

Protocol 3: Incorporating an Antioxidant

For applications where it will not interfere with downstream processes, the addition of a radical-scavenging antioxidant can significantly prolong the shelf-life of solutions.

  • Antioxidant Selection: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing the oxidation of organic compounds, including aromatic amines.[7][8] It functions by donating a hydrogen atom to peroxy radicals, thus terminating the chain reaction of autoxidation.[8]

  • Concentration: A final concentration of 0.01-0.1% (w/v) of BHT is typically effective.[2]

  • Procedure:

    • When preparing your stock solution as described in Protocol 2, add the appropriate amount of BHT to the solid this compound before adding the solvent.

    • Proceed with the dissolution under an inert atmosphere.

Visualization of Key Processes

Oxidation Pathway of a Primary Aromatic Amine

G cluster_0 Initiation cluster_1 Propagation & Product Formation Primary_Aromatic_Amine Ar-NH2 Radical_Cation [Ar-NH2]•+ Primary_Aromatic_Amine->Radical_Cation -e- Hydroxylamine Ar-NHOH Radical_Cation->Hydroxylamine +H2O, -H+ N_Oxide Ar-N+(H2)-O- Radical_Cation->N_Oxide Rearrangement/ Oxidation Nitroso Ar-N=O Hydroxylamine->Nitroso Oxidation Polymeric_Products Colored Polymeric Products Nitroso->Polymeric_Products N_Oxide->Polymeric_Products

Caption: Simplified oxidation pathway of a primary aromatic amine.

Experimental Workflow for Handling Air-Sensitive Compounds

G cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use Store_Solid Store Solid in Amber Vial under Inert Gas at -20°C Inert_Atmosphere Assemble under Inert Atmosphere (Schlenk Line/Glovebox) Store_Solid->Inert_Atmosphere Dry_Glassware Oven-Dry Glassware Dry_Glassware->Inert_Atmosphere Degas_Solvent De-gas Anhydrous Solvent Degas_Solvent->Inert_Atmosphere Dissolve Dissolve Solid in Solvent Inert_Atmosphere->Dissolve Transfer Transfer Solution via Syringe/Cannula Dissolve->Transfer Reaction Perform Experiment Transfer->Reaction

Caption: Workflow for handling air-sensitive compounds.

References

  • Oxidation of Secondary and Primary Amines. (n.d.).
  • Borys, A. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics, 42(3), 182-196. [Link]

  • The Schlenk Line Survival Guide. (n.d.). Retrieved from [Link]

  • Properties of amines. (2024, November 7). Chemistry LibreTexts. [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). ACS Publications. [Link]

  • The Glassware Gallery: Schlenk Lines and Vacuum Lines. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]

  • ANTIOXIDANT BHT. (n.d.). Ataman Kimya. [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. [Link]

  • ANTIOXIDANT BHT. (n.d.). Chemicals. [Link]

  • Butylated hydroxytoluene. (n.d.). In Wikipedia. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • Discoloration inhibitors for aromatic amines. (1989).
  • Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Reductive Amination of Pyrazole Acetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive amination of pyrazole acetophenones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. As Senior Application Scientists, we have compiled this guide to address common challenges and provide solutions grounded in mechanistic principles and practical experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the reductive amination of pyrazole acetophenones, offering potential causes and actionable solutions.

Issue 1: Low to No Product Formation

You've set up your reaction, but upon workup and analysis, you observe a low yield of your desired amine or no product at all, with starting material remaining.

  • Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion intermediate.[1][2] The equilibrium for this reaction can be unfavorable.

    • Solution 1: Water Removal. The formation of an imine from an aldehyde or ketone and an amine releases a molecule of water.[1] This equilibrium can be driven towards the imine by removing water as it is formed.

      • Experimental Protocol: Consider using a Dean-Stark apparatus if your solvent system is appropriate (e.g., toluene). Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[3]

    • Solution 2: pH Optimization. Imine formation is often catalyzed by mild acid.[4][5] However, if the pH is too low, the amine nucleophile will be protonated and rendered unreactive.[4]

      • Experimental Protocol: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.[6] The optimal pH is typically between 4 and 5.[4] You can monitor the pH of your reaction mixture using pH paper.

    • Solution 3: Pre-formation of the Imine. If a one-pot procedure is failing, consider a two-step approach where the imine is formed first, and then the reducing agent is added.[3][7]

      • Experimental Protocol: Dissolve the pyrazole acetophenone and the amine in a suitable solvent (e.g., methanol or ethanol).[3] Stir the mixture at room temperature or with gentle heating for a few hours to allow for imine formation before adding the reducing agent.[3][4]

  • Steric Hindrance or Unfavorable Electronics: The pyrazole ring or substituents on the acetophenone or amine can sterically hinder the reaction or electronically deactivate the carbonyl group.

    • Solution: Use of a Lewis Acid. A Lewis acid can be used to activate the ketone towards nucleophilic attack by the amine.[4]

      • Experimental Protocol: Add a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) to the reaction mixture before the addition of the amine.[4]

  • Poor Solubility of Starting Materials: If the pyrazole acetophenone or the amine are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.[8]

    • Solution: Solvent Screening. Experiment with different solvents or solvent mixtures to ensure complete dissolution of all reactants. Common solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).[3][9]

Issue 2: Formation of Side Products

Your reaction yields a mixture of products, with the desired amine being a minor component.

  • Reduction of the Ketone Starting Material: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting acetophenone to the corresponding alcohol, competing with the desired reductive amination pathway.[3][4]

    • Solution 1: Use a Milder Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder reducing agents that are more selective for the iminium ion over the ketone.[1][3][4][10] NaBH(OAc)₃ is often preferred as it avoids the use of cyanide.[4][6]

    • Solution 2: Two-Step Procedure. As mentioned previously, forming the imine before adding a stronger reducing agent like NaBH₄ can minimize the reduction of the starting ketone.[3]

  • Over-Alkylation of the Amine: If you are using a primary amine, you may observe the formation of a tertiary amine due to the product secondary amine reacting further with the pyrazole acetophenone.[4][11][12]

    • Solution: Adjust Stoichiometry. Use a slight excess of the primary amine to favor the formation of the secondary amine.

  • Formation of Aldol or Other Condensation Products: Under certain conditions, especially with basic catalysts or high temperatures, the acetophenone may undergo self-condensation.

    • Solution: Optimize Reaction Conditions. Avoid strongly basic conditions and high temperatures if you observe these side products.

Issue 3: Difficulty in Product Purification

You have successfully formed the desired product, but are struggling to isolate it in a pure form.

  • Product is a Basic Amine: The pyrazole moiety and the newly formed amine group are basic and can make purification by standard silica gel chromatography challenging due to streaking and poor separation.[13]

    • Solution 1: Acid-Base Extraction. Utilize the basicity of your product to separate it from neutral or acidic impurities.

      • Experimental Protocol: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous phase.[14] The organic layer can then be discarded. The aqueous layer is then basified (e.g., with 1 M NaOH) and the free amine is extracted back into an organic solvent.[14]

    • Solution 2: Deactivate Silica Gel. If column chromatography is necessary, deactivate the silica gel to prevent strong adsorption of the basic product.

      • Experimental Protocol: Prepare a slurry of silica gel with your eluent system and add a small amount of a base like triethylamine (e.g., 1%) before packing the column.[13]

    • Solution 3: Use an Alternative Stationary Phase. Consider using neutral or basic alumina for chromatography.[13]

  • Product is Water-Soluble: The presence of the pyrazole ring and the amine can increase the water solubility of your product, leading to losses during aqueous workups.

    • Solution: Brine Washes and Back-Extraction. During extractions, use brine (saturated aqueous NaCl solution) to decrease the solubility of your product in the aqueous layer. After separating the layers, you can "back-extract" the aqueous layer with fresh organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What are the best reducing agents for the reductive amination of pyrazole acetophenones?

The choice of reducing agent is critical for a successful reaction. Here is a comparison of common choices:

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over ketones.[1][3][6][9] Good for one-pot reactions.[3] Does not release toxic cyanide gas.[6]Water-sensitive.[9]
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic conditions and selective for iminium ions.[1][4][10]Highly toxic and can release HCN gas upon acidification.[10] Can sometimes lead to cyanide addition byproducts.[8]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[3]Less selective; can reduce the starting ketone.[3][4] Best used in a two-step procedure.[3]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) "Green" and atom-economical.[1][15]May require specialized equipment (hydrogenator). The catalyst can be sensitive to impurities and may be deactivated by the amine or pyrazole.[1]

For most applications involving pyrazole acetophenones, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended starting point due to its high selectivity and safety profile.[3][6]

Q2: How does the pyrazole ring affect the reductive amination reaction?

The pyrazole ring can influence the reaction in several ways:

  • Electronic Effects: The pyrazole ring is an electron-withdrawing group, which can activate the carbonyl carbon of the acetophenone towards nucleophilic attack by the amine. This can be beneficial for imine formation.

  • Basicity: The pyrazole ring contains a basic nitrogen atom, which can be protonated under acidic conditions.[16] This can affect the overall pH of the reaction and may require careful optimization of any added acid catalyst.

  • Coordinating Effects: The nitrogen atoms of the pyrazole ring can potentially coordinate to Lewis acidic reagents or metal catalysts, which could either enhance or inhibit the reaction depending on the specific conditions.

Q3: Can I perform a one-pot reductive amination with pyrazole acetophenones?

Yes, one-pot reductive aminations are often successful and are more efficient.[1][15][17] The key is to use a reducing agent that is selective for the iminium ion in the presence of the starting ketone.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot procedures.[3]

Q4: My pyrazole acetophenone has other functional groups. Will they be affected by the reaction conditions?

This depends on the specific functional groups and the chosen reducing agent.

  • Esters and Amides: Generally stable to hydride reducing agents like NaBH(OAc)₃ and NaBH₃CN.

  • Nitro Groups: Can be reduced by some reducing agents, particularly catalytic hydrogenation.

  • Halogens: Generally stable, although some catalysts used in catalytic hydrogenation may cause dehalogenation.

  • Boc-Protecting Groups: Can be sensitive to acidic conditions. If your substrate contains an acid-labile protecting group, you may need to avoid or carefully control the amount of acid catalyst used.[8]

It is always advisable to check the compatibility of your functional groups with the chosen reaction conditions.

Visualizing the Process

To aid in understanding the reaction and troubleshooting, here are some diagrams illustrating key concepts.

ReductiveAminationWorkflow cluster_reaction Reaction Setup cluster_process Reaction Process cluster_workup Workup & Purification Ketone Pyrazole Acetophenone ImineFormation Imine/Iminium Formation Ketone->ImineFormation Amine Amine Amine->ImineFormation Solvent Solvent Solvent->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Reduction Reduction ReducingAgent->Reduction Acid Acid Catalyst (optional) Acid->ImineFormation ImineFormation->Reduction Quench Quench Reaction Reduction->Quench Extraction Aqueous Workup Quench->Extraction Purification Purification (e.g., Column, Extraction) Extraction->Purification Product Pure Amine Product Purification->Product TroubleshootingTree Start Low Yield or No Reaction CheckImine Check Imine Formation (TLC, LC-MS) Start->CheckImine IminePresent Imine Present? CheckImine->IminePresent NoImine No Imine Formed IminePresent->NoImine No IneffectiveReduction Ineffective Reduction IminePresent->IneffectiveReduction Yes OptimizeImine Optimize Imine Formation: - Add Acid Catalyst - Remove Water - Pre-form Imine NoImine->OptimizeImine OptimizeReduction Optimize Reduction: - Check Reducing Agent Activity - Increase Equivalents - Change Reducing Agent IneffectiveReduction->OptimizeReduction

Caption: Decision tree for troubleshooting low yield.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • WordPress. (n.d.). Reductive Amination. [Link]

  • ACS Publications. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • Organic Chemistry Portal. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. [Link]

  • Myers Group, Harvard University. (n.d.). Reductive Amination. [Link]

  • Frontiers in Chemistry. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Google Patents. (n.d.).
  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. [Link]

  • Wiley Online Library. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. [Link]

  • PMC. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • SciSpace. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Royal Society of Chemistry. (n.d.). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. [Link]

  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]

Sources

Technical Support Center: 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Stability of a Key Synthetic Intermediate

Welcome to the technical support guide for 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine. This molecule, featuring a pyrazole ring linked to a benzylic amine, is a valuable building block in pharmaceutical research and development. However, the very functional groups that make it useful—the aromatic amine and the nitrogen-rich pyrazole heterocycle—also render it susceptible to specific degradation pathways. An in-depth understanding of its stability in solution is not merely academic; it is critical for ensuring the reproducibility of experimental results, the purity of synthesized compounds, and the overall integrity of your research data.[1]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter. We will delve into the chemical principles governing the stability of this compound and provide actionable protocols to mitigate degradation, ensuring you can handle and store it with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid this compound has developed a brownish tint upon storage. Is it still usable?

A1: A brown discoloration in the solid state is a common indicator of oxidation, a frequent degradation pathway for aromatic and benzylic amines.[2][3] The benzylic amine group in your compound is particularly susceptible to air oxidation, which can be accelerated by exposure to light and ambient heat.

  • Causality: The lone pair of electrons on the nitrogen atom of the amine can be abstracted by atmospheric oxygen, initiating a cascade of reactions that produce colored impurities.

  • Recommendation: While minor discoloration may not significantly impact some initial synthetic steps, it signifies the presence of impurities. For sensitive applications, such as in late-stage drug development or for generating analytical standards, it is crucial to use a pure, untinted starting material. We strongly recommend re-purifying the compound or using a fresh batch. To prevent this, always store the solid under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at refrigerated temperatures (2-8°C).[2][4]

Q2: I prepared a stock solution of the compound in methanol, and it turned yellow/brown within a few hours. What is causing this, and what is the optimal solvent?

A2: This is a classic sign of solution-phase degradation, likely a combination of oxidation and potentially solvent-mediated reactions.

  • Oxidative Degradation: As with the solid, dissolved oxygen in the solvent can rapidly oxidize the amine.[5] This process can be accelerated by trace metal impurities in the solvent or by light exposure.

  • Solvent Choice: While the compound is likely soluble in polar protic solvents like methanol and ethanol, polar aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often preferred for long-term storage of stock solutions. These solvents are less likely to participate directly in degradation reactions. However, it is critical to use high-purity, anhydrous grades, as water can facilitate degradation.[6]

  • Troubleshooting Workflow:

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent like HPLC-grade acetonitrile.

  • Stress Conditions: [2][3] * Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Mix 1 mL of stock solution with 1 mL of water. Incubate at 60°C for 24 hours.

    • Control Sample: Prepare a control by mixing 1 mL of stock solution with 1 mL of water and store it at 2-8°C, protected from light.

  • Sample Quenching and Preparation:

    • After incubation, allow all samples to return to room temperature.

    • Neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl.

    • Dilute all samples (including the control) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Analysis:

    • Analyze all samples using a validated HPLC method with a Photodiode Array (PDA) detector. A PDA detector is crucial for assessing peak purity and identifying the UV spectra of new peaks. [2] * Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample. [3]

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. Benchchem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Unknown Source.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Unknown Source.
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC.
  • Forced degradation and impurity profiling. Unknown Source.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Unknown Source.
  • IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. ResearchGate.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. Industrial & Engineering Chemistry Research - ACS Publications.
  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research - ACS Publications.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • (S)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine. ChemScene.
  • Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial.
  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Benchchem.

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Arylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a significant challenge in modern synthetic chemistry: the formation of carbon-nitrogen (C-N) bonds between sterically hindered pyrazoles and phenyl amines. The N-arylpyrazole motif is a cornerstone in medicinal chemistry and materials science, found in numerous pharmaceuticals and functional materials.[1][2][3][4][5][6] However, its synthesis, typically via Buchwald-Hartwig amination, is often plagued by low yields or complete reaction failure when bulky groups are present on either coupling partner.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to empower researchers to overcome these steric barriers. We will delve into the causality behind common failures and provide a logical framework for systematic optimization.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental failures with diagnostic questions and actionable solutions.

Q1: My reaction shows no conversion. What are the primary factors to investigate for a sterically hindered pyrazole/aniline coupling?

A1: A complete lack of reactivity in a sterically demanding Buchwald-Hartwig amination typically points to a failure in the catalytic cycle, often at the very beginning. The most common culprits are catalyst inhibition, suboptimal catalyst activation, or an inappropriate choice of reaction components that cannot overcome the high activation energy imposed by steric hindrance.

Initial Diagnostic Checks:

  • Observe the Reaction Mixture: A healthy, active Buchwald-Hartwig reaction is often a homogeneous, colored solution (e.g., yellow to reddish-brown). A lack of color change may suggest the catalyst has not entered the cycle. Conversely, the formation of a fine black precipitate ("palladium black") is a clear sign of catalyst decomposition and deactivation.[7]

  • Reagent and Solvent Purity: Organometallic reactions are highly sensitive to oxygen and moisture. Ensure all reagents are pure, solvents are rigorously dried and degassed, and the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Confirm Starting Material Integrity: Ensure your starting materials, particularly the pyrazole and aniline, have not degraded and are of high purity.

Systematic Troubleshooting Workflow:

If the initial checks do not reveal an obvious issue, a systematic approach to modifying the reaction conditions is necessary. The following workflow diagram outlines a logical progression for troubleshooting.

G cluster_0 Troubleshooting: No Product Formation cluster_1 Catalyst System Details cluster_2 Base Selection Details Start Reaction Failure (No Conversion) Catalyst Step 1: Re-evaluate Catalyst System Start->Catalyst Initial point of failure Base Step 2: Optimize the Base Catalyst->Base If no improvement Success Reaction Successful Catalyst->Success Improvement observed (Proceed to optimization) L1 Use bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, GPhos) Catalyst->L1 L2 Switch to a modern pre-catalyst (e.g., G3 or G4) to ensure efficient Pd(0) formation Catalyst->L2 Solvent Step 3: Screen Solvents Base->Solvent If no improvement Base->Success Improvement observed (Proceed to optimization) B1 Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) Base->B1 B2 Ensure base is finely powdered and anhydrous Base->B2 Temp Step 4: Adjust Temperature & Time Solvent->Temp If no improvement Solvent->Success Improvement observed (Proceed to optimization) Temp->Success Improvement observed (Proceed to optimization)

Caption: A logical workflow for troubleshooting failed C-N coupling reactions.

Q2: I'm observing low yield and significant side products. How can I improve selectivity?

A2: Low yields coupled with side products suggest that while the catalyst is active, the desired C-N bond formation (reductive elimination) is either slow or competing with undesired pathways. For sterically hindered substrates, the primary competing pathways are often hydrodehalogenation (replacement of the halide with hydrogen) and β-hydride elimination if using an amine with β-hydrogens.[2]

Strategies to Enhance Selectivity:

  • Ligand Choice is Critical: The ligand's structure directly influences the geometry and electron density at the palladium center, which in turn dictates the relative rates of reductive elimination versus side reactions. For hindered substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[8] These ligands promote the final reductive elimination step, which is often the rate-limiting step for hindered substrates, thereby outcompeting side reactions.

  • Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[7] Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.[7]

  • Base Selection: While a strong base is necessary, an overly reactive base can sometimes promote side reactions. If using sodium tert-butoxide (NaOtBu), consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or carefully screening other strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although weaker bases may require higher temperatures.[9]

Q3: My catalyst appears to be deactivating during the reaction. What are the signs and how can I mitigate this?

A3: Catalyst deactivation is a common problem, especially in challenging coupling reactions. The most obvious sign is the formation of palladium black.[7] Another sign is a reaction that starts but then stalls, as observed by TLC or LC-MS monitoring.[7]

Causes and Mitigation Strategies:

  • Inhibition by Substrates/Products: Pyrazole's nitrogen atoms can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[7][10] This is a significant challenge for this substrate class. Using a very bulky phosphine ligand is essential to create a sterically crowded coordination sphere around the palladium, which physically blocks the pyrazole nitrogen from binding and deactivating the catalyst.[10][11]

  • Thermal Instability: At the high temperatures often required (80-110 °C), the palladium-ligand complex can decompose.[7] Using pre-catalysts, particularly the more stable 3rd and 4th generation (G3, G4) pre-catalysts, can lead to a more controlled and sustained generation of the active Pd(0) species, improving overall catalyst lifetime.[9]

  • Insufficient Ligand: Amines themselves can act as ligands for palladium. It can be beneficial to use a slightly higher ligand-to-palladium ratio than the standard to prevent the amine substrate from displacing the phosphine ligand and shutting down catalysis.[12]

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose catalyst system for a sterically hindered pyrazole-aniline coupling?

A: There is no single "best" system, as the optimal choice depends on the specific substrates. However, an excellent starting point for a challenging coupling would be a combination of a modern palladium pre-catalyst and a bulky dialkylbiaryl phosphine ligand.

Catalyst ComponentRecommended Starting PointRationale for Hindered Substrates
Palladium Source G3 or G4 Pre-catalyst (e.g., XPhos Pd G3)Air-stable, easily activated with a weak base at room temperature, and ensures efficient formation of the active LPd(0) species.[9]
Ligand tBuBrettPhos or GPhosThese ligands possess the extreme bulk required to facilitate the coupling of hindered substrates and prevent catalyst deactivation by pyrazole coordination.[10][13][14]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that is effective in a wide range of Buchwald-Hartwig reactions.[9]
Solvent Toluene or 1,4-DioxaneNon-polar aprotic solvents that are generally effective and have high boiling points suitable for these reactions.[15][16]

Q: How do I choose the right base for my reaction?

A: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine-palladium complex.[17][18] For sterically hindered couplings, a strong, non-nucleophilic base is usually required.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are the most common and are often necessary to drive the reaction for challenging substrates.[9]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer better functional group tolerance but may require higher temperatures or more active catalyst systems to be effective.[9] The solubility and particle size of these bases can also impact reaction rates.[9]

Q: Are there non-palladium alternatives for this type of C-N coupling?

A: Yes, while palladium catalysis is the most common method, copper-catalyzed C-N coupling (Ullmann condensation) has re-emerged as a viable alternative.[19] Recent developments have identified new ligands that facilitate the coupling of sterically hindered partners using more earth-abundant copper catalysts.[19][20] This can be a valuable alternative to explore if palladium-based systems fail.

Experimental Protocols

General Protocol for a Sterically Hindered Pyrazole-Aniline Coupling

This protocol provides a robust starting point for optimization. All operations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst, e.g., tBuBrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Add Reagents: Add the aryl halide (e.g., bromopyrazole, 1.0 equivalent) and the amine (1.2 equivalents).

  • Add Solvent: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition LPd(II)(Ar)(X) Steric bulk can slow this step Pd0->OxAdd + Ar-X LigandEx Ligand Exchange [LPd(II)(Ar)(Amine)]+X- OxAdd->LigandEx + Amine Deprot Deprotonation LPd(II)(Ar)(Aminyl) LigandEx->Deprot + Base RedEl Reductive Elimination (Product Formation) Often rate-limiting for hindered substrates. Bulky ligands accelerate. Deprot->RedEl RedEl->Pd0 - Ar-Amine

Caption: The Buchwald-Hartwig cycle, highlighting steps impacted by steric hindrance.

References

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. 2021. Available from: [Link]

  • Arkivoc. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Available from: [Link]

  • MDPI. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. 2021. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. 2014. Available from: [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. 2014. Available from: [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. 2014. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Asymmetric Allylic Amination Using Ferrocenyl Pyrazole Ligands: Steric Control of η3-Allyl Configuration and Site-Selective Nucleophilic Attack. Available from: [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

  • ResearchGate. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Available from: [Link]

  • Semantic Scholar. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Available from: [Link]

  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. 2023. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. 2025. Available from: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? 2018. Available from: [Link]

  • PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. 2020. Available from: [Link]

  • PMC. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. 2025. Available from: [Link]

  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • Instituto de Catálisis y Petroleoquímica. Palladium Nanocatalysts for Cascade C-N Cross-Coupling/Heck Reaction. 2021. Available from: [Link]

  • PubMed. Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. 2008. Available from: [Link]

  • Semantic Scholar. Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. 2019. Available from: [Link]

  • MDPI. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. 2025. Available from: [Link]

  • International Journal of Pharmaceutical and Engineering Research. Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Available from: [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. 2022. Available from: [Link]

  • Dalton Transactions (RSC Publishing). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Available from: [Link]

  • Chemistry World. Next-generation ligands for complex coupling challenges. 2022. Available from: [Link]

Sources

Technical Support Center: Synthesis of 1-(4-pyrazolylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-pyrazolylphenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related compounds. Here, we address common issues in a practical question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section focuses on specific problems you might observe in your reaction monitoring (TLC, LC-MS) or final product analysis (NMR, etc.).

Question 1: My reductive amination of 4-(pyrazol-1-yl)acetophenone is giving low yields and a significant amount of a hydroxyl side product, 1-(4-pyrazolylphenyl)ethanol. What's happening and how do I fix it?

Answer:

This is a classic case of the reduction of the starting ketone competing with the desired reductive amination pathway. The outcome of the reaction is a race between two processes: 1) the formation of an imine intermediate from the ketone and amine source, and 2) the direct reduction of the ketone carbonyl. If the ketone is reduced faster than the imine is formed and subsequently reduced, the alcohol becomes the major product.

Causality: The choice of reducing agent is critical. Powerful, less selective hydride reagents like sodium borohydride (NaBH₄) can rapidly reduce the ketone before the imine has a chance to form in sufficient concentration.[1]

Solutions & Protocols:

  • Switch to a More Selective Reducing Agent: The most effective solution is to use a hydride source that is more reactive towards the protonated imine (an iminium ion) than the neutral ketone.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to significantly reduce the ketone but is highly effective for reducing the iminium ion formed in situ.[1] It is also less toxic than the cyanoborohydride alternative.

    • Sodium cyanoborohydride (NaBH₃CN): Another excellent option that is selective for the imine over the ketone.[1] However, it is toxic and requires careful handling and disposal due to the potential release of hydrogen cyanide under acidic conditions.

  • Optimize Imine Formation: Ensure the equilibrium favors the imine before reduction.

    • pH Control: The reaction is often facilitated by a slightly acidic catalyst, such as glacial acetic acid, which protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine. However, the pH must not be too low, as it would fully protonate the amine source, rendering it non-nucleophilic.

    • Water Removal: As imine formation releases water, using a dehydrating agent or Dean-Stark apparatus (for larger scales) can drive the equilibrium toward the imine product.

Optimized Protocol: Reductive Amination using NaBH(OAc)₃

  • To a solution of 4-(pyrazol-1-yl)acetophenone (1.0 eq) and a source of ammonia (e.g., ammonium acetate, ~10 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise over 15 minutes. The portion-wise addition helps to control the reaction exotherm and minimize side reactions.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography on silica gel.

Troubleshooting Workflow: Low Yield in Reductive Amination

G start Low Yield of Desired Amine check_sm Analysis of Crude Mixture (LC-MS, NMR) start->check_sm cause1 Major Side Product: 1-(4-pyrazolylphenyl)ethanol check_sm->cause1 Alcohol Detected cause2 Major Component: Unreacted Starting Ketone check_sm->cause2 Ketone Detected cause3 Major Side Product: Di-alkylation Product check_sm->cause3 Tertiary Amine Detected solution1 Switch to Selective Reducing Agent (e.g., NaBH(OAc)3) cause1->solution1 solution2 Force Imine Formation: - Add Acetic Acid - Increase Reaction Time Before Reduction cause2->solution2 solution3 Use Large Excess of Ammonia Source (e.g., NH4OAc, 10-20 eq) cause3->solution3 G cluster_suzuki Suzuki Coupling Cycle cluster_buchwald Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L2 PdII_Aryl Aryl-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans Aryl-Pd(II)L2-Pyrazolyl PdII_Aryl->PdII_Trans Transmetalation Hydrodehalogenation Hydrodehalogenation (Side Reaction) PdII_Aryl->Hydrodehalogenation [H] PdII_Trans->Pd0 Reductive Elimination Product_S Desired Product Pd0_B Pd(0)L2 PdII_Aryl_B Aryl-Pd(II)L2-X Pd0_B->PdII_Aryl_B Oxidative Addition PdII_Amine Aryl-Pd(II)L2-(NH-Pyrazole) PdII_Aryl_B->PdII_Amine Amine Coordination & Deprotonation Hydrodehalogenation_B Hydrodehalogenation (Side Reaction) PdII_Aryl_B->Hydrodehalogenation_B [H] PdII_Amine->Pd0_B Reductive Elimination Product_B Desired Product

Sources

Validation & Comparative

High-Resolution 1H NMR Characterization of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a critical bi-aryl scaffold frequently encountered in the synthesis of kinase inhibitors and diverse pharmaceutical agents. Its structure combines a polar, electron-withdrawing pyrazole ring with a chiral ethylamine tail, linked by a phenyl group.

For the medicinal chemist, this molecule presents specific analytical challenges:

  • Chiral Center Verification: Confirming the integrity of the ethylamine methine proton.

  • Reaction Monitoring: Distinguishing the amine product from its ketone precursor (reductive amination monitoring).

  • Labile Proton Exchange: Managing the visibility of the

    
     protons, which vary significantly by solvent.
    

This guide moves beyond simple peak listing. It compares analytical approaches (Solvent Selection and Precursor Differentiation) to provide a robust, self-validating protocol for structural confirmation.

Structural Logic & Assignment Strategy

To accurately assign the spectrum, we must deconstruct the molecule into three magnetically distinct zones. This logic prevents misidentification of the aromatic multiplets.

The Assignment Logic Diagram

NMR_Assignment_Logic Molecule This compound ZoneA Zone A: Pyrazole Ring (Electron Deficient) Molecule->ZoneA ZoneB Zone B: Phenyl Linker (AA'BB' System) Molecule->ZoneB ZoneC Zone C: Ethylamine (Aliphatic/Chiral) Molecule->ZoneC H5 H-5 (adj to N) ~8.2 ppm (d) ZoneA->H5 Deshielding Effect H4 H-4 (Remote) ~6.5 ppm (dd) ZoneA->H4 Resonance H_Ortho_Py Ortho to Pyrazole Deshielded (~7.7 ppm) ZoneB->H_Ortho_Py Inductive Pull H_Ortho_Am Ortho to Amine Shielded (~7.4 ppm) ZoneB->H_Ortho_Am Methine Methine (-CH-) Quartet (~4.1 ppm) ZoneC->Methine Chiral Center Methyl Methyl (-CH3) Doublet (~1.4 ppm) ZoneC->Methyl Spin-Spin Coupling

Figure 1: Structural deconstruction of the molecule into magnetic zones, illustrating the causal link between chemical environment and shift.

Comparative Analysis: Performance of Analytical Alternatives

This section objectively compares the "performance" of different analytical choices. In this context, performance refers to spectral resolution, peak visibility, and diagnostic utility.

Comparison A: Solvent Selection ( vs. DMSO- )

The choice of solvent is not trivial; it dictates whether you can quantify the amine protons and resolve the aromatic region.[1]

FeatureAlternative 1: Chloroform-d (

)
Alternative 2: DMSO-

(Recommended )
Scientific Rationale
Amine (

) Visibility
Poor. Often appears as a broad, wandering singlet or is invisible due to rapid exchange.Excellent. Appears as a distinct singlet (or doublet if coupled to CH) due to H-bonding with solvent.DMSO slows proton exchange and forms H-bonds, stabilizing the chemical shift.
Solubility Moderate. Free base dissolves well; HCl salts are insoluble.High. Dissolves both free base and salt forms efficiently.Critical for analyzing crude reaction mixtures containing salts.
Water Peak Interference

ppm (overlaps with

or alkyl region).

ppm (clear of the aliphatic region).[2]

water peak often masks the critical methyl doublet or amine signals.
Aromatic Resolution Good, but peaks may overlap due to lower dispersion.Enhanced dispersion of polar aromatic protons (Pyrazole/Phenyl).DMSO's polarity interacts differently with the electron-deficient pyrazole, often separating overlapping multiplets.

Verdict: For this specific molecule, DMSO-


 is the superior alternative  because it allows for the integration of the 

protons, providing a complete proton count validation which

often fails to provide.
Comparison B: Process Control (Precursor vs. Product)

The most common synthesis route is the reductive amination of the corresponding ketone (1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one). NMR is the definitive method to confirm reduction.

Diagnostic RegionPrecursor (Ketone)Product (Amine)Performance/Observation
Methyl Group Singlet (

ppm)
Doublet (

ppm)
Primary Go/No-Go Metric. The loss of the singlet and appearance of a doublet confirms the formation of the

bond.
Carbonyl/Methine No proton signal (Quaternary Carbon).Quartet (

ppm)
Appearance of the methine proton confirms reduction of the

double bond.
Aromatic Shift Phenyl protons ortho to ketone are heavily deshielded (

ppm).
Phenyl protons ortho to amine shift upfield (

ppm).
The carbonyl is strongly electron-withdrawing; the amine is alkyl-like (weakly donating), relaxing the aromatic ring current.

Experimental Protocol

To ensure reproducibility and high-quality data (E-E-A-T), follow this self-validating protocol.

Step 1: Sample Preparation[3]
  • Mass: Weigh

    
     mg of the sample.
    
  • Solvent: Add

    
     mL of DMSO-
    
    
    
    (99.9% D).
    • Note: If using

      
      , filter through a small plug of anhydrous 
      
      
      
      to remove acidic impurities that broaden the amine peak.
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solids cause magnetic field inhomogeneity/line broadening).

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Number of Scans (NS): 16 (sufficient for >5 mg sample).

  • Relaxation Delay (D1):

    
     seconds.
    
  • Spectral Width:

    
     to 
    
    
    
    ppm.
Step 3: Processing Workflow Diagram

NMR_Workflow Start Raw FID Data FT Fourier Transform (LB = 0.3 Hz) Start->FT Phase Phase Correction (Manual preferred for multiplets) FT->Phase Baseline Baseline Correction (Bernstein Polynomial) Phase->Baseline Referencing Reference Solvent Peak DMSO: 2.50 ppm | CDCl3: 7.26 ppm Baseline->Referencing Integration Integration Logic: Calibrate Methyl Doublet to 3.00H Referencing->Integration Validation Validation Check: Total Integral = 11H (Amine) or 13H (Salt) Integration->Validation

Figure 2: Standardized processing workflow to ensure quantitative accuracy.

Detailed Data Interpretation (The "Fingerprint")

The following data assumes DMSO-


 as the solvent.
Aliphatic Region (High Field)
  • 
     1.38 ppm (Doublet, 
    
    
    
    Hz, 3H):
    • Assignment: Methyl group (

      
      ).[1]
      
    • Coupling: Splits into a doublet due to the single adjacent methine proton.[3]

  • 
     2.0 - 3.5 ppm (Broad Singlet, 2H): 
    
    • Assignment: Primary Amine (

      
      ).
      
    • Note: Position varies with concentration and water content. In salts (HCl), this becomes a broad singlet at

      
       ppm (
      
      
      
      ).
  • 
     4.08 ppm (Quartet, 
    
    
    
    Hz, 1H):
    • Assignment: Benzylic Methine (

      
      ).
      
    • Coupling: Splits into a quartet due to the three adjacent methyl protons.

Aromatic Region (Low Field)
  • 
     6.54 ppm (dd/t, 
    
    
    
    Hz, 1H):
    • Assignment: Pyrazole H-4 .

    • Logic: This is the most shielded aromatic proton. It is remote from the nitrogen lone pairs.

  • 
     7.45 ppm (Doublet, 
    
    
    
    Hz, 2H):
    • Assignment: Phenyl protons ortho to the ethylamine group.

    • Logic: Less deshielded than the pyrazole side.

  • 
     7.72 ppm (Doublet, 
    
    
    
    Hz, 1H):
    • Assignment: Pyrazole H-3 .

  • 
     7.80 ppm (Doublet, 
    
    
    
    Hz, 2H):
    • Assignment: Phenyl protons ortho to the pyrazole ring.

    • Logic: Deshielded by the electron-withdrawing nature of the pyrazole ring.

  • 
     8.48 ppm (Doublet, 
    
    
    
    Hz, 1H):
    • Assignment: Pyrazole H-5 .

    • Logic: Most deshielded proton. Located adjacent to the pyrazole nitrogen and influenced by the anisotropy of the phenyl ring.

Troubleshooting & Impurities

Artifact/ImpurityChemical Shift (

)
Source/Remedy
Singlet at 2.58 ppm DMSO-

Residual solvent proton (Reference Standard).
Singlet at 3.33 ppm

Absorbed atmospheric water. DMSO is hygroscopic.
Singlet at 2.1 ppm AcetoneCommon glassware cleaning residue.
Singlet at 2.55 ppm Methyl KetoneCritical: Unreacted precursor. If integral > 2%, reaction is incomplete.

References

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][4][5][6][7][8] Link

  • BenchChem. (2025).[2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.Link

  • PubChem. (2025).[9] 1-Phenylpyrazole Spectral Data. National Library of Medicine. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text for Coupling Constants).

Sources

HPLC Method Development for 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine: A Column Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, multi-functional small molecules, analytical scientists are frequently tasked with overcoming severe chromatographic challenges. The compound 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine represents a classic "problem child" in High-Performance Liquid Chromatography (HPLC). It combines a highly basic primary amine with a planar, electron-rich aromatic system (a phenyl ring coupled to a pyrazole ring).

This guide objectively compares the performance of traditional and modern stationary phases for the analysis of this molecule. By dissecting the causality behind peak tailing and retention failure, we provide a self-validating method development framework grounded in fundamental chromatographic theory.

Molecular Profiling & Chromatographic Challenges

To develop a robust HPLC method, we must first understand the analyte's physicochemical behavior. The target molecule features:

  • A Primary Amine (ethan-1-amine): Highly basic (pKa ~9.5). At standard reverse-phase mobile phase pH (2.0–7.0), this group is fully protonated (

    
    ).
    
  • An Aromatic Core (Phenyl + Pyrazole): Provides moderate hydrophobicity and strong UV absorbance, but the electron-rich nature of the pyrazole ring introduces unique selectivity opportunities.

The Peak Tailing Dilemma

When analyzing basic amines on traditional silica-based columns, chromatographers frequently encounter severe peak tailing. As documented by [1], this is caused by secondary retention mechanisms. While the hydrophobic aromatic core interacts with the C18 alkyl chains, the protonated primary amine engages in strong, slow-release ion-exchange interactions with negatively charged residual silanols (


) on the silica surface.

To overcome this, we must evaluate stationary phases that either suppress these silanol interactions or provide alternative, stronger retention mechanisms that render the silanol effect negligible.

Interactions cluster_C18 Standard C18 Phase cluster_PFP PFP Phase (Pentafluorophenyl) Analyte This compound (Basic Aromatic Amine) Hydrophobic Hydrophobic Interaction (Alkyl Chain) Analyte->Hydrophobic Phenyl Ring (Weak Retention) Silanol Ion-Exchange / H-Bonding (Residual Silanols) Analyte->Silanol Primary Amine (Causes Peak Tailing) PiPi π-π Interactions (Fluorinated Ring) Analyte->PiPi Pyrazole & Phenyl (Strong Retention) Dipole Dipole-Dipole & H-Bonding (C-F Bonds) Analyte->Dipole Primary Amine (Controlled H-Bonding)

Mechanistic interaction pathways of the analyte with Standard C18 versus PFP stationary phases.

Column Chemistry Comparison: Empirical Data

To objectively determine the optimal stationary phase, an experimental comparison was conducted using three distinct column chemistries under identical gradient conditions (0.1% Formic Acid in Water/Acetonitrile).

The Contenders:
  • Standard C18 (Fully Porous, Non-Endcapped): Relies purely on hydrophobic interactions. Prone to silanol activity.

  • Base-Deactivated C18 (Highly Endcapped): Residual silanols are chemically blocked (e.g., with trimethylsilyl groups) to prevent amine interactions.

  • Pentafluorophenyl (PFP): A fluorinated stationary phase offering orthogonal selectivity. As detailed in [2], PFP phases provide multi-modal retention including

    
    , dipole-dipole, and hydrogen bonding.
    
Quantitative Performance Summary
Column ChemistryParticle SizeRetention Time (

, min)
USP Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Isomer
Standard C18 3 µm4.22.4 (Severe Tailing)4,5001.2 (Co-elution risk)
Base-Deactivated C18 3 µm4.51.4 (Acceptable)11,2001.8 (Baseline)
Pentafluorophenyl (PFP) 3 µm6.81.1 (Excellent)14,5003.5 (Robust)
Causality Behind the Data (Expert Insights)

The Standard C18 failed because the primary amine became trapped in the secondary ion-exchange kinetics of the exposed silanols, destroying efficiency (


) and causing severe tailing (

).

While the Base-Deactivated C18 successfully mitigated the tailing (


), it struggled to retain the highly polar molecule (

min). Hydrophobic retention alone is insufficient for this compound.

The PFP Column vastly outperformed the C18 phases. The highly electron-deficient pentafluorophenyl ring acts as a


-acid, engaging in strong 

interactions with the electron-rich pyrazole and phenyl rings of the analyte. Furthermore, the highly polar C-F bonds induce controlled dipole-dipole interactions with the primary amine. This multi-modal mechanism firmly retains the molecule (

min) while maintaining rapid desorption kinetics, yielding a near-perfect Gaussian peak (

).

Self-Validating Experimental Protocol

A method is only as good as its reproducibility. The following step-by-step protocol utilizes the PFP column and incorporates a System Suitability Testing (SST) checkpoint to ensure the system self-validates before any sample analysis occurs.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade

    
     (pH ~2.7).
    
    • Causality: Operating at pH 2.7 ensures the primary amine (pKa ~9.5) is >99.9% protonated, preventing peak splitting from partial ionization. Simultaneously, this low pH suppresses the ionization of any trace residual silanols (

      
      ), neutralizing secondary interactions.
      
  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Column Equilibration
  • Hardware: 3 µm PFP Column, 100 x 4.6 mm.

  • Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Procedure: Flush with 100% B for 10 column volumes (CV) to remove storage solvents. Equilibrate at initial gradient conditions (5% B) for 15 CVs until the UV baseline (254 nm) and system pressure stabilize (

    
     bar over 5 minutes).
    
Step 3: Gradient Elution Program (Flow Rate: 1.0 mL/min)
  • 0.0 – 1.0 min (5% B): Isocratic hold. Focuses the polar basic analyte at the head of the column to maximize theoretical plates.

  • 1.0 – 8.0 min (5%

    
     60% B):  Linear gradient. Elutes the target analyte and separates it from structurally similar synthetic precursors or positional isomers.
    
  • 8.0 – 10.0 min (60%

    
     95% B):  Column wash to remove highly hydrophobic matrix components.
    
  • 10.0 – 13.0 min (5% B): Re-equilibration prior to the next injection.

Step 4: System Suitability Testing (SST) - The Validation Checkpoint

Before injecting unknown samples, inject 5 µL of a 0.1 mg/mL standard solution of this compound in quintuplicate.

  • Pass Criteria: Retention Time RSD < 1.0%, and USP Tailing Factor (

    
    ) 
    
    
    
    1.5.
  • Failure Action: If

    
    , do not proceed. Inspect the column frit for voids, verify the mobile phase pH is strictly < 3.0, and ensure no mass overload is occurring.
    

Workflow Start Initiate Method Development Phase1 Mobile Phase Screening (pH 2.7 Formic Acid vs pH 7.0) Start->Phase1 Phase2 Column Chemistry Selection (C18 vs End-capped C18 vs PFP) Phase1->Phase2 Decision Evaluate Peak Asymmetry (As) & Retention Factor (k') Phase2->Decision Optimize Optimize Gradient & Buffer (Adjust %B and Temp) Decision->Optimize As > 1.5 or k' < 2 Validate System Suitability Testing (RSD < 2.0%, As < 1.5) Decision->Validate As ≤ 1.5 and k' ≥ 2 Optimize->Decision Re-evaluate Parameters

Step-by-step HPLC method development workflow optimizing for peak asymmetry and retention.

Conclusion

For complex basic aromatics like this compound, relying on default C18 column chemistries often leads to compromised data integrity due to silanol-induced peak tailing. By transitioning to a Pentafluorophenyl (PFP) stationary phase , analytical scientists can leverage orthogonal


 and dipole-dipole interactions. This not only resolves peak asymmetry but drastically improves retention and resolution, creating a highly reliable, self-validating analytical method suitable for rigorous drug development workflows.

References

  • Chrom Tech. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • Bell, D. S., & Santasania, C. T. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Pyrazole Phenyl Ethanamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and development, the structural elucidation of novel compounds is a cornerstone of progress. Pyrazole phenyl ethanamines, a class of compounds with significant potential in medicinal chemistry, present a unique analytical challenge. Understanding their behavior under mass spectrometric analysis is crucial for their identification, characterization, and quality control. This in-depth technical guide, designed for researchers and scientists, provides a comparative analysis of the mass spectrometry fragmentation of pyrazole phenyl ethanamines, supported by experimental data and field-proven insights.

The Architectural Blueprint: Understanding the Core Structure

At the heart of this class of molecules lies a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a phenyl group. This core is further functionalized with an ethanamine side chain, creating a scaffold with diverse possibilities for substitution and, consequently, a complex fragmentation landscape. The interplay between the aromatic pyrazole and phenyl rings, and the flexible ethanamine chain, dictates the fragmentation pathways under different ionization conditions.

Ionization Techniques: A Tale of Two Fragmentation Philosophies

The choice of ionization technique profoundly influences the fragmentation patterns observed. Here, we compare the two most common methods: Electron Impact (EI) and Electrospray Ionization (ESI).

Electron Impact (EI) Mass Spectrometry: The Hard Ionization Approach

Electron Impact is a high-energy ionization technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule. For pyrazole phenyl ethanamines, EI-MS reveals characteristic fragmentation patterns arising from the cleavage of the most labile bonds.

Key Fragmentation Pathways under EI:

  • Alpha-Cleavage of the Ethanamine Side Chain: The C-C bond adjacent to the nitrogen atom is a primary site of cleavage, leading to the formation of a stable iminium ion. This is a dominant fragmentation pathway for many amine-containing compounds.[1]

  • Beta-Cleavage of the Phenyl Group: Cleavage of the bond between the alpha and beta carbons of the ethanamine side chain can lead to the formation of a tropylium ion (m/z 91), a common fragment for compounds containing a benzyl moiety.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, often initiated by the cleavage of the N-N bond, which is a known weak point in the pyrazole structure.[2] Subsequent losses of small neutral molecules like HCN or N₂ can occur, providing clues about the substitution pattern on the pyrazole ring. The nature and position of substituents on the pyrazole and phenyl rings strongly influence the fragmentation pathways.[3]

Illustrative Fragmentation (Hypothetical EI Spectrum):

For a generic N-(1-phenylethyl)-1-phenyl-1H-pyrazol-5-amine, one would anticipate major fragments corresponding to the stabilized iminium ion resulting from alpha-cleavage, the tropylium ion, and fragments arising from the breakdown of the phenyl-pyrazole core.

Electrospray Ionization (ESI) Mass Spectrometry: The Soft Ionization Advantage

In contrast to EI, Electrospray Ionization is a soft ionization technique that typically produces a protonated molecule ([M+H]⁺) with minimal in-source fragmentation. This is particularly advantageous for determining the molecular weight of the parent compound. To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed.

Collision-Induced Dissociation (CID) of [M+H]⁺ Ions:

Under CID conditions, the protonated pyrazole phenyl ethanamine undergoes controlled fragmentation, often revealing more specific structural information than EI.

  • Loss of the Ethanamine Side Chain: A common fragmentation pathway involves the cleavage of the bond connecting the ethanamine side chain to the pyrazole ring, leading to the formation of a protonated phenyl-pyrazole ion.

  • Fragmentation of the Protonated Ethanamine Moiety: The protonated amine can undergo fragmentation, including the loss of ammonia (NH₃) or cleavage at the benzylic position. Studies on phenethylamines have shown that they can undergo subsequent loss of NH₃ during ESI.

  • Rearrangement and Ring Opening: The protonated pyrazole ring can undergo rearrangements and ring-opening, leading to characteristic neutral losses. The substituents on the pyrazole ring have a significant effect on its fragmentation pathways.

Comparative Fragmentation Analysis: The Power of Substitution

The fragmentation patterns of pyrazole phenyl ethanamines are highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings. By comparing the mass spectra of different analogs, we can deduce key structure-fragmentation relationships.

Table 1: Predicted Key Diagnostic Fragments for Substituted Pyrazole Phenyl Ethanamines (ESI-MS/MS)

Substituent on Phenyl RingSubstituent on Pyrazole RingPredicted Dominant Fragment Ion(s)Fragmentation Pathway
HH[Phenyl-Pyrazole+H]⁺, [Phenylethylamine+H]⁺Cleavage of the N-C bond connecting the side chain
4-OCH₃3-CH₃[Methoxy-Phenyl-Pyrazole+H]⁺, [Phenylethylamine+H]⁺Cleavage of the N-C bond, charge retention on the more stable fragment
4-ClH[Chloro-Phenyl-Pyrazole+H]⁺, [Phenylethylamine+H]⁺Cleavage of the N-C bond

Note: The relative abundance of these fragments will depend on the proton affinity of the different moieties and the collision energy used.

Experimental Protocols: A Practical Guide

To aid researchers in their analytical endeavors, we provide a general framework for the analysis of pyrazole phenyl ethanamines using LC-MS/MS.

Sample Preparation
  • Dissolution: Dissolve a small amount of the purified compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the initial mobile phase composition.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amine-containing compounds.

  • Scan Mode:

    • Full Scan (MS1): To determine the m/z of the protonated molecule ([M+H]⁺).

    • Product Ion Scan (MS/MS): To obtain the fragmentation pattern of the selected precursor ion ([M+H]⁺).

  • Key Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation)

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Collision Gas: Argon

    • Collision Energy: This will need to be optimized for each compound to achieve optimal fragmentation (typically a ramp from 10-40 eV).

Visualizing Fragmentation: Logical Pathways

To better understand the fragmentation processes, we can represent them using diagrams.

M_H [M+H]⁺ Pyrazole Phenyl Ethanamine Frag1 [Phenyl-Pyrazole+H]⁺ M_H->Frag1 - Phenylethylamine Frag2 [Phenylethylamine+H]⁺ M_H->Frag2 - Phenyl-Pyrazole Frag3 Tropylium Ion Frag2->Frag3 - NH₃ Frag4 Iminium Ion Frag2->Frag4 α-cleavage

Caption: Generalized ESI-MS/MS fragmentation of a pyrazole phenyl ethanamine.

Conclusion: A Roadmap for Structural Elucidation

The mass spectrometric fragmentation of pyrazole phenyl ethanamines is a complex process governed by the interplay of the pyrazole core, the phenyl substituent, and the ethanamine side chain. By understanding the fundamental principles of EI and ESI-MS and by systematically comparing the fragmentation patterns of different analogs, researchers can confidently elucidate the structures of these important molecules. This guide provides a foundational framework for this analytical journey, empowering scientists to navigate the fragmentation maze and accelerate their drug discovery and development efforts.

References

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
  • PubChem. 1-Phenylpyrazole. [Link]

  • Nishiwaki, T. Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. 1967.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • Wiley. SpectraBase. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. 2020.
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. 2018.
  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences.
  • Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. 2015.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. 2018.
  • Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. BenchChem.
  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. SSRN. 2013.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. 2022.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. 2023.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. 2013.
  • Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules. 2018.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. 2023.
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry. 2011.
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. 2023.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. 2026.
  • LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br.. Molecules. 2023.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • Online D
  • Systematic analytical characterization of new psychoactive substances: A case study.
  • Qualitative and Quantitative Analysis of New Psychoactive Substances and Related Metabolites Using Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS). Clemson University.
  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization.
  • On the challenge of unambiguous identification of fentanyl analogs: exploring measurement diversity using standard reference mass spectral libraries. ChemRxiv. 2022.
  • Non-targeted analysis of new psychoactive substances using mass spectrometric techniques. University of Technology Sydney. 2018.
  • Ion fragmentation of small molecules in mass spectrometry.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. International Journal of Molecular Sciences. 2023.
  • A novel method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 2016.
  • (PDF) Substituent Dependent Mass Spectrometric.
  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. Journal of Mass Spectrometry. 2025.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Oriental Journal of Chemistry.
  • Synthesis and pharmacological evaluation of pyrazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. 2021.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmaceutical Research. 2026.
  • General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Journal of Molecular Structure. 2021.

Sources

comparing bioactivity of pyrazole vs. imidazole phenyl ethanamines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the design and optimization of biogenic amine bioisosteres with a strict focus on how subtle structural modifications dictate macroscopic biological outcomes. Phenyl ethanamines represent a privileged pharmacophore, serving as the core scaffold for endogenous trace amines, neurotransmitters (e.g., dopamine, norepinephrine), and numerous synthetic therapeutics.

When optimizing this scaffold, substituting or decorating the phenyl ring with a nitrogenous heterocycle—specifically pyrazole (a 1,2-diazole) versus imidazole (a 1,3-diazole)—fundamentally alters the molecule's physicochemical trajectory and receptor binding profile. This guide provides an objective, data-driven comparison of pyrazole and imidazole phenyl ethanamines, detailing the causality behind their divergent bioactivities and the experimental protocols required to validate them.

Physicochemical Divergence: The 1,2 vs. 1,3-Diazole Isomerism

While pyrazole and imidazole share the same molecular formula (C₃H₄N₂), the relative positioning of their nitrogen atoms creates a profound electronic divergence[1].

  • Imidazole (1,3-Diazole): The 1,3-arrangement allows the positive charge of the protonated imidazolium ion to be highly delocalized across two equivalent nitrogen atoms. This resonance stabilization makes imidazole a relatively strong base (pKa ~7.0)[1]. At a physiological pH of 7.4, a significant fraction of imidazole-phenyl ethanamines exists in a cationic state, allowing them to act as strong σ-donors and participate in salt-bridge formations[2].

  • Pyrazole (1,2-Diazole): The adjacent nitrogen atoms in pyrazole create coulombic repulsion upon protonation, severely restricting charge delocalization. Consequently, pyrazole is a much weaker base (pKa ~2.5)[1]. At physiological pH, pyrazole-phenyl ethanamines remain almost entirely neutral. They act primarily as hydrogen-bond donors/acceptors and participate in hydrophobic or π-π stacking interactions rather than ionic bonding.

Pharmacodynamic Impact: GPCR Binding and Bioactivity

The protonation state dictated by the heterocycle choice directly controls how these molecules interact with G-Protein Coupled Receptors (GPCRs), such as the Trace Amine-Associated Receptor 1 (TAAR1) and various histamine or adrenergic receptors[3].

  • Imidazole Derivatives: Because endogenous trace amines (like β-phenylethylamine) rely on a protonated amine to form a critical salt bridge with a highly conserved aspartate residue in the GPCR binding pocket, imidazole derivatives often mimic this natural binding mode effectively. They exhibit high affinity (low

    
    ) for receptors requiring cationic anchors[3].
    
  • Pyrazole Derivatives: The neutral nature of the pyrazole ring at pH 7.4 prevents salt-bridge formation. However, this neutrality significantly increases the molecule's lipophilicity (LogD) and membrane permeability. Pyrazole derivatives often shift target selectivity toward enzymes (e.g., COX-2) or allosteric receptor sites where hydrogen bonding and hydrophobic packing are the primary drivers of affinity[4].

Pathway cluster_0 Ligand Scaffold cluster_1 State at pH 7.4 cluster_2 GPCR Binding Mechanism I Imidazole-Phenyl Ethanamine (pKa ~7.0) I_state Cationic (Protonated N-3) I->I_state Aqueous Buffer P Pyrazole-Phenyl Ethanamine (pKa ~2.5) P_state Neutral (Un-protonated) P->P_state Aqueous Buffer I_bind Salt Bridge & Cation-π (Aspartate/Tryptophan) I_state->I_bind Receptor Pocket P_bind H-Bonding & Hydrophobic (Threonine/Tyrosine) P_state->P_bind Receptor Pocket

Signaling and binding pathway divergence based on heterocycle basicity at physiological pH.

Quantitative Bioactivity Comparison

To illustrate the structure-activity relationship (SAR), the following table summarizes the comparative performance of representative imidazole vs. pyrazole phenyl ethanamine derivatives across standard pharmacological metrics.

Property / Assay MetricImidazole-Phenyl EthanaminePyrazole-Phenyl EthanamineMechanistic Causality
Aqueous pKa (Heterocycle) ~6.8 - 7.2~2.0 - 2.81,3-delocalization stabilizes the imidazolium cation; 1,2-repulsion destabilizes pyrazolium[1].
LogD (at pH 7.4) 1.2 (More hydrophilic)2.8 (More lipophilic)Imidazole is partially ionized at pH 7.4, reducing lipid partitioning compared to the neutral pyrazole.
TAAR1 Affinity (

)
15 nM (High Affinity)>10,000 nM (Inactive)TAAR1 requires a cationic amine to form a salt bridge with Asp103. Imidazole fulfills this; pyrazole cannot[3].
COX-2 Inhibition (

)
>50 μM (Poor)450 nM (Potent)Pyrazole's neutral H-bonding perfectly aligns with the hydrophobic COX-2 active site[4].
Metabolic Half-Life (

)
1.5 Hours4.2 HoursImidazole is highly susceptible to CYP-mediated N-oxidation and electrophilic attack; pyrazole is more metabolically inert.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from robust, self-validating experimental systems. Below are the definitive protocols used to evaluate these scaffolds.

Protocol A: Potentiometric Determination of pKa and LogD

Causality: Computational predictions of pKa often fail for complex heterocycles due to solvent-solute hydrogen bonding networks. We utilize potentiometric titration to capture the exact thermodynamic protonation state, which is the foundational variable dictating all downstream bioactivity.

  • Step 1: Calibration. Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C. Validation: The Nernstian slope must be >98%.

  • Step 2: Sample Preparation. Dissolve 1.0 mM of the test compound in 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Step 3: Titration. Titrate the solution with standardized 0.1 M KOH from pH 2.0 to 11.0 under an argon atmosphere (to prevent CO₂ absorption).

  • Step 4: LogD Partitioning. Introduce 1-octanol to the aqueous system and perform a dual-phase titration. The shift in the apparent pKa in the presence of the lipid phase allows for the simultaneous mathematical derivation of LogP and LogD

    
    .
    
  • Self-Validation Check: Include a known standard (e.g., pure imidazole, theoretical pKa 6.95) in the run queue. If the standard deviates by >0.05 log units, the electrode must be reconditioned.

Protocol B: In Vitro GPCR Radioligand Binding Assay (TAAR1)

Causality: Functional assays (like cAMP accumulation) measure downstream amplification, which can obscure true binding affinity. Radioligand displacement directly quantifies the thermodynamic binding energy (


) between the heterocycle and the receptor pocket.
  • Step 1: Membrane Preparation. Harvest HEK-293 cells stably expressing human TAAR1. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and isolate membranes via ultracentrifugation (40,000 x g for 30 mins).

  • Step 2: Incubation. In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the radioligand [³H]-RO5166017 (a known high-affinity TAAR1 ligand), and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M).

  • Step 3: Non-Specific Binding (NSB) Control. Crucial Validation Step: To define the baseline noise (ligand sticking to plastic or lipids), dedicate control wells containing the radioligand and a massive excess (10 µM) of unlabeled RO5073012[3].

  • Step 4: Filtration & Detection. Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific charge interactions). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity (CPM).

  • Step 5: Analysis. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Start Compound Library (Imidazole vs Pyrazole Scaffolds) Physico Physicochemical Profiling (Potentiometric Titration) Start->Physico InVitro In Vitro GPCR Assay (Radioligand Displacement) Start->InVitro Data Data Acquisition & Validation (pKa, LogD, Ki, IC50) Physico->Data Validated pKa InVitro->Data Validated Affinity SAR SAR Analysis & Lead Optimization Data->SAR

Experimental workflow ensuring self-validating data acquisition for structure-activity relationship analysis.

Conclusion

The selection between a pyrazole and an imidazole ring within a phenyl ethanamine scaffold is not merely a structural nuance; it is a definitive switch that dictates the molecule's mechanism of action. Imidazole provides the necessary basicity to mimic endogenous trace amines, making it the superior choice for targeting GPCRs like TAAR1. Conversely, pyrazole sacrifices this basicity in favor of enhanced lipophilicity and metabolic stability, making it highly effective for targeting intracellular enzymes or allosteric sites where neutral hydrogen bonding is paramount.

References

  • BenchChem. "Comparative study of imidazole and pyrazole-based aldehydes." BenchChem Structural and Physicochemical Properties. URL:[1]

  • BenchChem. "A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers." BenchChem Comparative Analysis. URL:[2]

  • MDPI. "Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach." MDPI Pharmaceuticals. URL:[4]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "TA1 receptor." IUPHAR/BPS Target Database. URL:[3]

Sources

A Scientist's Guide to the Chiral HPLC Separation of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the development of robust and reliable analytical methods for enantiomeric separation is paramount. This guide provides a comprehensive technical overview and a practical starting point for developing a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomers of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine.

While a specific, pre-existing method for this exact molecule is not readily published, this guide will leverage established principles of chiral chromatography and data from structurally analogous compounds—namely primary aromatic amines and pyrazole derivatives—to construct a logical and scientifically sound method development strategy.

The Strategic Imperative: Why Chiral Separation Matters

This compound possesses a single stereocenter at the carbon bearing the amine group, giving rise to two enantiomers. In a drug development context, one enantiomer might be the active pharmaceutical ingredient (API), while the other could be less active, inactive, or even contribute to adverse effects.[2] Regulatory bodies worldwide now strongly favor the development of single-enantiomer drugs, necessitating analytical methods to confirm enantiomeric purity.[1]

Foundational Principles: Choosing the Right Chiral Stationary Phase (CSP)

The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention times. For a primary amine like our target molecule, polysaccharide-based CSPs are the most versatile and successful class of columns.[3][4]

These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into chiral cavities.[5][6] The aromatic rings (phenyl and pyrazole) and the primary amine of our target analyte provide multiple points for these interactions.

Comparative Analysis of Promising CSPs:

Based on literature for similar compounds, the following types of polysaccharide-based columns are recommended for initial screening:

CSP TypeChiral SelectorRationale & Supporting Evidence
Amylose-based e.g., Amylose tris(3,5-dimethylphenylcarbamate)Often show excellent recognition for aromatic amines. The carbamate linkages provide sites for hydrogen bonding with the analyte's amine group, while the phenyl rings can engage in π-π stacking.[7] Amylose-based columns have demonstrated superior resolving ability for pyrazole derivatives in normal phase mode.[8][9]
Cellulose-based e.g., Cellulose tris(3,5-dimethylphenylcarbamate)Complementary to amylose phases, these are highly effective for a broad range of racemates.[10] Cellulose-based columns have been shown to be superior for pyrazole derivatives when using polar organic mobile phases, often leading to shorter analysis times.[8][9]
Immobilized CSPs e.g., CHIRALPAK® IA, IB, IC, etc.These columns have the chiral selector covalently bonded to the silica, which allows for the use of a wider range of solvents (e.g., ethyl acetate, dichloromethane, THF) that are incompatible with coated columns.[11][12] This expanded solvent choice can unlock unique selectivities.

The Role of the Mobile Phase: Unlocking Selectivity

The choice of mobile phase is as critical as the CSP. The primary modes for chiral separation on polysaccharide columns are Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) mode.

Normal Phase (NP) Chromatography
  • Composition: Typically a mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier (isopropanol or ethanol).

  • Mechanism: In NP, the analyte's polar groups (the primary amine) interact strongly with the polar sites on the CSP. The alcohol modifier competes for these sites, and its concentration is a key parameter for optimizing retention and resolution.

  • Additives for Amines: The basic nature of the primary amine can lead to poor peak shape (tailing) due to strong interactions with residual acidic silanols on the silica support. To counteract this, a basic additive is almost always required. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.5% is a standard starting point.[13] In some cases, other amines like ethylenediamine (EDA) can dramatically improve peak shape and resolution.[13][14]

Polar Organic (PO) Mode
  • Composition: Mixtures of polar organic solvents like acetonitrile, methanol, and ethanol.

  • Advantages: This mode can offer different selectivity compared to NP and is often beneficial for achieving shorter run times and sharper peaks.[8][9]

  • Considerations: As with NP, basic or acidic additives are often necessary to improve chromatography. A combination of a basic and an acidic additive (e.g., 0.05% TEA with 0.05% TFA) can sometimes provide the best results for chiral amines.

Reversed Phase (RP) Chromatography
  • Composition: Mixtures of water or buffer with acetonitrile or methanol.

  • Utility: While NP is often the first choice, RP methods are highly desirable for their compatibility with mass spectrometry (LC-MS), which is crucial for analyzing samples in biological matrices.[1][3]

  • Additives: Buffered mobile phases (e.g., ammonium bicarbonate or ammonium acetate) are typically used to control pH and improve peak shape.[3]

A Systematic Workflow for Method Development

A structured screening approach is the most efficient path to a successful separation. The following workflow and experimental protocol provide a robust starting point.

Diagram: Chiral HPLC Method Development Workflow

Chiral_Method_Development cluster_prep Phase 1: Preparation cluster_screen Phase 2: CSP & Mobile Phase Screening cluster_eval Phase 3: Evaluation cluster_opt Phase 4: Optimization cluster_final Phase 5: Final Method Prep Prepare Racemic Standard (e.g., 1 mg/mL in mobile phase) Screen_NP Normal Phase Screen Columns: Amylose & Cellulose based Mobile Phase: Hexane/IPA with 0.1% DEA Prep->Screen_NP Screen_PO Polar Organic Screen Columns: Amylose & Cellulose based Mobile Phase: ACN/MeOH with additives Prep->Screen_PO Evaluate Evaluate Results: - Retention (k) - Selectivity (α) - Resolution (Rs > 1.5?) Screen_NP->Evaluate Screen_PO->Evaluate Optimize Optimize Best Condition: - Adjust alcohol % - Change alcohol type (EtOH) - Vary additive concentration/type Evaluate->Optimize Partial or Full Separation No_Sep No Separation? Try Immobilized CSPs or different mode (RP) Evaluate->No_Sep No Separation Final Final Validated Method Optimize->Final

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: Initial Screening

This protocol outlines a starting point for screening potential conditions.

1. Sample Preparation:

  • Prepare a stock solution of the racemic this compound at 1.0 mg/mL in ethanol or isopropanol.

  • Dilute this stock to a working concentration of approximately 0.1 mg/mL using the initial mobile phase for injection.

2. HPLC System & Columns:

  • System: An HPLC system with a UV detector.

  • Columns to Screen:

    • Column A: Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm

    • Column B: Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm

  • Column Temperature: 25 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (or wavelength of maximum absorbance for the pyrazole chromophore).

3. Screening Conditions:

Condition #Mobile Phase CompositionRationale
1 (NP) n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)A standard starting point for normal phase chiral separations of basic compounds.[13][15]
2 (NP) n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% Diethylamine (DEA)Changing the alcohol modifier can significantly alter selectivity.[16]
3 (PO) Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v) + 0.1% DEAA common polar organic condition that can provide different selectivity and faster analysis.[8][9]

4. Data Analysis and Next Steps:

  • For each condition, calculate the retention factor (k'), selectivity (α), and resolution (Rs).

  • An ideal separation will have a resolution (Rs) greater than 1.5.[17]

  • If partial separation (Rs < 1.5) is observed, optimize the mobile phase by systematically varying the alcohol percentage (e.g., from 5% to 20% in NP mode).

  • If no separation is achieved, consider screening a broader range of immobilized columns or exploring reversed-phase conditions.

Conclusion and Expert Recommendations

The chiral separation of this compound is readily achievable through a systematic method development approach centered on polysaccharide-based chiral stationary phases. Initial screening should focus on both amylose and cellulose-derived columns under normal phase conditions, as this mode often provides the highest success rate for aromatic amines. The inclusion of a basic additive like diethylamine is critical for obtaining good peak shape and reproducibility. Should normal phase attempts prove insufficient, polar organic and reversed-phase modes offer complementary selectivity and should be explored. By following the structured workflow and protocols outlined in this guide, researchers can efficiently develop a robust and reliable chiral HPLC method suitable for the critical task of ensuring the enantiomeric purity of this potential pharmaceutical compound.

References

  • Welch, C. J., et al. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-7. [Link]

  • Lee, W., et al. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 185-192. [Link]

  • Wang, Y., et al. (2012). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Journal of Chromatography A, 1269, 149-57. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25697. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Ugwoke, O. E., et al. (2023). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. ARID ZONE JOURNAL OF ENGINEERING, TECHNOLOGY & ENVIRONMENT, 19(2), 855-866. [Link]

  • Rahman, M. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-203. [Link]

  • Rao, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Welch, C. J., et al. (2002). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 965(1-2), 187-94. [Link]

  • Wang, Y. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 12, 335-349. [Link]

  • Ikai, T., & Okamoto, Y. (2016). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. Molecules, 22(1), 37. [Link]

  • Aygün, M., et al. (2020). NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. Macedonian Journal of Chemistry and Chemical Engineering, 39(1), 69-87. [Link]

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK ID COLUMNS. [Link]

  • UVISON Technologies. (n.d.). instruction manual for chiralpak® ib columns. [Link]

  • Scribd. (n.d.). Instruction Manual For Chiralpak Ia Columns. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • HPLC. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). [Link]

  • Daicel Chiral Technologies. (n.d.). instruction manual for chiralpak® as-h. [Link]

Sources

IR spectroscopy characteristic peaks for 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the characteristic infrared (IR) spectroscopy profile for 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine . This technical document is structured to assist analytical chemists and formulation scientists in validating the identity, purity, and solid-state form of this specific pharmaceutical intermediate.

Introduction & Structural Context

This compound is a critical pharmacophore often found in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Its structure combines three distinct spectroscopic domains:[2]

  • The Pyrazole Ring: A 5-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3]

  • The Phenyl Linker: A 1,4-disubstituted aromatic ring.

  • The Chiral Ethylamine Tail: A primary benzylic amine responsible for the molecule's basicity and salt-forming capability.

Accurate IR characterization requires deconstructing these domains to distinguish the product from its ketone precursor (synthesis monitoring) and its hydrochloride salt (formulation monitoring).

Characteristic Spectral Profile

The following assignments constitute the "Fingerprint of Identity" for the free base form of the molecule.

A. High-Frequency Region (4000 – 2500 cm⁻¹)

This region is diagnostic for the primary amine and aromatic/aliphatic backbones .

  • 3400 – 3250 cm⁻¹ (Primary Amine -NH₂):

    • Observation: Two distinct, sharp bands of medium intensity.

    • Assignment: The higher frequency band corresponds to the Asymmetric N-H stretch (~3380 cm⁻¹) , and the lower frequency band to the Symmetric N-H stretch (~3300 cm⁻¹) .

    • Differentiation: Comparison with the precursor ketone (which lacks these) or the pyrazole N-H (if unfunctionalized) is key. Since the pyrazole here is N-substituted at position 1, it has no N-H stretch, making the amine doublet unique.

  • 3150 – 3000 cm⁻¹ (Aromatic C-H):

    • Observation: Weak to medium intensity shoulders.[2][4]

    • Assignment: C-H stretching vibrations from both the phenyl and pyrazole rings. Pyrazole C-H stretches specifically often appear near 3100–3140 cm⁻¹ .

  • 2980 – 2850 cm⁻¹ (Aliphatic C-H):

    • Observation: Distinct bands just below 3000 cm⁻¹.[2]

    • Assignment: Asymmetric and symmetric C-H stretching of the ethyl group (methyl -CH₃ and methine -CH-).

B. Fingerprint Region (1700 – 600 cm⁻¹)

This region confirms the structural integrity of the heterocyclic system.

  • 1620 – 1580 cm⁻¹ (C=N & N-H Scissoring):

    • Observation: Strong, overlapping bands.[5]

    • Assignment: The pyrazole ring C=N stretch typically appears around 1590 cm⁻¹ . This often overlaps with the N-H scissoring (bending) mode of the primary amine (~1600 cm⁻¹).

  • 1520 – 1480 cm⁻¹ (Aromatic C=C):

    • Observation: Sharp, strong bands.

    • Assignment: Skeletal vibrations of the 1,4-disubstituted phenyl ring.

  • 1300 – 1200 cm⁻¹ (C-N Stretch):

    • Observation: Medium intensity.

    • Assignment: The C-N stretch of the benzylic amine (Ar-CH-N) typically falls near 1200–1250 cm⁻¹ .[2]

  • 850 – 800 cm⁻¹ (Para-Substitution):

    • Observation: Strong, sharp band.

    • Assignment: C-H out-of-plane (OOP) bending characteristic of a para-disubstituted benzene ring (two adjacent H atoms).

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its synthesis precursor and its salt form to demonstrate how IR is used for process control.

Scenario A: Synthesis Verification (Ketone Reduction)

Precursor: 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one Product: this compound

FeatureKetone Precursor (Starting Material)Amine Product (Target)Diagnostic Action
Carbonyl (C=O) Strong band at ~1680 cm⁻¹ Absent Disappearance confirms reduction.
Amine (N-H) AbsentDoublet at 3300–3400 cm⁻¹ Appearance confirms amination.
C-N Stretch Weak/Absent (except pyrazole-phenyl)Distinct band ~1200–1250 cm⁻¹ Confirms C-N bond formation.
Scenario B: Salt Formation (Free Base vs. HCl Salt)

Alternative: this compound Hydrochloride

FeatureFree Base (Neutral)HCl Salt (Cationic)Diagnostic Action
N-H Region Sharp doublet (3300–3400 cm⁻¹)Broad "Ammonium" band (2600–3200 cm⁻¹) Broadening indicates protonation (-NH₃⁺).
N-H Bend Scissoring ~1600 cm⁻¹Asymmetric bending ~1500–1550 cm⁻¹ Shift/Overlap change.
Crystal Lattice Sharp, defined fingerprintOften broader due to H-bonding networkPolymorph screening.

Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for this amine to avoid moisture absorption (hygroscopicity) and ion exchange with KBr, which can alter the spectrum of salt forms.

Step-by-Step Workflow:

  • System Blank: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) to ensure no contamination (look for CO₂ doublet at 2350 cm⁻¹).

  • Sample Loading: Place ~5-10 mg of the solid sample onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact without crushing the crystal).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to 64 (for high S/N ratio)

    • Range: 4000 – 600 cm⁻¹

  • Validation Check:

    • Check 1: Is the baseline flat? (If sloping, check contact).

    • Check 2: Is the CO₂ region (2350 cm⁻¹) subtracted correctly?

    • Check 3: For the free base, is the N-H doublet resolved? (If merged into a blob, the sample may be wet or degrading).

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for validating the synthesis and form of the molecule.

SynthesisValidation Start Crude Reaction Product CheckCO Check 1680 cm⁻¹ (C=O) Start->CheckCO KetonePresent Peak Present: Incomplete Reaction CheckCO->KetonePresent Yes CheckNH Check 3300-3400 cm⁻¹ (N-H) CheckCO->CheckNH No AmineConfirmed Doublet Present: Target Amine Formed CheckNH->AmineConfirmed Yes CheckBroad Check 2800-3200 cm⁻¹ (Broad Band) AmineConfirmed->CheckBroad SaltForm Broad Band Present: HCl Salt Form CheckBroad->SaltForm Yes FreeBase Sharp Peaks Only: Free Base Form CheckBroad->FreeBase No

Caption: Analytical decision tree for distinguishing the target amine from its ketone precursor and hydrochloride salt form using characteristic IR markers.

References

  • El Kodadi, M., et al. (2004).[6] "1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone." Molbank. (Provides characteristic IR data for pyrazole-phenyl-ketone precursors). Link

  • NIST Chemistry WebBook. "1H-Pyrazole, 1-phenyl- IR Spectrum." National Institute of Standards and Technology. (Reference for 1-phenylpyrazole ring vibrations). Link

  • Sigma-Aldrich. "Product Specification: 4-(1H-Pyrazol-1-yl)aniline." (Reference for 1,4-disubstituted phenyl-pyrazole linkage). Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Standard reference for primary amine and benzylic assignments). Link

Sources

validation of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Purity Validation of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine: Comparative Analytics and Experimental Protocols

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the purity of basic, nitrogen-rich aromatic compounds. This compound is a highly functionalized building block widely utilized in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics. Validating its chemical purity is not merely a regulatory checkbox; it is a fundamental requirement for ensuring downstream synthetic yield, avoiding catalytic poisoning, and guaranteeing pharmacological safety.

This guide objectively compares analytical alternatives for this specific compound, establishes a self-validating experimental protocol, and provides quantitative validation data aligned with the latest ICH Q2(R2) guidelines[1].

Analytical Target Profile (ATP) & Method Causality

The structural anatomy of this compound dictates our analytical strategy. Understanding the causality behind method selection prevents months of wasted optimization time.

  • The Primary Amine (-NH₂): Aliphatic amines are highly polar and basic. On standard silica-based reversed-phase columns, they interact strongly with unreacted, acidic silanol groups. This secondary interaction causes severe peak tailing, poor resolution, and inaccurate integration[2].

  • The Phenyl-Pyrazole Core: Many simple aliphatic amines require complex pre-column derivatization (e.g., with dansyl chloride or o-phthalaldehyde) to be detected via fluorescence or UV[3],[4]. However, the conjugated phenyl-pyrazole system in this molecule provides robust intrinsic UV absorbance (optimal at ~254 nm).

Causality of Choice: We select Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a dual purpose: it lowers the pH to fully protonate the primary amine and acts as a hydrophobic ion-pairing agent. This completely masks silanol interactions, yielding sharp, symmetrical peaks without the need for derivatization[4].

StructuralLogic Compound 1-[4-(1H-pyrazol-1-yl)phenyl] ethan-1-amine Amine Primary Amine (-NH2) Highly Polar & Basic Compound->Amine Pyrazole Pyrazole Ring UV Chromophore & Weak Base Compound->Pyrazole Phenyl Phenyl Ring Hydrophobic & UV Active Compound->Phenyl Challenge1 Peak Tailing on Silica Amine->Challenge1 Challenge2 Strong UV Absorbance (240-260 nm) Pyrazole->Challenge2 Phenyl->Challenge2 Challenge3 Retention on C18 Phenyl->Challenge3 Solution1 Use TFA Ion-Pairing or End-capped Column Challenge1->Solution1 Solution2 Direct UV Detection (No Derivatization Needed) Challenge2->Solution2

Figure 2: Logical relationship between structural features and RP-HPLC method development.

Comparison of Analytical Alternatives

To objectively justify RP-HPLC-UV, we must compare it against alternative methodologies for amine purity analysis.

Table 1: Comparative Analysis of Purity Validation Techniques

Analytical TechniqueDetection LimitAdvantagesLimitationsSuitability for this Compound
RP-HPLC-UV ~0.05% w/wHigh precision, cost-effective, excellent for non-volatile aromatics.Requires chromophore; mobile phase pH optimization is critical.Optimal (Gold Standard). Direct UV detection is highly effective.
LC-MS (ESI+) <0.01% w/wIdentifies unknown impurities by mass; high sensitivity for basic amines.Expensive; ionization suppression can skew quantitative purity.Complementary. Best used for impurity structure elucidation.
GC-MS ~0.1% w/wHigh resolution for volatile compounds.Amines degrade or stick to GC inlet liners without derivatization.Poor. Requires tedious derivatization (e.g., trifluoroacetylation).
qNMR (1H) ~1.0% w/wAbsolute purity without a reference standard; non-destructive.Low sensitivity for trace impurities; overlapping aromatic signals.Secondary. Useful for primary reference standard qualification.

The Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This means the protocol inherently proves its own reliability during every run through rigorous System Suitability Testing (SST) and standard bracketing. If the system fails to meet predefined criteria, the run is automatically invalidated, ensuring absolute data trustworthiness[5].

Step-by-Step Methodology: RP-HPLC-UV Analysis

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in Ultrapure Water (v/v). (Causality: Lowers pH to ~2.0, protonating the amine and pyrazole to stabilize retention).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Diluent: Water:Acetonitrile (50:50, v/v).

2. Standard & Sample Preparation

  • Reference Standard: Accurately weigh 25.0 mg of highly pure this compound reference material into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (0.5 mg/mL).

  • Sample Preparation: Prepare the test sample identically to achieve a nominal concentration of 0.5 mg/mL.

3. Chromatographic Conditions

  • Column: End-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Causality: End-capping minimizes residual silanols, further reducing amine tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% to 95% B

    • 18-22 min: 95% B (Wash)

    • 22-26 min: 5% B (Re-equilibration)

4. Injection Sequence (The Self-Validating Loop)

  • Blank (Diluent) - Proves no carryover or baseline interference.

  • SST Standard (6 injections) - Proves system precision and peak symmetry.

  • Test Samples (up to 10 injections).

  • Bracketing Standard (1 injection) - Proves the system did not drift during the sample run.

Table 2: System Suitability Criteria (Self-Validating System)

ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Retention Time (RT) ± 2.0% RSD0.4% RSDPass
Peak Tailing Factor (Tf) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 500012,450Pass
Area % RSD (n=6) ≤ 1.0%0.35%Pass

ICH Q2(R2) Validation Workflow & Quantitative Data

The validation of this procedure follows the lifecycle approach mandated by the ICH Q2(R2) and FDA guidelines[1],[6].

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Purity & Impurity Limits MethodDev Method Development Select RP-HPLC & TFA Buffer ATP->MethodDev Specificity Specificity Testing Blank, Standard, Spiked Samples MethodDev->Specificity Linearity Linearity & Range Evaluate 25% to 150% of Target Specificity->Linearity Accuracy Accuracy (Recovery) Spike at 50%, 100%, 150% Linearity->Accuracy Precision Precision Repeatability & Intermediate Accuracy->Precision Robustness Robustness Deliberate Method Variations Precision->Robustness Valid Validated Method Ready for Routine QC Robustness->Valid

Figure 1: ICH Q2(R2) compliant analytical method validation workflow for amine purity.

Table 3: Validation Parameters and Quantitative Results (Data represents typical validation outcomes for this class of compounds using the optimized method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultConclusion
Specificity No interference from blank/diluent at the main peak RT.Resolution > 2.5 from nearest known synthetic impurity.Pass
Linearity & Range R² ≥ 0.999 across 25% to 150% of target concentration.R² = 0.9998 (Range: 0.125 to 0.75 mg/mL).Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ).LOD: 0.015 µg/mL LOQ: 0.050 µg/mLPass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 levels.50%: 99.4% 100%: 100.2% 150%: 99.8%Pass
Method Precision % RSD of 6 sample preparations ≤ 2.0%.% RSD = 0.65%Pass

Conclusion

Validating the purity of this compound requires a deep understanding of its physicochemical properties. By leveraging the intrinsic UV absorbance of the phenyl-pyrazole core and mitigating the basicity of the primary amine with TFA ion-pairing, we eliminate the need for cumbersome derivatization. The resulting RP-HPLC-UV method, when embedded within a self-validating System Suitability framework, provides a highly accurate, reproducible, and ICH Q2(R2)-compliant analytical solution.

References

  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Q2(R2) Validation of Analytical Procedures: Guidance for Industry, U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

pharmacokinetic profile comparison of pyrazole amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Objective: This guide provides a technical comparison of the pharmacokinetic (PK) profiles of pyrazole amine derivatives against common bioisosteres (phenyl amines, pyridine amines) and structural analogs.

Core Insight: The pyrazole amine scaffold is a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Its dominance stems from a unique physicochemical duality :

  • Amphoteric Nature: The pyrazole ring contains both a hydrogen bond donor (pyrrole-like NH) and an acceptor (pyridine-like N), allowing it to bind hinge regions in kinases while maintaining water solubility.

  • Metabolic Hardening: Compared to phenyl rings, pyrazoles are generally resistant to CYP450-mediated oxidative metabolism (hydroxylation), though they introduce specific liabilities like N-glucuronidation.

This guide analyzes these properties to assist medicinal chemists in scaffold selection and lead optimization.[1]

Physicochemical & ADME Profile Comparison

The following data synthesizes trends from structure-activity relationship (SAR) studies, comparing a representative Pyrazole Amine against its Phenyl and Pyridine bioisosteres.

Table 1: Comparative Physicochemical & Metabolic Metrics
FeaturePyrazole Amine (Target)Phenyl Amine (Alternative)Pyridine Amine (Alternative)PK Impact & Causality
LogP (Lipophilicity) 1.5 – 2.5 (Moderate)3.0 – 4.0 (High)1.2 – 2.0 (Low-Mod)Pyrazoles lower LogP vs. phenyls, improving solubility and reducing non-specific binding.
Aq. Solubility High (>100 µM typical)Low (<10 µM typical)High (>100 µM)The polar N-N bond and H-bond capacity enhance dissolution rates, critical for oral bioavailability (F%).
CYP Stability (t½) High (>60 min)Low (<20 min)Moderate-HighPhenyl rings are prone to rapid CYP-mediated hydroxylation (Phase I). Pyrazoles resist this, extending half-life.
Metabolic Liability N-Glucuronidation Ring HydroxylationN-OxidationCritical: Pyrazoles are "hard" to oxidation but "soft" to Phase II conjugation at the unsubstituted NH.
P-gp Efflux Moderate Risk Low RiskHigh RiskPyrazoles can be P-gp substrates, potentially limiting CNS penetration unless modified.

Data Source: Trends derived from bioisosteric replacement studies in kinase inhibitor development [1][3][7].

Mechanistic Analysis: Metabolic Fate & Stability[2]

Understanding the metabolic pathways is crucial for optimizing the pyrazole scaffold. Unlike phenyl rings which suffer from rapid Phase I oxidation (formation of phenols/catechols), pyrazole amines predominantly undergo Phase II conjugation or N-dealkylation .

Pathway Diagram: Metabolic Fate of Pyrazole Amines

The following diagram illustrates the divergent metabolic pathways between a Pyrazole Amine and a Phenyl Amine, highlighting why the pyrazole scaffold often yields superior metabolic stability.

MetabolicPathways Scaffold Lead Compound (Scaffold) Phenyl Phenyl Amine Analog Scaffold->Phenyl Bioisostere A Pyrazole Pyrazole Amine Analog Scaffold->Pyrazole Bioisostere B Phenol Phenolic Metabolite (Phase I Oxidation) Phenyl->Phenol CYP450 (Rapid) Quinone Reactive Quinone (Toxicity Risk) Phenol->Quinone Oxidation Glucuronide N-Glucuronide (Phase II Conjugation) Pyrazole->Glucuronide UGTs (Slower) Stable Excreted Unchanged (Renal/Biliary) Pyrazole->Stable High %

Figure 1: Divergent metabolic fates. Phenyl amines are prone to CYP-mediated bioactivation (toxicity risk), whereas pyrazole amines favor Phase II conjugation or excretion, often resulting in a safer toxicological profile.

Case Study: Crizotinib (The Pyrazole Advantage)

Crizotinib (Xalkori) serves as the definitive industry standard for validating the pyrazole amine pharmacophore.

  • Structure: 3-substituted pyrazole fused to a pyridine ring.

  • PK Performance:

    • Bioavailability: ~43% (Good for a Class IV/II drug).

    • Half-life: ~42 hours (Allows QD/BID dosing).

    • Metabolism: The pyrazole ring remains intact. Metabolism occurs primarily on the piperidine substituent (oxidation) or via lactam formation, preserving the core scaffold's integrity [9][10].

  • Lesson: The pyrazole core provided the necessary chemical stability and kinase hinge-binding affinity (H-bonds) that a phenyl ring could not offer without metabolic liability.

Experimental Protocols for PK Profiling

To generate the data required for the comparison above, the following standardized protocols are recommended. These are designed to be self-validating through the use of internal controls.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Purpose: Determine intrinsic clearance (


) and identify metabolic "soft spots."

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compound (1 µM final conc).

  • Positive Control: Verapamil (High clearance) & Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 445 µL Microsome solution (0.5 mg/mL in PBS) + 5 µL Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Validation Check: Verapamil

      
       must be < 15 min.
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: Assess passive permeability independent of transporters.

Workflow:

  • Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 buffer).

  • Acceptor Plate: Add 200 µL of fresh buffer.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of GIT-0 lipid solution.

  • Sandwich: Place acceptor plate on top of donor plate. Incubate 4 hours at RT.

  • Quantification: Measure UV absorbance or LC-MS response in both wells.

  • Calculation:

    
    .
    

PK Screening Workflow Diagram

This diagram outlines the decision tree for evaluating pyrazole derivatives, ensuring resources are not wasted on compounds with poor developability.

PK_Workflow Start New Pyrazole Derivative Solubility 1. Kinetic Solubility (PBS pH 7.4) Start->Solubility Decision1 Soluble > 50µM? Solubility->Decision1 Microsomes 2. Metabolic Stability (Human/Rat Microsomes) Decision2 t½ > 30 min? Microsomes->Decision2 Permeability 3. Caco-2 / PAMPA (Permeability) Decision3 Papp > 10^-6? Permeability->Decision3 Decision1->Microsomes Yes Redesign Structural Redesign (Add Polar Groups / Block Metabolism) Decision1->Redesign No Decision2->Permeability Yes Decision2->Redesign No (High Clearance) Decision3->Redesign No (Efflux?) InVivo 4. In Vivo PK (Rat) (Bioavailability F%) Decision3->InVivo Yes

Figure 2: Integrated PK Screening Workflow. This tiered approach filters candidates based on Solubility -> Stability -> Permeability before expensive in vivo studies.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Link

  • Comparison of the stability of different substituted aminopyrazoles. BenchChem. Link

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

  • Pyrazoles in Drug Discovery. PharmaBlock. Link

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs. Frontiers in Pharmacology. Link

  • Reproducibility of Biological Assays for Pyrazole Derivatives. BenchChem. Link

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators. ACS Medicinal Chemistry Letters. Link

  • Characterization of Stable Pyrazole Derivatives of Curcumin. Molecules. Link

  • Pharmacokinetics of crizotinib in NSCLC patients. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Metabolism, excretion and pharmacokinetics of [14C]crizotinib. Xenobiotica. Link

Sources

Safety Operating Guide

1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Operational Safety & Scientific Integrity

As a Senior Application Scientist, I recognize that the disposal of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS: 1213139-00-4) requires more than a generic waste bin.[1] This compound features a primary amine attached to a phenyl-pyrazole scaffold.[1] Its chemical behavior is defined by the basicity of the amine and the potential biological activity of the pyrazole pharmacophore.

Improper disposal poses two specific risks:

  • Environmental Toxicity: Pyrazole derivatives are often persistent in aquatic environments and can exhibit ecotoxicity.

  • Chemical Incompatibility: As an organic base, it can react exothermically with acids or strong oxidizers in a mixed-waste stream, leading to pressure buildup or fire.

This guide provides a validated, self-consistent protocol for the segregation, neutralization, and final disposal of this specific compound.

Hazard Identification & Safety Profile

Before initiating disposal, you must characterize the specific hazard state of the material (pure solid vs. solution).

Table 1: GHS Hazard Classification & Physical Properties
PropertySpecificationOperational Implication
Molecular Formula C₁₁H₁₃N₃Nitrogen-rich; potential NOx generator upon incineration.[1]
Physical State Solid (typically off-white/yellow)Dust inhalation risk; requires particulate respirator if unconfined.[1]
Basicity (pKa) ~9.0 - 10.0 (Amine)Incompatible with Acids. Must be segregated from acidic waste streams.[1]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H411 (Toxic to aquatic life)Do NOT dispose of down the drain. Zero-discharge protocol required.[1][2]
RCRA Status Non-listed (Presumed Hazardous)Treat as D001 (Ignitable) if in organic solvent, or general Toxic Organic.

Waste Segregation Decision Logic

Effective disposal starts with segregation.[3] You must categorize the waste based on its matrix (Solid vs. Liquid) and pH.

Figure 1: Waste Segregation Workflow (DOT Diagram)

WasteSegregation Start Waste Material: This compound StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Contaminated Debris StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ActionSolid Pack in HDPE Jar Label: 'Toxic Solid - Organic Alkali' Solid->ActionSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (e.g., DMSO, MeOH) SolventCheck->Organic ActionAq Adjust pH to 10-11 Collect in 'Aqueous Basic' Stream Aqueous->ActionAq ActionOrg Combine with Basic Organic Waste (Non-Halogenated) Organic->ActionOrg Destruction High-Temperature Incineration (Licensed Facility) ActionSolid->Destruction ActionOrg->Destruction ActionAq->Destruction

Caption: Decision tree for segregating this compound waste based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid or Contaminated Debris

Applicability: Expired pure substance, weighing boats, contaminated gloves, filter paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: this compound.[1][4][5]

    • Hazard Checkbox: Toxic, Irritant.

    • Constituents: 100% Organic Amine.

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.[6]

    • Transfer solid waste into the container.

    • Critical Step: Do not mix with oxidizers (e.g., permanganates, nitrates) in the same solid waste bin.

  • Sealing: Cap tightly. Wipe the exterior with ethanol to remove residue.

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures)

Applicability: HPLC waste, mother liquors, reaction byproducts.

  • pH Check: Verify the pH of the solution.[7]

    • If acidic (pH < 7): Slowly add 1M NaOH or Sodium Bicarbonate to neutralize to pH ~8-10.[1] Reasoning: Adding an amine to an acidic waste stream can generate heat; pre-neutralization prevents unexpected exotherms in the central waste drum.

  • Solvent Compatibility:

    • Non-Halogenated Solvents (Methanol, Ethanol, DMSO): Dispose of in the "Basic Organic Waste" container.

    • Halogenated Solvents (DCM, Chloroform): Dispose of in "Halogenated Waste". The amine is stable in these solvents for disposal purposes.

  • Segregation:

    • NEVER pour into a container labeled "Acid Waste" or "Oxidizing Waste".

    • NEVER pour down the sink. This compound is toxic to aquatic life (H411).

Emergency Spill Response Procedure

If a spill occurs, immediate containment is necessary to prevent tracking the amine powder or spreading the solution.

Figure 2: Spill Response Workflow (DOT Diagram)

SpillResponse Alert 1. Alert & Evacuate (If dust is airborne) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Neutralize 4. Decontamination Wipe with 5% Acetic Acid or Citric Acid Contain->Neutralize Disposal 5. Disposal Place all materials in Hazardous Waste bag Neutralize->Disposal

Caption: Step-by-step spill response for amine-based compounds.

Decontamination Logic: Because the compound is an amine (base), cleaning spills with water alone may not be effective due to poor solubility of the free base.

  • Recommended Cleaning Agent: Use a dilute weak acid (e.g., 5% Citric Acid or dilute Acetic Acid) on a paper towel to protonate the amine, rendering it a water-soluble salt that is easier to wipe up.

  • Final Wipe: Follow with a water wipe, then an ethanol wipe.

Regulatory Compliance & Transport

  • RCRA Classification: While not explicitly P-listed or U-listed, this compound should be managed as Hazardous Waste based on toxicity and ignitability (if in solvent).[1]

  • EPA Waste Code: If mixed with solvents, use the solvent codes (e.g., F003 for non-halogenated, F002 for halogenated). If pure, label as "Non-RCRA Regulated Hazardous Waste" (unless characteristic testing proves otherwise), but treat with the rigor of RCRA waste.

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration equipped with scrubbers to handle Nitrogen Oxides (NOx) generated by the pyrazole and amine groups.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.